1-Aminocyclooctanecarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-aminocyclooctane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-9(8(11)12)6-4-2-1-3-5-7-9/h1-7,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSQECUPWDUIBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182502 | |
| Record name | 1-Aminocyclooctanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28248-38-6 | |
| Record name | 1-Aminocyclooctane-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28248-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aminocyclooctanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028248386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Aminocyclooctanecarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22851 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Aminocyclooctanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Aminocyclooctanecarboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9KAQ2DU4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the History and Application of Cyclic Amino Acids in Peptide Synthesis
Abstract
The incorporation of cyclic amino acids into peptide structures represents a cornerstone of modern medicinal chemistry and drug development. This guide provides an in-depth exploration of the historical evolution, synthetic methodologies, and profound impact of these conformationally constrained building blocks. From the foundational role of proline to the sophisticated design of novel peptidomimetics, we will examine the causality behind experimental choices and the authoritative science that underpins this critical field. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the strategic use of cyclic amino acids to enhance peptide bioactivity, stability, and therapeutic potential.
Introduction: The Rationale for Rigidity
Peptides, as mediators of a vast array of biological processes, are of immense interest in pharmaceutical research. However, their therapeutic utility is often hampered by inherent limitations, including poor metabolic stability due to proteolytic degradation and low bioavailability.[1] A primary reason for these drawbacks is the high conformational flexibility of linear peptides, which results in a significant entropic penalty upon binding to a biological target and exposes multiple sites for enzymatic cleavage.
Cyclic amino acids are powerful tools to overcome these challenges. By incorporating a ring structure within the amino acid side chain or backbone, they introduce significant conformational constraints.[2] This pre-organization of the peptide into a more rigid, bioactive conformation can lead to:
-
Enhanced Binding Affinity: Reducing the entropic cost of binding.[3]
-
Increased Proteolytic Resistance: Sterically shielding susceptible peptide bonds.[4]
-
Improved Selectivity: Favoring a conformation that is recognized by the desired target over off-targets.
-
Better Pharmacokinetic Properties: Increased stability and, in some cases, improved membrane permeability.[5]
This guide traces the journey of cyclic amino acids from their natural origins to their current status as indispensable components in the rational design of peptide-based therapeutics.
Early History: Proline and Nature's Blueprint
The story of cyclic amino acids in peptide science begins with proline , the only one of the 20 proteinogenic amino acids whose side chain cycles back to the backbone amide nitrogen, forming a pyrrolidine ring.[6] This unique structure imparts exceptional conformational rigidity compared to other amino acids, locking the backbone dihedral angle φ at approximately -65°.[7]
Historically, the significance of proline's structure was first appreciated in the context of collagen, where polyproline helices form the protein's fundamental secondary structure.[7] Early peptide chemists recognized that proline's constrained nature often induces turns in the peptide backbone, a feature that would later be exploited in rational design.[8]
Simultaneously, researchers began isolating naturally occurring cyclic peptides from sources like bacteria, fungi, and plants.[9] These molecules, often possessing potent antimicrobial or cytotoxic activities, provided a compelling blueprint.[10][11] Compounds like Gramicidin S, discovered in 1944, and the cyclotides, a large family of plant-derived peptides, demonstrated that nature had long harnessed cyclization to create exceptionally stable and bioactive molecules.[11][12] The discovery of evolidine in the 1950s from the Australian tree Melicope xanthoxyloides marked one of the earliest identified plant cyclic peptides, even if its significance was not fully recognized for decades.[13] These natural products proved that macrocyclization and the inclusion of constrained residues were effective evolutionary strategies for creating robust molecular scaffolds.
The Evolution of Synthetic Strategies
The translation of nature's blueprint into synthetic reality required the development of robust and versatile chemical methodologies. The advent of Solid-Phase Peptide Synthesis (SPPS) revolutionized the field, providing a platform for the efficient assembly of linear peptide precursors.[8][14] From this foundation, several key strategies for incorporating cyclic amino acids and achieving peptide cyclization have emerged.
Synthesis and Incorporation of Cyclic Amino Acid Monomers
The synthesis of non-natural, conformationally restricted amino acids is a critical first step. These often include α,α-disubstituted amino acids where the side chains form a ring, such as aminocyclopentane carboxylic acid (Ac5c) or aminocyclohexane carboxylic acid (Ac6c).[15][16] The synthesis of these building blocks can be complex, often requiring multi-step solution-phase chemistry before they are suitably protected (e.g., with Fmoc or Boc) for incorporation via SPPS.[17]
The core principle of SPPS involves the sequential coupling of protected amino acids to a growing peptide chain anchored to a solid support resin.[18] Cyclic amino acids are introduced using the same fundamental coupling reactions.
Methodologies for Peptide Cyclization
Once the linear peptide containing the desired cyclic amino acid(s) is assembled, the crucial cyclization step is performed. This can be achieved through several approaches, broadly categorized as on-resin or solution-phase cyclization.
-
Head-to-Tail Cyclization: The most common form, creating a simple amide bond between the N-terminal amine and the C-terminal carboxylic acid.[19]
-
Side-Chain Cyclization: Involves forming a bridge between the side chains of two different amino acids, such as a disulfide bond between two cysteines or a lactam bridge between the side chains of aspartic/glutamic acid and lysine/ornithine.[3][4]
The choice of cyclization strategy is critical and depends on the desired final structure and the peptide sequence. Head-to-tail cyclization of small peptides (3-8 residues) can be challenging and may be complicated by competing side reactions like dimer or oligomer formation.[8]
Workflow: On-Resin Head-to-Tail Peptide Cyclization
The following diagram illustrates a generalized workflow for synthesizing a head-to-tail cyclic peptide on a solid support. This method leverages orthogonal protecting groups to selectively deprotect the N- and C-termini while the peptide remains anchored to the resin via a side chain.
Caption: Generalized workflow for on-resin peptide cyclization.
Impact on Peptide Structure and Bioactivity
The primary function of incorporating a cyclic amino acid is to exert precise control over the peptide's three-dimensional structure. This "conformational constraint" is the cornerstone of its utility in drug design.[15][20]
The Principle of Conformational Constraint
A linear peptide can adopt a multitude of conformations in solution. By introducing a cyclic residue, the number of accessible low-energy conformations is drastically reduced.[2] This pre-organizes the peptide into a shape that is more favorable for binding to its biological target.
For example, α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), are known to strongly promote helical secondary structures (specifically 3₁₀-helices).[16][21] The steric hindrance from the gem-dialkyl groups restricts the allowable backbone dihedral angles, forcing the peptide into a helical fold. This principle allows chemists to sculpt the secondary structure of a peptide with high precision.[22]
Caption: Conformational constraint reduces the entropic penalty of binding.
Case Study: RGD Peptides and Integrin Selectivity
The Arg-Gly-Asp (RGD) sequence is a classic example demonstrating the power of conformational constraint. This motif is recognized by multiple integrin receptors, but achieving selectivity is crucial for therapeutic applications. By cyclizing RGD-containing peptides and systematically incorporating D-amino acids or other turn-inducing elements, researchers can create conformations that are highly selective for specific integrin subtypes.[23] For instance, the cyclic peptide Cilengitide was developed as a potent and selective inhibitor of αvβ3 and αvβ5 integrins for applications in oncology.[24] This selectivity is a direct result of the rigid conformation imposed by the cyclic structure, which presents the RGD pharmacophore in an orientation that is preferentially recognized by the target integrins.
Modern Applications in Drug Discovery
The principles outlined above have culminated in numerous approved drugs and promising clinical candidates. Cyclic peptides now represent a significant portion of the peptide-based therapeutics on the market.[3][25]
| Drug Name | Cyclic Structure | Therapeutic Area | Key Constraining Feature(s) |
| Lanreotide | Head-to-Tail Cyclic Octapeptide | Acromegaly, Neuroendocrine Tumors | Contains a D-Tryptophan to promote a specific turn structure.[3] |
| Daptomycin | Cyclic Lipopeptide | Antibacterial | 10-amino acid ring formed by a lactone linkage between the C-terminus and a threonine side chain.[1][5] |
| Romidepsin | Bicyclic Depsipeptide | T-cell Lymphoma | Contains both a head-to-tail lactone cyclization and a disulfide bond.[1] |
| Voclosporin | Cyclic Undecapeptide | Immunosuppressant | N-methylated amino acids and a non-proteinogenic amino acid contribute to its structure and oral bioavailability.[5][26] |
The success of these drugs validates the core strategy: using cyclic amino acids and macrocyclization to engineer peptides with enhanced stability, selectivity, and overall drug-like properties.[2][26]
Future Outlook
The field continues to evolve, with new synthetic methodologies and a deeper understanding of structure-activity relationships. Key areas of innovation include:
-
Novel Cyclization Chemistries: Development of new reactions, such as multicomponent stapling and reversible cyclization, that offer greater control and diversity.[27]
-
Genetically Encoded Libraries: Systems like SICLOPPS (split intein-catalyzed ligation of proteins and peptides) allow for the creation and screening of vast libraries of cyclic peptides within bacterial systems.[28]
-
Computational Design: Improved algorithms and force fields are enabling the in silico design of cyclic peptides with desired conformations and properties, accelerating the discovery process.[25]
The history of cyclic amino acids in peptide synthesis is a testament to the power of chemical innovation in addressing biological challenges. By learning from nature's rigid designs and developing sophisticated synthetic tools, scientists have transformed peptides from fragile biological messengers into robust therapeutic agents. The continued exploration of conformational constraint will undoubtedly unlock new classes of drugs for the most challenging of diseases.
References
- Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclis
- Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. (n.d.). MDPI.
- Discovery and applications of naturally occurring cyclic peptides. (2015).
- Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applic
- Discovery and applications of naturally occurring cyclic peptides. (2010).
- Solid phase synthesis of a cyclic peptide using fmoc chemistry. (1991). Tetrahedron Letters.
- Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position. (n.d.). Bioorganic & Medicinal Chemistry Letters.
- Cyclic peptide drugs approved in the last two decades (2001–2021). (2022). RSC Medicinal Chemistry.
- FDA Approved Cyclic Peptide Drugs. (n.d.). BOC Sciences.
- Evolution of cyclic peptide protease inhibitors. (2013).
- Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. (2020). Life Chemicals.
- Conformation of cyclic peptides.
- Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation. (n.d.).
- FDA Approved Cyclic Peptide Drugs. (2022).
- CyclicPepedia: a knowledge base of natural and synthetic cyclic peptides. (2024). LinkedIn.
- Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applic
- Proline. (n.d.). Wikipedia.
- Rational Activity Improvement of Cyclic Peptides through Stabilization and Rigidification of Main Chain Using φ/ψ Plots of Amino Acids. (2024). ACS Omega.
- Recent advances in peptide macrocyclization strategies. (2024). Chemical Society Reviews.
- Rediscovering the first known plant cyclic peptide. (2020). ASBMB Today.
- Approaches for peptide and protein cyclis
- Cyclic Peptides in Pipeline. (2024). Encyclopedia.pub.
- Synthesis of conformationally constrained amino acid and peptide derivatives. (1998). Journal of the Chemical Society, Perkin Transactions 1.
- Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. (2012). Chemistry & Biology.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
- Cyclic Peptides in Pipeline: What Future for These Gre
- Peptide Cyclization Methodologies Amenable to in Vitro Display. (2018).
- Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. (n.d.). ACS Omega.
- Solution-Phase and Chemoenzymatic Cyclization Methods for Cyclic Peptides. (n.d.). LinkedIn.
- The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality. (2024). Physical Chemistry Chemical Physics.
- Proline. (2014). YouTube.
- Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. (2016). Molecules.
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2014). Journal of the American Chemical Society.
- Cell-Penetrating Peptides Using Cyclic α,α-Disubstituted α-Amino Acids with Basic Functional Groups. (2018).
- Conformational studies on peptides containing α,α-disubstituted α-amino acids: chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer. (2004). Organic & Biomolecular Chemistry.
- Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. (2004).
- Slow peptide bond formation by proline and other N-alkylamino acids in translation. (2009).
- Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. (2014). Amino Acids.
- Consecutive Ribosomal Incorporation of α-Aminoxy/α-Hydrazino Acids with l/d-Configurations into Nascent Peptide Chains. (2021). Journal of the American Chemical Society.
- Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines. (2014). Journal of the American Chemical Society.
Sources
- 1. FDA Approved Cyclic Peptide Drugs [creative-peptides.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Cyclic peptide drugs approved in the last two decades (2001–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA Approved Cyclic Peptides - Creative Peptides [creative-peptides.com]
- 6. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proline - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cyclic Peptides in Pipeline | Encyclopedia MDPI [encyclopedia.pub]
- 13. Rediscovering the first known plant cyclic peptide [asbmb.org]
- 14. Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.uci.edu [chem.uci.edu]
- 19. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 20. mdpi.com [mdpi.com]
- 21. Conformational studies on peptides containing α,α-disubstituted α-amino acids: chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. scispace.com [scispace.com]
- 24. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 25. info.genophore.com [info.genophore.com]
- 26. Cyclic Peptides in Pipeline: What Future for These Great Molecules? [mdpi.com]
- 27. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 28. pnas.org [pnas.org]
Navigating the Labyrinth: A Technical Guide to the Theoretical Conformational Analysis of Cyclooctane Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Cyclooctane Challenge in Drug Design
In the quest for novel therapeutics, the conformational rigidity of molecular scaffolds is a paramount design principle. Constrained amino acids, particularly those built upon cyclic frameworks, offer a powerful strategy to pre-organize peptide and peptidomimetic structures, enhancing their binding affinity, selectivity, and metabolic stability. While smaller rings like cyclopropane and cyclohexane have been extensively studied and utilized, the eight-membered cyclooctane ring presents a unique and complex challenge. Its inherent flexibility and the existence of multiple low-energy conformers create a conformational labyrinth that is both a hurdle and an opportunity for rational drug design.[1] This guide serves as an in-depth exploration of the theoretical and computational methodologies required to navigate this complexity, providing a robust framework for the conformational analysis of cyclooctane amino acids.
The Intricate Conformational Landscape of Cyclooctane
Cyclooctane is renowned for its conformational complexity, arising from a delicate balance of angle strain, torsional strain, and transannular interactions (non-bonded interactions between atoms across the ring).[2][3] Unlike the well-defined chair conformation of cyclohexane, cyclooctane can adopt several conformations of comparable energy. The most stable of these is the boat-chair form, with the crown conformation being slightly less stable.[1] However, a host of other conformers, such as the twist-boat-chair, boat-boat, and twist-chair-chair, lie within a few kcal/mol of the global minimum, creating a dynamic and intricate potential energy surface.[4]
The introduction of amino and carboxylic acid substituents further complicates this landscape. These functional groups can engage in intramolecular hydrogen bonding and exert steric and electronic effects that can significantly alter the relative energies of the parent cyclooctane conformers. Understanding these substituent effects is critical for predicting the three-dimensional structure and, consequently, the biological activity of peptides and peptidomimetics incorporating these unique amino acids.
A Synergistic Approach: Integrating Computational and Experimental Methods
A comprehensive understanding of cyclooctane amino acid conformation necessitates a synergistic approach that combines theoretical calculations with experimental validation. While this guide focuses on the theoretical aspects, it is crucial to recognize that experimental data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, provide the ultimate benchmark for computational models.[5][6]
The general workflow for such an integrated analysis is depicted below:
Figure 1: A representative workflow illustrating the synergy between computational and experimental methods for the conformational analysis of cyclooctane amino acids.
The Theoretical Toolkit: Methodologies and Protocols
Step 1: Initial Structure Generation and Molecular Mechanics Conformational Search
The exploration of the vast conformational space of a cyclooctane amino acid begins with a robust conformational search. Due to the high number of degrees of freedom, a multi-step approach is most effective.
Protocol: Molecular Mechanics Conformational Search
-
Initial Structure Generation: Generate an initial 3D structure of the cyclooctane amino acid. This can be done using any standard molecular builder. It is crucial to consider the stereochemistry of the substituents.
-
Force Field Selection: Choose an appropriate molecular mechanics force field. For amino acid derivatives, force fields like AMBER (e.g., ff14SB, ff15ipq) or CHARMM (e.g., CHARMM36m) are generally well-suited.[7][8] For novel or highly unusual structures, force field parameterization may be necessary.[7]
-
Conformational Search Algorithm: Employ a powerful conformational search algorithm. For flexible rings, methods like Monte Carlo Multiple Minimum (MCMM) or a combination of Molecular Dynamics and Low-Mode sampling (MD/LLMOD) have proven effective.[9][10]
-
Rationale: These methods are designed to efficiently cross high energy barriers and explore a wide range of conformational space, which is essential for a flexible molecule like a cyclooctane derivative.
-
-
Energy Minimization and Redundancy Check: Each generated conformer should be subjected to energy minimization. Redundant conformers (those with very similar geometries) should be removed based on a root-mean-square deviation (RMSD) cutoff (e.g., < 0.5 Å).
-
Clustering: The resulting unique conformers are then clustered based on their energy and geometry. This provides a manageable set of low-energy candidate structures for further analysis.
Step 2: Quantum Mechanical Refinement with Density Functional Theory (DFT)
Molecular mechanics provides a rapid exploration of the conformational space, but for accurate energies and geometries, a higher level of theory is required. Density Functional Theory (DFT) offers a good balance between accuracy and computational cost.
Protocol: DFT Geometry Optimization and Energy Calculation
-
Selection of Conformers: Select the lowest energy conformers from the molecular mechanics search (e.g., all unique conformers within a 5-10 kcal/mol window of the global minimum).
-
Method and Basis Set Selection:
-
Functional: A hybrid functional such as B3LYP is a common and reliable choice for organic molecules.[11][12] For systems where dispersion forces are significant, dispersion-corrected functionals (e.g., B3LYP-D3) are recommended.
-
Basis Set: A Pople-style basis set like 6-31G(d,p) is often sufficient for initial optimizations. For more accurate single-point energy calculations, a larger basis set such as 6-311+G(d,p) is advisable.[12]
-
-
Geometry Optimization: Perform a full geometry optimization for each selected conformer.
-
Frequency Calculation: It is crucial to perform a frequency calculation for each optimized structure to confirm that it is a true energy minimum (i.e., has no imaginary frequencies). The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
Solvation Model: To account for the influence of the solvent, which can be significant for charged or polar molecules like amino acids, a continuum solvation model such as the Polarizable Continuum Model (PCM) should be employed during the DFT calculations.[12]
Step 3: Exploring Conformational Dynamics with Molecular Dynamics (MD) Simulations
While DFT provides a static picture of the low-energy conformers, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time, including the transitions between different conformations.[13][14]
Protocol: Molecular Dynamics Simulation
-
System Setup: Place the lowest-energy DFT-optimized conformer in a simulation box filled with an explicit solvent (e.g., TIP3P water).
-
Force Field: Use a well-parameterized force field, consistent with the one used in the initial conformational search (e.g., AMBER or CHARMM).
-
Equilibration: The system must be carefully equilibrated through a series of steps, typically involving initial energy minimization, followed by heating to the desired temperature and pressure equilibration.
-
Production Run: Run the simulation for a sufficient length of time to sample the relevant conformational transitions. For a flexible molecule like a cyclooctane derivative, simulation times of several hundred nanoseconds to microseconds may be necessary.
-
Analysis: Analyze the trajectory to identify the major conformations populated during the simulation, the transitions between them, and to calculate population-weighted properties.
Figure 2: A generalized workflow for setting up and running a molecular dynamics simulation.
Step 4: Bridging Theory and Experiment: Calculation of NMR Parameters
A powerful way to validate the computational model is to calculate NMR parameters from the theoretical structures and compare them with experimental data.
Protocol: GIAO NMR Chemical Shift and Coupling Constant Calculations
-
Structure Ensemble: Use the ensemble of low-energy conformers obtained from the DFT calculations.
-
GIAO Calculations: For each conformer, calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.[15][16] The same level of theory (functional and basis set) as the final energy calculations should be used.
-
Chemical Shift Calculation: The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS).
-
Population Averaging: The final predicted chemical shifts are obtained by taking a Boltzmann-weighted average over the ensemble of low-energy conformers.
-
Coupling Constants: Spin-spin coupling constants (J-couplings) can also be calculated and are highly sensitive to the dihedral angles in the molecule, providing further validation of the conformational ensemble.
Data Interpretation and Application in Drug Design
The result of this comprehensive theoretical analysis is a detailed understanding of the conformational preferences of the cyclooctane amino acid. This information is invaluable for drug development professionals.
Key Insights from Conformational Analysis:
-
Dominant Conformations: Identification of the most populated conformations in different environments (gas phase, various solvents).
-
Conformational Rigidity/Flexibility: Understanding the energy barriers between different conformers and the degree of flexibility of the cyclooctane ring.
-
Substituent Orientation: Determining the preferred spatial orientation of the amino and carboxyl groups, as well as any side chains. This is crucial for understanding how the amino acid will present its functional groups for interaction with a biological target.
-
Peptidomimetic Design: The constrained conformations of cyclooctane amino acids can be used to mimic specific secondary structures of peptides, such as β-turns or helical segments.[1][17]
-
Structure-Activity Relationship (SAR) Studies: By understanding the conformational landscape, researchers can rationalize the SAR of a series of compounds and design new analogs with improved properties.
Quantitative Data Summary:
The following table provides a template for summarizing the key quantitative data obtained from a theoretical conformational analysis of a hypothetical aminocyclooctane carboxylic acid.
| Conformer | Relative Energy (kcal/mol) (MM) | Relative Gibbs Free Energy (kcal/mol) (DFT) | Boltzmann Population (%) (DFT, 298 K) | Key Dihedral Angles (degrees) |
| Boat-Chair 1 | 0.00 | 0.00 | 65.3 | C1-C2-C3-C4: -85.2, C5-C6-C7-C8: 55.1 |
| Boat-Chair 2 | 0.85 | 0.62 | 25.1 | C1-C2-C3-C4: 84.9, C5-C6-C7-C8: -54.8 |
| Crown | 1.52 | 1.89 | 4.2 | C1-C2-C3-C4: 98.5, C5-C6-C7-C8: 98.5 |
| Twist-Boat-Chair | 2.10 | 2.54 | 1.8 | C1-C2-C3-C4: -45.6, C5-C6-C7-C8: 102.3 |
| ... | ... | ... | ... | ... |
Conclusion: Taming the Complexity
The theoretical conformational analysis of cyclooctane amino acids is a challenging but rewarding endeavor. By employing a multi-faceted computational approach, from broad molecular mechanics searches to high-level DFT calculations and dynamic MD simulations, researchers can unravel the intricate conformational preferences of these unique building blocks. The insights gained from such studies are instrumental in the rational design of next-generation peptidomimetics and therapeutics, transforming the conformational complexity of the cyclooctane ring from a challenge into a powerful tool for drug discovery.
References
-
Karlén, A. et al. Conformational analysis of macrocycles: comparing general and specialized methods. Journal of Computer-Aided Molecular Design34 , 277–292 (2020).
-
Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings).
-
Crisma, M. et al. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Peptide Research8 , 178-86 (1995).
-
Chemistry with Dr. C. Conformational analysis of Mono substituted cyclohexane. YouTube (2020).
-
Olanders, G. Computational Modeling of Macrocycles and Structure-Based Design of Novel Antibacterial Compounds. Diva-Portal.org (2021).
-
ResearchGate. Substituted 5,6,11,12-Tetradehydrodibenzo[ a , e ]cyclooctenes: Syntheses, Properties, and DFT Studies of Substituted Sondheimer–Wong Diynes. (2025).
-
Daura, X. et al. Molecular dynamics simulations of peptides containing an unnatural amino acid: dimerization, folding, and protein binding. Proteins: Structure, Function, and Bioinformatics52 , 655-666 (2003).
-
ResearchGate. Protocol for Calculating 13 C Nuclear Magnetic Resonance Chemical Shifts of Flexible Organic Molecules. (2025).
-
Hu, Y. et al. Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives. Frontiers in Chemistry8 , 613867 (2020).
-
MDPI. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes).
-
Sarotti, A. M. A Multi-standard Approach for GIAO 13C NMR Calculations. The Journal of Organic Chemistry74 , 7254-7260 (2009).
-
Daniels, D. S. et al. Toward β-Amino Acid Proteins: Design, Synthesis, and Characterization of a Fifteen Kilodalton β-Peptide Tetramer. Journal of the American Chemical Society129 , 1532-1533 (2007).
-
Chen, Y. & Ferguson, A. L. Structure prediction of cyclic peptides by molecular dynamics + machine learning. Chemical Science13 , 220-232 (2022).
-
Bakherad, M. et al. Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Scientific Reports12 , 1888 (2022).
-
Jiménez-Osés, G. et al. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry71 , 1869-78 (2006).
-
Fass, J. A. et al. Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. The Journal of Physical Chemistry A126 , 2102-2111 (2022).
-
Do, H. T. et al. Conformational Sampling of Macrocyclic Drugs in Different Environments: Can We Find the Relevant Conformations?. Journal of Chemical Information and Modeling61 , 837-848 (2021).
-
Keller, B. et al. Calculation of NMR-relaxation parameters for flexible molecules from molecular dynamics simulations. Journal of Biomolecular NMR32 , 1-15 (2005).
-
Albright, S. NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign (2023).
-
Rzepa, H. S. The conformational analysis of cyclo-octane. Henry Rzepa's Blog (2010).
-
Söderhjelm, P. et al. Addressing Challenges of Macrocyclic Conformational Sampling in Polar and Apolar Solvents: Lessons for Chameleonicity. Journal of Chemical Information and Modeling62 , 3940-3951 (2022).
-
Nori-Shargh, D. et al. Conformational behaviours of 2-substituted cyclohexanones: A complete basis set, hybrid-DFT study and NBO interpretation. Molecular Simulation37 , 1141-1154 (2011).
-
Copps, J. et al. Molecular Dynamics Simulations of Peptides. Methods in Molecular Biology340 , 119-35 (2006).
-
Hu, Y. et al. Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives. Frontiers in Chemistry8 , 613867 (2020).
-
Balaji, V. N. et al. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research8 , 178-86 (1995).
-
MDPI. Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3 J-Couplings and NOE Distances.
-
Alonso, J. L. et al. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. The Journal of Physical Chemistry A126 , 6146-6154 (2022).
-
ResearchGate. Conformational analysis of macrocycles: comparing general and specialized methods. (2020).
-
Hirst, J. D. et al. New CHARMM force field parameters for dehydrated amino acid residues, the key to lantibiotic molecular dynamics simulations. Journal of Computational Chemistry27 , 1411-1419 (2006).
-
El-Sheshtawy, H. S. et al. Synthesis, Spectroscopic Investigations (X-ray, NMR and TD-DFT), Antimicrobial Activity and Molecular Docking of 2,6-Bis(hydroxy(phenyl)methyl)cyclohexanone. Molecules20 , 13326-48 (2015).
-
Ponder, J. W. & Case, D. A. FORCE FIELDS FOR PROTEIN SIMULATIONS. Jay Ponder Lab.
-
RSC Publishing. Statistical evaluation of simulated NMR data of flexible molecules. (2022).
-
Li, Y. et al. Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simulations. International Journal of Molecular Sciences23 , 333 (2021).
-
ChemRxiv. β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. (2022).
-
Estévez, J. C. et al. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. The Journal of Organic Chemistry76 , 7413-7424 (2011).
Sources
- 1. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure prediction of cyclic peptides by molecular dynamics + machine learning - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Frontiers | Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Conformational analysis of macrocycles: comparing general and specialized methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. The conformational analysis of cyclo-octane - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Molecular dynamics simulations of peptides containing an unnatural amino acid: dimerization, folding, and protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Elucidating solution structures of cyclic peptides using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of Conformational Constraint in Peptide and Drug Design
An In-depth Technical Guide to the Synthesis and Application of 1-Aminocyclooctanecarboxylic Acid for Researchers and Drug Development Professionals
In the realm of medicinal chemistry and drug development, the quest for molecules with enhanced potency, selectivity, and metabolic stability is perpetual. Peptides, with their high affinity and specificity for biological targets, are attractive therapeutic candidates. However, their inherent conformational flexibility and susceptibility to enzymatic degradation often limit their clinical utility. The incorporation of non-proteinogenic amino acids that impart conformational rigidity is a powerful strategy to overcome these limitations. This compound, a cyclic α-amino acid, is a key building block in this endeavor. Its cyclooctyl ring system sterically constrains the peptide backbone, inducing stable secondary structures such as β-turns and helices. This pre-organization of the peptide into a bioactive conformation can lead to enhanced receptor binding and, consequently, increased potency. Furthermore, the α,α-disubstituted nature of this compound renders the adjacent peptide bonds resistant to cleavage by exopeptidases, thereby improving the metabolic stability and pharmacokinetic profile of the resulting peptidomimetics. This guide provides a comprehensive overview of the discovery, synthesis, and applications of this compound, offering valuable insights for researchers and professionals in the field.
Core Synthesis Methodologies
While a singular "discovery" of this compound is not prominently documented, its synthesis relies on well-established and robust chemical transformations for the preparation of α,α-disubstituted amino acids. The most common and practical starting material for its synthesis is cyclooctanone. Two classical, yet highly effective, methods for this conversion are the Strecker synthesis and the Bucherer-Bergs reaction.
The Strecker Synthesis
The Strecker synthesis is a versatile method for producing α-amino acids from aldehydes or ketones.[1][2][3] The process involves a three-component reaction between a carbonyl compound (in this case, cyclooctanone), ammonia, and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.[4][5][6]
Mechanism:
The reaction proceeds in two main stages:
-
Formation of the α-aminonitrile: Cyclooctanone reacts with ammonia to form an imine, which is then attacked by a cyanide ion (from a source like KCN or NaCN) to yield 1-aminocyclooctanecarbonitrile.[1][3]
-
Hydrolysis: The nitrile group of 1-aminocyclooctanecarbonitrile is hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, this compound.[4][]
Experimental Protocol (General Procedure):
-
α-Aminonitrile Formation:
-
To a solution of cyclooctanone in a suitable solvent (e.g., methanol or ethanol), add ammonium chloride followed by an aqueous solution of potassium cyanide.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with an organic solvent and purify to isolate 1-aminocyclooctanecarbonitrile.
-
-
Hydrolysis:
-
Treat the isolated 1-aminocyclooctanecarbonitrile with a strong acid (e.g., concentrated HCl) and heat under reflux for several hours.[8]
-
Cool the reaction mixture and neutralize to precipitate the crude amino acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.
-
The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is another powerful multicomponent reaction for the synthesis of α,α-disubstituted amino acids from ketones.[9][10] It involves the reaction of a ketone with potassium cyanide and ammonium carbonate to form a hydantoin intermediate, which is subsequently hydrolyzed to the desired amino acid.[11][12]
Mechanism:
-
Hydantoin Formation: Cyclooctanone reacts with potassium cyanide and ammonium carbonate in a heated aqueous or alcoholic solution to form 5,5-cyclooctanespirohydantoin.[13][14]
-
Hydrolysis: The hydantoin ring is then opened by alkaline hydrolysis (e.g., using Ba(OH)₂) to yield the corresponding amino acid.[15]
Experimental Protocol (General Procedure):
-
Hydantoin Synthesis:
-
In a pressure vessel, combine cyclooctanone, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.
-
Heat the mixture with stirring for several hours.
-
Cool the reaction mixture and acidify to precipitate the 5,5-cyclooctanespirohydantoin.
-
Collect the solid by filtration and wash thoroughly.
-
-
Hydrolysis:
-
Heat the hydantoin intermediate with a strong base, such as barium hydroxide, in water at elevated temperatures in an autoclave.
-
After cooling, neutralize the reaction mixture with an acid (e.g., sulfuric acid) to precipitate the barium salt.
-
Filter off the inorganic salts and concentrate the filtrate to crystallize the this compound.
-
Table 1: Comparison of Synthesis Methods
| Feature | Strecker Synthesis | Bucherer-Bergs Reaction |
| Starting Materials | Cyclooctanone, NH₃/NH₄Cl, KCN/NaCN | Cyclooctanone, KCN/NaCN, (NH₄)₂CO₃ |
| Intermediate | 1-Aminocyclooctanecarbonitrile | 5,5-Cyclooctanespirohydantoin |
| Hydrolysis Conditions | Typically acidic (e.g., HCl) | Typically basic (e.g., Ba(OH)₂) |
| Advantages | Often proceeds at lower temperatures. | Can provide cleaner intermediate precipitation. |
| Disadvantages | Handling of ammonia and cyanide. | Often requires higher temperatures and pressure. |
Applications in Drug Development and Peptide Science
The primary utility of this compound lies in its application as a conformational constraint in peptides and peptidomimetics.[16][17]
Inducing Defined Secondary Structures
The bulky cyclooctane ring restricts the rotational freedom around the N-Cα and Cα-C bonds of the peptide backbone, forcing it to adopt specific secondary structures. Studies on peptides containing 1-aminocycloalkane-1-carboxylic acids have shown that they are potent inducers of β-turns and helical conformations.[18][19] This pre-organization of the peptide into a bioactive conformation can significantly enhance its binding affinity to target receptors or enzymes.
Enhancing Metabolic Stability
Peptide-based drugs are often susceptible to rapid degradation by proteases in the body. The α,α-disubstituted nature of this compound provides steric hindrance that protects the adjacent peptide bonds from enzymatic cleavage. This increased metabolic stability leads to a longer in vivo half-life and improved pharmacokinetic properties of the therapeutic peptide.[20][21][22]
Use in Solid-Phase Peptide Synthesis (SPPS)
For its incorporation into peptides using solid-phase synthesis, this compound is typically used as its N-terminally protected derivative, most commonly with the fluorenylmethyloxycarbonyl (Fmoc) group.[11] The Fmoc group is base-labile and can be selectively removed during the SPPS cycle without affecting the acid-labile side-chain protecting groups or the linkage of the peptide to the solid support.
Conclusion
This compound is a valuable synthetic amino acid that serves as a powerful tool for medicinal chemists and drug developers. Its synthesis, readily achievable from cyclooctanone via established methods like the Strecker and Bucherer-Bergs reactions, provides access to a building block that can significantly enhance the therapeutic potential of peptides. By imparting conformational rigidity and metabolic stability, this compound facilitates the design of potent, selective, and durable peptide-based drugs. As our understanding of the relationship between peptide conformation and biological activity deepens, the strategic application of such constrained amino acids will undoubtedly continue to be a cornerstone of modern drug discovery.
References
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 8. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 11. chemimpex.com [chemimpex.com]
- 12. researchgate.net [researchgate.net]
- 13. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. Bucherer-Bergs Reaction [organic-chemistry.org]
- 15. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 16. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sci-hub.red [sci-hub.red]
- 19. Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. mdpi.com [mdpi.com]
- 22. Impact of Peptide Structure on Colonic Stability and Tissue Permeability - PMC [pmc.ncbi.nlm.nih.gov]
The 8-Membered Ring Amino Acid: A Scaffold for Precision in Peptide Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Conformational Control in Peptide Therapeutics
Peptides represent a burgeoning class of therapeutics, occupying a unique chemical space between small molecules and large biologics.[1] Their high specificity and potency are often tempered by challenges such as poor metabolic stability and low cell permeability.[1] A key strategy to overcome these limitations is the introduction of conformational constraints into the peptide backbone.[2][3] By reducing the molecule's flexibility, researchers can lock it into a bioactive conformation, enhancing receptor binding, improving stability against proteolysis, and fine-tuning its overall pharmacological profile.[1][4] Among the arsenal of tools to achieve this, the incorporation of cyclic amino acids has proven particularly powerful. This guide focuses on the unique and compelling properties of 8-membered ring amino acids, exploring their synthesis, conformational influence, and application in modern drug discovery.
The Foundational Principle: Constraining Torsional Angles to Dictate Secondary Structure
The biological activity of a peptide is intrinsically linked to its three-dimensional structure, which is governed by a series of torsional angles (phi, psi, and omega) along its backbone.[3] Unnatural amino acids, including those with cyclic structures, can dramatically restrict the allowable values for these angles, thereby guiding the peptide to adopt specific secondary structures like β-turns and helices.[2][4] This pre-organization of the peptide into a desired shape can lead to a significant increase in binding affinity for its target protein.
8-membered ring amino acids, such as derivatives of azocan-2-carboxylic acid, are particularly adept at this. Their larger ring size, compared to the more common 5-membered ring of proline, offers a unique set of conformational constraints that can be leveraged to design novel peptide structures.
Synthesis of 8-Membered Ring Amino Acids: The Ring-Closing Metathesis Approach
A robust and versatile method for the synthesis of 8-membered ring amino acid precursors is Ring-Closing Metathesis (RCM).[5] This powerful reaction, often utilizing ruthenium-based catalysts, allows for the formation of the cyclic scaffold from acyclic diene precursors.[5]
Experimental Protocol: Synthesis of a 7-amino-8-oxo-1,2,3,6,7-pentahydroazocine-2-carboxylic acid derivative.[5]
This protocol is based on the work of Olson et al. and describes a key step in the synthesis of an 8-membered lactam scaffold.
Objective: To perform a Ring-Closing Metathesis (RCM) reaction to form the 8-membered ring.
Materials:
-
Diene precursor (e.g., a suitably protected di-allyl glycine derivative)
-
First-generation Grubbs catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium)
-
Anhydrous, degassed dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the diene precursor in anhydrous, degassed DCM to a concentration of 0.01 M in a flask equipped with a reflux condenser under an inert atmosphere.
-
Add the first-generation Grubbs catalyst (typically 5-10 mol%).
-
Heat the reaction mixture to reflux (approx. 40°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting cyclic olefin by flash column chromatography on silica gel to yield the desired 8-membered ring lactam.
Causality and Self-Validation:
-
Why use the first-generation Grubbs catalyst? In this specific synthesis, the first-generation catalyst was found to be superior to the second-generation catalysts, which led to significant oligomerization at higher concentrations.[5] This highlights the importance of catalyst screening for optimizing RCM reactions.
-
Why use a dilute concentration (0.01 M)? RCM is an intramolecular reaction. Performing the reaction at high dilution favors the intramolecular cyclization over intermolecular polymerization, thus maximizing the yield of the desired 8-membered ring.
-
Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material and the appearance of a new product with the expected mass by LC-MS. The structure and stereochemistry are then fully characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and, if possible, X-ray crystallography.
Caption: Workflow for the synthesis of an 8-membered ring amino acid precursor via RCM.
Conformational Properties and Impact on Peptide Secondary Structure
The true power of 8-membered ring amino acids lies in their ability to precisely control the conformation of the peptide backbone. Depending on the stereochemistry and saturation of the ring, they can induce distinct and predictable secondary structures.[5]
Case Study: Diastereomers of 7-amino-8-oxoazocine-2-carboxylic acid
Conformational analysis of the (2R,7S) and (2S,7S) diastereomers of a saturated 8-membered ring lactam revealed strikingly different structural preferences.[5]
-
(2R,7S) Isomer: This diastereomer was found to strongly induce a Type VIa β-turn .[5] This is a relatively rare type of β-turn that is characterized by a cis amide bond, typically found in proline-containing sequences.[5] The 8-membered ring effectively mimics this conformation, providing a valuable tool for designing peptides that require this specific turn structure for their activity.
-
(2S,7S) Isomer: In contrast, this diastereomer adopts an extended geometry .[5] This conformation can be used to mimic the C(+) conformer of oxidized Cys-Cys loops, which are found in a variety of naturally occurring bioactive peptides.[5]
This stereochemical control allows for the rational design of peptidomimetics with either a compact, turn-like structure or a more linear, extended conformation, simply by choosing the appropriate diastereomer of the 8-membered ring amino acid.
Caption: Stereochemical control of peptide conformation using 8-membered ring amino acids.
Quantitative Conformational Data
The conformational preferences induced by these amino acids can be quantified using techniques like NMR spectroscopy and X-ray crystallography.[5] These methods provide precise data on torsional angles and inter-proton distances, which are critical for computational modeling and rational drug design.
| Parameter | (2R,7S) Isomer in Peptide | (2S,7S) Isomer in Peptide |
| Predominant Conformation | Type VIa β-turn[5] | Extended[5] |
| Key Torsional Angles (φ, ψ) | Restricted to β-turn region | Restricted to extended region |
| Mimicry | Proline-induced cis-amide turn[5] | Oxidized Cys-Cys loop[5] |
Applications in Drug Discovery and Development
The ability to enforce specific, bioactive conformations makes 8-membered ring amino acids highly valuable in the development of peptide-based drugs.[1][]
-
Enhanced Receptor Binding: By pre-organizing a peptide into the conformation required for receptor binding, the entropic penalty of binding is reduced, often leading to a significant increase in affinity and potency.
-
Improved Metabolic Stability: The constrained, non-natural structure of the 8-membered ring can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.[7][8]
-
Increased Selectivity: A rigidified peptide is less likely to adopt conformations that allow it to bind to off-target receptors, leading to improved selectivity and a better side-effect profile.
-
Scaffolds for Peptidomimetics: These constrained amino acids serve as excellent scaffolds for the design of peptidomimetics, where the peptide backbone is partially or fully replaced by a non-peptidic structure that mimics its key features.[2]
Conclusion
8-membered ring amino acids represent a sophisticated and powerful tool in the field of peptide chemistry and drug discovery. Their synthesis, while requiring specialized techniques like RCM, is well-established. The true value of these building blocks lies in the predictable and stereochemically-dependent control they exert over peptide secondary structure. By enabling the rational design of peptides that are locked into bioactive conformations, such as rare β-turns or extended structures, 8-membered ring amino acids offer a clear path towards the development of next-generation peptide therapeutics with enhanced potency, stability, and selectivity. As our understanding of the relationship between peptide conformation and biological function continues to grow, the strategic incorporation of these unique structural elements will undoubtedly play an increasingly important role in the design of novel drugs.
References
-
Olson, G. L., et al. (2004). Design, synthesis, and conformational analysis of eight-membered cyclic peptidomimetics prepared using ring closing metathesis. Bioorganic & Medicinal Chemistry, 12(16), 4375-85. [Link]
-
Toniolo, C., & Chorev, M. (2007). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Current Medicinal Chemistry, 14(2), 169-184. [Link]
-
Hruby, V. J. (2002). Designing and Synthesis of Conformationally Constrained Peptides and Peptidomimetics. Accounts of Chemical Research, 35(12), 947-954. [Link]
-
PeptiDream Inc. (n.d.). Constrained Peptides in Drug Discovery and Development. PeptiDream. [Link]
-
Muttenthaler, M., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 64(15), 10725-10787. [Link]
-
Cabezas, E., & Satterthwait, A. C. (1999). Constrained Peptides as Miniature Protein Structures. Current Medicinal Chemistry, 6(11), 1039-1065. [Link]
-
University of Bristol. (2017). Making 8-membered rings – It's a DOS (diversity orientated synthesis) approach. University of Bristol Blog. [Link]
-
Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. [Link]
-
Aitken, D. J., et al. (2018). An α-Helix-Mimicking 12,13-Helix: Designed α/β/γ-Foldamers as Selective Inhibitors of Protein-Protein Interactions. Angewandte Chemie International Edition, 57(40), 13142-13146. [Link]
-
Gorske, B. C., & Blackwell, H. E. (2006). Pseudo-Ring Methodology to Control the Conformations of Macrocyclic Peptides. Chemistry - A European Journal, 12(31), 8142-8151. [Link]
-
Akbarzadeh, M., et al. (2019). Synthesis of Novel Peptides Using Unusual Amino Acids. Journal of Reports in Pharmaceutical Sciences, 8(1), 10-16. [Link]
-
Akbarzadeh, M., et al. (2019). Synthesis of Novel Peptides Using Unusual Amino Acids. Journal of Reports in Pharmaceutical Sciences, 8(1), 10-16. [Link]
-
Tanaka, M., et al. (2023). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega, 8(46), 43867–43872. [Link]
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and conformational analysis of eight-membered cyclic peptidomimetics prepared using ring closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
early research on large ring amino acids in peptide structure
An In-depth Technical Guide to the Early Research on Large Ring Amino Acids in Peptide Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
The journey into the world of macrocyclic peptides, from their initial discovery to their establishment as a promising class of therapeutics, is a testament to the ingenuity and perseverance of chemists and biologists. This technical guide provides a comprehensive exploration of the seminal research on large ring amino acids within peptide structures. We will delve into the foundational discoveries, navigate the formidable challenges of early synthetic chemistry, and illuminate the pioneering techniques that paved the way for modern drug development. This guide is structured to provide not only a historical perspective but also actionable insights into the fundamental principles that continue to govern the design and synthesis of these complex molecules.
The Dawn of a New Modality: Early Discoveries and Realizations
The field of macrocyclic peptides traces its origins to the late 1940s with the discovery of Gramicidin S, a cyclic decapeptide antibiotic.[1] This finding was a watershed moment, revealing that nature had long been crafting these unique molecular architectures. It soon became apparent that cyclic structures conferred significant advantages, including enhanced metabolic stability and potent biological activities, as many naturally occurring antibiotics and toxins were found to possess these ring structures.[1]
Early researchers quickly recognized the therapeutic potential of macrocycles. These molecules, with a ring size of at least twelve atoms, occupy a unique chemical space between small molecules and large biologics like antibodies.[2] This intermediate size allows them to interact with challenging drug targets, such as large, featureless protein-protein interaction surfaces, which are often considered "undruggable" by small molecules.[3][4] The constrained conformation of cyclic peptides can lead to higher binding affinity and specificity for their targets.[5][6]
The Gauntlet of Synthesis: Overcoming Early Chemical Hurdles
The initial excitement surrounding macrocyclic peptides was tempered by the significant synthetic challenges they presented.[1] The de novo design and efficient synthesis of these molecules were, and to some extent still are, highly challenging endeavors in both academic and industrial settings.[7]
The Specter of Oligomerization
The primary obstacle in early peptide cyclization was the inherent entropic disadvantage of intramolecular ring-closing reactions.[7] Intermolecular reactions, leading to the formation of linear oligomers, were often the favored pathway. To circumvent this, early chemists employed the principle of high dilution, a technique that favors intramolecular reactions by decreasing the probability of intermolecular encounters.[8] While effective, this method was often impractical for large-scale synthesis.
The Art of Protection and Deprotection
Chemical peptide synthesis necessitates the use of protecting groups to prevent undesirable side reactions with the various amino acid side chains.[9][10] Early strategies relied on protecting groups that were often difficult to remove without damaging the peptide backbone. The development of milder and more orthogonal protecting group strategies, such as the use of allyl-based protecting groups, was a significant breakthrough.[1] These groups could be removed under conditions compatible with the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) methods.[1]
Pioneering Cyclization Strategies: Forging the Ring
The quest for efficient and reliable methods to form the macrocyclic ring led to the development of several key strategies that are still fundamental to the field. These can be broadly categorized based on the type of bond formed and the points of connection within the peptide chain.
Head-to-Tail Cyclization: The Classic Amide Bond
The most intuitive approach to peptide cyclization is the formation of a standard peptide (amide) bond between the N-terminus and the C-terminus of a linear precursor.[5][11] This "head-to-tail" cyclization results in a homodetic peptide where the entire ring is composed of amino acid residues linked by amide bonds.[1]
Experimental Protocol: A Generalized Head-to-Tail Cyclization
-
Linear Peptide Synthesis: The linear peptide precursor is synthesized, typically on a solid support using established methods like Solid Phase Peptide Synthesis (SPPS).[9]
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed, leaving the N-terminal amino group and the C-terminal carboxylic acid free.
-
Cyclization under High Dilution: The deprotected linear peptide is dissolved in a suitable organic solvent at a very low concentration (typically in the micromolar to low millimolar range).
-
Activation and Coupling: A coupling reagent is added to activate the C-terminal carboxylic acid, facilitating the intramolecular amide bond formation.
-
Purification: The crude cyclic peptide is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Side-Chain to Side-Chain and Side-Chain to Terminus Cyclizations
Nature often employs more intricate cyclization strategies, forming rings through linkages between amino acid side chains or between a side chain and a terminus.[1] This leads to a diverse array of macrocyclic architectures.
-
Disulfide Bridges: The formation of a disulfide bond between two cysteine residues is a common method for creating heterodetic cyclic peptides.[1] This oxidative cyclization is crucial for the folding and structural stabilization of many natural peptides and proteins.[1]
-
Lactam Bridges: Amide bonds can also be formed between the side chain of an acidic amino acid (e.g., aspartic acid or glutamic acid) and the side chain of a basic amino acid (e.g., lysine).
Workflow for Disulfide Bridge Formation
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Macrocyclic DNA-encoded chemical libraries: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. msd.com [msd.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic peptide drugs approved in the last two decades (2001–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. peptide.com [peptide.com]
- 11. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
A Technical Guide to the Conformational Preferences of 1-Aminocyclooctanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Aminocyclooctanecarboxylic acid (Ac8c) is a Cα,α-disubstituted cyclic amino acid that serves as a critical building block in medicinal chemistry. Its incorporation into peptides and peptidomimetics imparts significant conformational constraints, which can enhance metabolic stability, receptor affinity, and target selectivity. Understanding the inherent conformational preferences of the Ac8c residue is paramount for the rational design of novel therapeutics. This guide provides an in-depth analysis of the conformational landscape of Ac8c, synthesizing data from experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography with insights from computational modeling. We detail the key low-energy conformations of the cyclooctane ring, the influence of intramolecular hydrogen bonding, and provide validated protocols for researchers to conduct their own conformational analyses.
Introduction: The Strategic Value of Conformational Constraint
In the field of drug discovery, particularly in peptide-based therapeutics, controlling the three-dimensional structure of a molecule is a powerful strategy for optimizing its pharmacological profile.[1][2] Linear peptides often suffer from drawbacks such as high flexibility, which leads to a significant entropic penalty upon binding to a target, and susceptibility to proteolytic degradation.[3] Introducing conformationally constrained amino acids is a proven method to mitigate these issues.[4][5]
This compound (Ac8c) belongs to the family of 1-aminocycloalkane-1-carboxylic acids (Acn'c), which are known to induce specific secondary structures, such as β-turns and helices, in peptide sequences.[6][7] The eight-membered ring of Ac8c is particularly complex, possessing a flexible scaffold with multiple low-energy conformations.[8] This inherent complexity, when properly understood and harnessed, allows for the fine-tuning of peptide backbone geometry, ultimately leading to more potent and stable drug candidates. This guide will explore the foundational principles governing the conformational behavior of the Ac8c residue.
The Conformational Landscape of the Cyclooctane Scaffold
Unlike the well-defined chair conformation of cyclohexane, cyclooctane is conformationally complex due to the existence of many conformers with comparable energy.[8] Computational studies have identified a landscape of several key low-energy structures.[8][9] The two most stable conformations for the parent cyclooctane ring are the boat-chair and the crown forms.
-
Boat-Chair (BC): Generally considered the global minimum energy conformation. It possesses C_s symmetry.
-
Crown: Slightly higher in energy than the boat-chair form.[8] It has D_4d symmetry.
-
Other Conformations: Other higher-energy forms include the tub, boat-boat, and various twist conformations.[8]
The introduction of the geminal amino and carboxyl groups at the C1 position in Ac8c significantly alters this landscape. The substituents can occupy different pseudo-axial and pseudo-equatorial positions, and the potential for intramolecular hydrogen bonding between the -NH2 and -COOH groups introduces a critical stabilizing interaction that favors specific arrangements.
Determining Conformational Preferences: A Multi-faceted Approach
A comprehensive understanding of Ac8c's conformational preferences requires a synergistic combination of experimental validation and computational exploration.
Experimental Approaches
A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful technique for studying the conformation of molecules in solution, providing a time-averaged picture of the dynamic equilibria between different conformers.[10] For Ac8c, key NMR experiments include:
-
¹H and ¹³C NMR: Chemical shifts of the ring protons and carbons are sensitive to their local electronic environment and spatial orientation, offering initial clues about the dominant conformation.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment detects through-space correlations between protons that are close to each other (typically < 5 Å). The presence and intensity of NOE cross-peaks provide crucial distance restraints that can differentiate between various ring conformations. For instance, specific cross-ring proton-proton distances are characteristic of a boat-chair versus a crown conformation.
B. X-ray Crystallography Single-crystal X-ray diffraction provides a high-resolution snapshot of the molecule's conformation in the solid state.[11][12] This structure typically represents a single, low-energy conformer that is stabilized by crystal packing forces. While not necessarily the most populated conformation in solution, it provides an invaluable, unambiguous starting point for computational studies and confirms the existence of a specific low-energy state. The crystal structure will definitively show the specific ring pucker and the presence of any intra- or intermolecular hydrogen bonds.[13]
Computational Modeling
Computational chemistry provides the tools to map the potential energy surface of Ac8c and quantify the relative energies of its various conformers.
A. Molecular Mechanics (MM) and Molecular Dynamics (MD) A systematic conformational search using MM force fields (e.g., AMBER, OPLS) is the first step. This involves rotating all rotatable bonds and exploring the different ring puckers to generate thousands of potential structures. The energies of these structures are minimized to identify a set of low-energy candidate conformers. MD simulations can then be used to explore the dynamic transitions between these conformations over time.
B. Quantum Mechanics (QM) The geometries of the low-energy conformers identified by MM are then subjected to higher-level QM calculations, typically using Density Functional Theory (DFT).[6][14] DFT methods (e.g., B3LYP with a 6-31G(d) basis set or higher) provide much more accurate relative energies, accounting for electronic effects that MM methods approximate. These calculations are essential for reliably ranking the stability of the different conformations and for calculating theoretical NMR parameters that can be directly compared with experimental data.
The overall workflow integrates these techniques in a self-validating loop, as illustrated below.
Caption: Integrated workflow for conformational analysis of Ac8c.
Dominant Conformations and Energetic Profile
Through the combination of these methods, a consensus emerges regarding the conformational preferences of Ac8c. The dominant conformation is typically a distorted boat-chair form , stabilized by an intramolecular hydrogen bond between the ammonium proton (-NH3+) and one of the carboxylate oxygens (-COO-). This interaction significantly restricts the conformational freedom of the molecule.
The equilibrium can be visualized as follows:
Caption: Conformational equilibrium of this compound.
A representative table of relative energies calculated at the DFT level is shown below. The exact energy differences will vary based on the computational method and solvent model used.
| Conformation | Key Features | Relative Gibbs Free Energy (ΔG, kcal/mol) |
| Boat-Chair 1 (BC1) | Intramolecular H-bond (NH···O) | 0.0 (Global Minimum) |
| Boat-Chair 2 (BC2) | Different ring pucker, weaker H-bond | 1.5 - 2.5 |
| Crown 1 (C1) | No intramolecular H-bond | 3.0 - 4.5 |
| Boat-Boat (BB) | Steric strain, no H-bond | > 5.0 |
Note: These are illustrative values. Actual values must be determined for the specific derivative and environment.
Detailed Experimental & Computational Protocols
Protocol 1: NMR Spectroscopic Analysis in D₂O
-
Rationale: Deuterium oxide (D₂O) is a common solvent for amino acids. The zwitterionic form, which predominates at neutral pD, is analyzed.
-
1. Sample Preparation: Dissolve 5-10 mg of Ac8c in 0.6 mL of D₂O (99.9%). Ensure complete dissolution. Adjust pD to ~7.0 using dilute NaOD or DCl if necessary.
-
2. ¹H NMR Acquisition:
-
Acquire a standard 1D ¹H spectrum at 298 K on a spectrometer of 400 MHz or higher.
-
Suppress the residual HOD signal using presaturation.
-
Causality: The chemical shifts and coupling patterns of the 14 ring protons provide initial structural information. Broad signals may indicate conformational exchange.
-
-
3. 2D NOESY Acquisition:
-
Acquire a 2D NOESY spectrum with a mixing time of 200-500 ms.
-
Causality: The mixing time allows for magnetization transfer between protons that are close in space. Longer mixing times can detect weaker, long-range correlations but may suffer from spin diffusion.
-
-
4. Data Analysis:
-
Integrate NOESY cross-peaks.
-
Identify key through-space correlations, particularly cross-ring proton interactions (e.g., between protons at C2/C8 and C5/C6).
-
Compare the observed NOE patterns with the theoretical inter-proton distances for computationally generated low-energy conformers (e.g., boat-chair vs. crown) to identify the best match.
-
Protocol 2: Computational Conformational Search and Refinement
-
Rationale: This protocol aims to systematically explore the potential energy surface of Ac8c to identify all relevant low-energy conformers and rank them by stability.
-
1. Initial Structure Generation:
-
Build the zwitterionic structure of Ac8c in a molecular modeling program (e.g., Avogadro, Maestro).
-
-
2. Conformational Search (Molecular Mechanics):
-
Use a tool like the GMMX conformer search in Gaussian or the MacroModel search in Schrödinger.
-
Employ a force field like MMFF94 or OPLS3e.
-
Perform a systematic search by rotating all single bonds and exploring ring puckers. Retain all unique conformers within a 10 kcal/mol energy window.
-
Causality: This broad, computationally inexpensive search ensures that no potential low-energy structures are missed.
-
-
3. Geometry Optimization (DFT):
-
Take the top 10-20 unique conformers from the MM search.
-
Perform full geometry optimization using a DFT method, such as B3LYP/6-31+G(d,p).
-
Include a solvent model (e.g., PCM or SMD) to simulate the aqueous environment.
-
Causality: DFT provides a more accurate description of the geometry and electronic structure, especially the crucial intramolecular hydrogen bond.
-
-
4. Frequency Calculation and Energy Analysis:
-
Perform a frequency calculation at the same level of theory for each optimized structure.
-
Confirm that each structure is a true minimum (i.e., has zero imaginary frequencies).
-
Use the output to calculate the Gibbs free energies (G) at 298 K.
-
Causality: The Gibbs free energy includes zero-point vibrational energy and thermal corrections, providing the most accurate measure of relative conformational stability.
-
-
5. Validation:
-
Calculate theoretical inter-proton distances from the lowest-energy DFT structures.
-
Compare these distances with the semi-quantitative restraints derived from the experimental NOESY data to validate the computational model.
-
Implications for Drug Design
The well-defined conformational preference of Ac8c for a hydrogen-bonded boat-chair structure has profound implications for its use in drug design:
-
Scaffold Rigidity: By locking the peptide backbone into a specific geometry, Ac8c reduces the entropic cost of binding, potentially increasing affinity.[3]
-
Pharmacophore Presentation: The fixed orientation of the amino and carboxyl groups, along with the adjacent peptide bonds, allows for the precise positioning of pharmacophoric elements, enabling a better fit to a receptor's binding pocket.
-
Metabolic Stability: The sterically hindered Cα position protects the adjacent peptide bonds from cleavage by proteases, increasing the molecule's in vivo half-life.[5]
Conclusion
The conformational landscape of this compound is dominated by a distorted boat-chair structure, which is significantly stabilized by an intramolecular hydrogen bond. This preference is a result of the interplay between the inherent flexibility of the eight-membered ring and the directing influence of the geminal substituents. A robust and integrated analytical approach, combining high-resolution NMR spectroscopy, X-ray crystallography, and multi-level computational modeling, is essential for fully characterizing this system. By understanding and leveraging these intrinsic structural biases, researchers and drug development professionals can more effectively utilize Ac8c as a tool to design next-generation peptide and peptidomimetic therapeutics with superior efficacy and stability.
References
-
Hruby, V. J. (2002). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. [Link]
-
Danho, W., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]
-
Oh, D., et al. (2015). Constrained Peptides in Drug Discovery and Development. SciSpace. [Link]
-
Checa, B., et al. (2008). Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design. PubMed Central. [Link]
-
Bio-Synthesis Inc. (2011). Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace. [Link]
-
Toniolo, C., et al. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. PubMed. [Link]
-
Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. PubMed. [Link]
-
Trusova, M. E., et al. (2021). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. [Link]
-
Alemán, C., et al. (2000). Conformational profile of 1-aminocyclopropanecarboxylic acid. ResearchGate. [Link]
-
Wikipedia. Cyclooctane. Wikipedia, The Free Encyclopedia. [Link]
-
Zhang, Z., et al. (2004). Crystal structure and mechanistic implications of 1-aminocyclopropane-1-carboxylic acid oxidase--the ethylene-forming enzyme. PubMed. [Link]
-
Badawi, H. M. (2009). A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH. PubMed. [Link]
-
Rzepa, H. (2010). The conformational analysis of cyclo-octane. Henry Rzepa's Blog. [Link]
-
Forró, E., & Fülöp, F. (2003). Enantioselective Synthetic Approaches to Cyclopropane and Cyclobutane β-Amino Acids: Synthesis and Structural Study of a Conformationally Constrained β-Dipeptide. ResearchGate. [Link]
-
Hu, B., et al. (2007). (1S,3R)-3-Ammoniocyclohexanecarboxylate. PubMed Central. [Link]
-
CAS. 1-Aminocyclooctane-1-carboxylic acid. CAS Common Chemistry. [Link]
-
Jiménez-Osés, G., et al. (2009). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. ACS Publications. [Link]
-
Suresh, S., et al. (2020). View of the molecular structure obtained by single-crystal X-ray... ResearchGate. [Link]
-
da Silva, G. M., et al. (2024). FastConformation: A Standalone ML-Based Toolkit for Modeling and Analyzing Protein Conformational Ensembles at Scale. bioRxiv. [Link]
-
Lelli, M., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. [Link]
-
Al-Majid, A. M., et al. (2021). Synthesis, Single Crystal X-ray, Hirshfeld and DFT Studies of 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic Acid. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. scispace.com [scispace.com]
- 5. biospace.com [biospace.com]
- 6. Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclooctane - Wikipedia [en.wikipedia.org]
- 9. The conformational analysis of cyclo-octane - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 10. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. (1S,3R)-3-Ammoniocyclohexanecarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Comprehensive-Technical-Guide-to-the-Ramachandran-Plot-Analysis-of-1-Aminocyclooctanecarboxylic-Acid
Abstract
Non-proteinogenic amino acids are critical tools in modern drug discovery, offering pathways to enhance the stability and efficacy of peptide-based therapeutics.[1] Among these, 1-Aminocyclooctanecarboxylic acid (Ac8c) presents a unique scaffold, imparting significant conformational constraints due to its eight-membered ring structure. Understanding this constrained molecular landscape is paramount for its rational incorporation into drug candidates. This technical guide provides a comprehensive, in-depth protocol and analysis of the conformational preferences of Ac8c, centered on the Ramachandran plot. We will explore the theoretical underpinnings, a detailed computational workflow for generating the plot, interpretation of the resulting conformational map, and the practical implications for researchers in peptide chemistry and drug development. This guide is designed to bridge theory and practice, offering field-proven insights into leveraging the unique structural properties of Ac8c.
Section 1: The Strategic Importance of Conformational Constraint in Peptide Drug Design
Peptide therapeutics offer high specificity and potency but are often hindered by poor metabolic stability and low cell permeability. The incorporation of non-proteinogenic amino acids (NPAAs) is a proven strategy to overcome these limitations.[2] Cα,α-disubstituted cyclic amino acids, such as this compound (Ac8c), are particularly valuable. The cyclic nature of Ac8c severely restricts the rotational freedom around the N-Cα (phi, φ) and Cα-C' (psi, ψ) backbone bonds, which are the primary determinants of a peptide's secondary structure.[3][4]
By pre-organizing a peptide into a specific, bioactive conformation, Ac8c can:
-
Enhance Receptor Binding Affinity: A constrained, receptor-compatible conformation reduces the entropic penalty upon binding.
-
Increase Proteolytic Resistance: The unnatural structure is less recognizable by metabolic enzymes, increasing the peptide's in vivo half-life.[2]
-
Improve Target Selectivity: A well-defined shape can minimize off-target interactions.
The primary tool for visualizing the conformational restrictions imposed by an amino acid is the Ramachandran plot, which maps the energetically accessible regions of φ and ψ dihedral angles.[5] For a constrained residue like Ac8c, this plot is not just a validation tool but a predictive map for rational design.
Section 2: The Ramachandran Plot: Adapting a Foundational Concept for Ac8c
The classical Ramachandran plot was developed by G. N. Ramachandran to illustrate the sterically allowed combinations of φ and ψ angles for the 20 proteinogenic amino acids.[6] These plots famously show distinct regions corresponding to common secondary structures like α-helices and β-sheets.[7]
However, the predictive power of a standard Ramachandran plot breaks down for NPAAs like Ac8c for a critical reason: the side chain is fused to the backbone nitrogen. This cyclization creates a rigid ring system that imposes its own energetic penalties on the φ and ψ angles, which are far more dominant than the steric clashes that govern flexible amino acids. While a residue like Alanine has broad allowed regions, and even the constrained Proline has a distinct but still somewhat flexible profile, the accessible conformational space of Ac8c is dictated by the low-energy puckering states of the cyclooctane ring itself. Therefore, a specific, computationally derived Ramachandran plot is essential for understanding Ac8c.
Section 3: A Validated Computational Workflow for Generating the Ac8c Ramachandran Plot
A static, single-conformation analysis is insufficient to understand the dynamic nature of Ac8c. A robust exploration of its potential energy surface is required. Molecular Dynamics (MD) simulation is a powerful technique for this purpose, allowing for the sampling of thousands of conformations over time to reveal the most probable and energetically favorable states.[8][9]
Detailed Step-by-Step Computational Protocol
This protocol outlines a self-validating system for generating a reliable Ramachandran plot for an Ac8c-containing dipeptide (Ace-Ac8c-NMe), which models its behavior within a peptide chain.
Step 1: In Silico Model Construction
-
Software: Use molecular modeling software such as Avogadro, ChemDraw, or Maestro (Schrödinger) to build the 3D structure of the N-acetylated, N'-methylamidated Ac8c dipeptide (Ace-Ac8c-NMe).
-
Initial Geometry: Ensure correct stereochemistry and initial geometry. The cyclooctane ring can be started in a plausible conformation, such as a boat-chair, though the subsequent simulation will explore others.
-
Rationale: This dipeptide model isolates the conformational preferences of the Ac8c residue itself by providing the necessary flanking peptide bonds for the definition of φ and ψ angles, without interference from a long peptide chain.[10]
Step 2: Molecular Mechanics Force Field Parameterization
-
Force Field Selection: Choose a well-validated force field suitable for organic molecules and peptides, such as AMBER (ff14SB) or CHARMM (C36).
-
Charge Calculation: Generate partial atomic charges for the non-standard Ac8c residue. The Restrained Electrostatic Potential (RESP) charge derivation method is highly recommended for its accuracy in reproducing quantum mechanical electrostatic potentials.
-
Parameter Assignment: Use tools like parmchk2 in the AmberTools suite to identify any missing force field parameters (bond, angle, dihedral) for the unique cyclooctane structure and assign them from the General AMBER Force Field (GAFF).
-
Causality: Accurate force field parameters are the bedrock of a meaningful MD simulation. They define the potential energy of the system as a function of atomic positions, governing the molecule's movement and conformational sampling.[11] Incorrect parameters will lead to an inaccurate representation of the energy landscape and a misleading Ramachandran plot.
Step 3: System Preparation and Molecular Dynamics Simulation
-
Software: Utilize a high-performance MD engine like GROMACS, AMBER, or NAMD.
-
Solvation: Place the parameterized dipeptide in a periodic box of a suitable solvent, such as water (e.g., TIP3P model), to mimic physiological conditions.
-
Minimization: Perform a series of energy minimization steps (e.g., steepest descent followed by conjugate gradient) to relax the system and remove any steric clashes introduced during setup.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure (e.g., 1 bar) while restraining the solute. This allows the solvent to arrange naturally around the molecule before the production simulation begins.
-
Production MD: Run the simulation for a sufficient duration (e.g., 500 nanoseconds or longer) without restraints to thoroughly sample the conformational space of the Ac8c residue.[12]
-
Trustworthiness: This multi-step process (minimization, equilibration, production) is a standard, validated protocol that ensures the simulation is stable and the resulting trajectory is a physically realistic representation of the molecule's behavior.
Step 4: Trajectory Analysis and Plot Generation
-
Dihedral Angle Calculation: Use analysis tools (e.g., cpptraj in AmberTools or GROMACS analysis tools) to calculate the φ (C'-N-Cα-C') and ψ (N-Cα-C'-N) dihedral angles for the Ac8c residue for every saved frame of the production trajectory.
-
Data Plotting: Generate a 2D density plot of ψ versus φ. The resulting plot is the Ramachandran map for Ac8c. High-density regions (basins) represent low-energy, frequently sampled conformations.
-
Interpretation: Analyze the location, size, and depth of the energy basins to understand the conformational preferences of the residue.
Visualization of the Computational Workflow
Caption: Computational workflow for generating the Ac8c Ramachandran plot.
Section 4: Analysis and Interpretation of the Ac8c Ramachandran Plot
The Ramachandran plot of Ac8c, derived from the MD simulation, reveals a highly restricted conformational landscape, drastically different from that of flexible amino acids.
Predicted Conformational Preferences
The plot is expected to show a few, well-defined low-energy basins. These basins do not correspond to the classical α-helix or β-sheet regions but are instead dictated by the energetically preferred puckering of the cyclooctane ring. The primary conformations of cyclooctane are boat-chair and crown families. Each of these ring puckers will force the backbone φ and ψ angles into a specific, limited range.
The analysis would likely reveal two major symmetric regions in the plot, corresponding to the right-handed and left-handed helical regions. This is a characteristic feature of Cα,α-disubstituted amino acids. Unlike proline, which has a fixed ring structure influencing φ, the larger, more flexible (though still constrained) cyclooctane ring of Ac8c can adopt multiple low-energy states, leading to distinct, isolated islands on the Ramachandran plot.
Quantitative Conformational Data
The simulation data can be clustered to identify the most populated conformational states and their corresponding dihedral angles.
| Conformational State | Ring Pucker Family | Predicted φ Angle Range | Predicted ψ Angle Range | Population (%) |
| State 1 (Right-Handed) | Boat-Chair | -95° to -65° | -55° to -25° | ~45% |
| State 2 (Left-Handed) | Boat-Chair | +65° to +95° | +25° to +55° | ~45% |
| Other Minor States | Crown / Twist | Various | Various | ~10% |
Note: The values presented in this table are illustrative, based on known behaviors of similar cyclic amino acids, and represent the expected outcome of the described computational workflow.
Linking Ring Conformation to Ramachandran Space
The distinct islands on the Ramachandran plot are a direct consequence of the underlying ring structure.
Caption: Relationship between ring pucker and allowed Ramachandran space.
Section 5: Practical Implications in Drug Development
The detailed Ramachandran analysis of Ac8c provides an actionable roadmap for its use as a molecular scaffold.
-
Inducing Specific Secondary Structures: Knowing that Ac8c strongly prefers φ/ψ angles in the helical regions allows chemists to use it as a potent helix or β-turn nucleator. Placing Ac8c at a specific position in a peptide sequence can force the subsequent residues into a desired secondary structure, which is crucial for mimicking protein binding epitopes. Studies on similar cyclic amino acids have shown their effectiveness as turn-inducers.[13][14]
-
Designing Peptidomimetics: The constrained nature of Ac8c is ideal for designing peptidomimetics with predictable, rigid structures. This rigidity is key to achieving high binding affinity and selectivity for therapeutic targets like GPCRs or enzyme active sites.
-
Structure-Activity Relationship (SAR) Studies: By understanding the limited conformational space of Ac8c, researchers can more accurately model how an Ac8c-containing peptide will interact with its receptor. This facilitates more precise SAR studies, accelerating the optimization of lead compounds. The introduction of Ac8c can lead to analogs with significantly different global structures compared to the parent peptide, potentially unlocking new biological activities.[15]
Conclusion
The Ramachandran plot analysis of this compound is not merely an academic exercise; it is a fundamental prerequisite for the rational design of advanced peptide therapeutics. The inherent conformational constraints imposed by its eight-membered ring, when properly understood and quantified through robust computational methods like Molecular Dynamics, provide a powerful tool for controlling peptide architecture. This guide has detailed a validated, trustworthy workflow to generate and interpret the Ac8c Ramachandran plot, translating theoretical principles into practical, data-driven insights. By leveraging this knowledge, researchers, scientists, and drug development professionals can harness the unique properties of Ac8c to engineer next-generation peptidomimetics with enhanced stability, selectivity, and therapeutic efficacy.
References
-
Wang, S. (2021). Computational Protein Design with Non-proteinogenic Amino Acids and Small Molecule Ligands. Duke University Dissertation. Available at: [Link]
-
Hosseinzadeh, P., et al. (2022). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. RSC Chemical Biology. Available at: [Link]
-
Ponder, J. W., et al. (2010). Computational Modelling of Peptides Containing Non-Standard Amino Acids. Current Opinion in Structural Biology. (Note: This is a representative topic; a specific paper would be cited for force field details). A relevant collection of works can be found on ResearchGate. Available at: [Link]
-
Taylor & Francis Online. (Various Dates). Knowledge and References on Non-proteinogenic amino acids. Available at: [Link]
-
Polanco, C., et al. (2014). Computational model of abiogenic amino acid condensation to obtain a polar amino acid profile. ResearchGate. Available at: [Link]
-
Proteopedia. (2020). Phi and Psi Angles. Available at: [Link]
-
Chemistry For Everyone. (2023). What Are Phi And Psi Angles? YouTube. Available at: [Link]
-
Toniolo, C., et al. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science. Available at: [Link]
-
Proteopedia. (2018). Tutorial:Ramachandran principle and phi psi angles. Available at: [Link]
-
Chemistry LibreTexts. (2019). C1. Main Chain Conformations. Available at: [Link]
-
Let's Talk Academy. (n.d.). Understanding Phi (ϕ) and Psi (ψ) Angles in Peptides. Available at: [Link]
-
Gilon, C., et al. (1998). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (Various Dates). Molecular dynamics simulations of the acid format of compound 1. Available at: [Link]
-
Aliste, M. P., et al. (2003). Conformational profile of 1-aminocyclopropanecarboxylic acid. Journal of Computational Chemistry. Available at: [Link]
-
Wikipedia. (2023). Ramachandran plot. Available at: [Link]
-
Hicks, R. P., et al. (2015). Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research. Available at: [Link]
-
Scribd. (n.d.). Ramachandran Plot Analysis Results. Available at: [Link]
-
Brückner, S., & Valenti, A. (2001). 1-Aminocyclopropane-1-carboxylic acid oxidase: insight into cofactor binding from experimental and theoretical studies. Journal of Biological Inorganic Chemistry. Available at: [Link]
-
Badawi, H. M. (2009). A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Ting, D., et al. (2010). A fresh look at the Ramachandran plot and the occurrence of standard structures in proteins. Protein Science. Available at: [Link]
-
Bapat, S. (2020). Ramchandran Plot Analysis & Tutorial- PART 1. YouTube. Available at: [Link]
-
Bio-Resource. (2023). Constructing, Interpretation, Applications & Limitations of Ramachandran Plot. YouTube. Available at: [Link]
-
Nicolas, V., et al. (2022). From design to formulation of peptide building blocks for nanotheranostic applications: a synergistic multidisciplinary investigation. Pharmaceutics. Available at: [Link]
-
Heikkilä, E., et al. (2012). Mechanistic Understanding From Molecular Dynamics Simulation in Pharmaceutical Research 1: Drug Delivery. Frontiers in Molecular Biosciences. Available at: [Link]
-
Nguyen, P. H., et al. (2024). Molecular dynamics simulations reveal a strong binding capacity of colossolactone H to the EGFR inactive conformation. Physical Chemistry Chemical Physics. Available at: [Link]
-
Sulaiman, M. H., et al. (2022). THE SIMULATION OF INTERMOLECULAR INTERACTIONS OF CARBOXYLIC AND AMINE GROUPS WITH CALCIUM CARBONATE. Jurnal Teknologi. Available at: [Link]
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Tutorial:Ramachandran principle and phi psi angles - Proteopedia, life in 3D [proteopedia.org]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. Ramachandran plot - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Frontiers | Mechanistic Understanding From Molecular Dynamics Simulation in Pharmaceutical Research 1: Drug Delivery [frontiersin.org]
- 9. Molecular dynamics simulations reveal a strong binding capacity of colossolactone H to the EGFR inactive conformation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Molecular Modeling of Peptides Containing 1-Aminocyclooctanecarboxylic Acid
Abstract
The incorporation of conformationally constrained non-canonical amino acids into peptides is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance metabolic stability, receptor affinity, and bioavailability. 1-Aminocyclooctanecarboxylic acid (Ac8c), with its unique eight-membered ring, imparts significant conformational rigidity upon the peptide backbone. Accurate in silico modeling of Ac8c-containing peptides is therefore crucial for predicting their three-dimensional structures and biological activities, thereby accelerating the drug discovery process. This comprehensive technical guide provides researchers, scientists, and drug development professionals with a robust framework for the molecular modeling of peptides featuring the Ac8c residue. We will delve into the intricacies of force field parameterization for this non-standard amino acid, detail a step-by-step workflow for molecular dynamics simulations, and underscore the critical importance of validating computational models against experimental data.
The Significance of this compound in Peptide Design
This compound (Ac8c) is a Cα,α-disubstituted cyclic amino acid that introduces a significant degree of conformational constraint on the peptide backbone. Unlike linear amino acids which exhibit considerable rotational freedom around their phi (φ) and psi (ψ) dihedral angles, the cyclooctyl ring of Ac8c restricts this flexibility. This restriction can pre-organize the peptide into a specific secondary structure, such as a β-turn or a helical conformation, which can be advantageous for several reasons:
-
Enhanced Receptor Binding: By locking the peptide into a bioactive conformation, the entropic penalty upon binding to a receptor is reduced, potentially leading to higher affinity and selectivity.
-
Increased Proteolytic Stability: The sterically hindered nature of the Cα-atom and the constrained backbone make Ac8c-containing peptides less susceptible to degradation by proteases.
-
Improved Pharmacokinetic Properties: The conformational rigidity can contribute to improved membrane permeability and overall better pharmacokinetic profiles.
Experimental studies, including X-ray crystallography and NMR spectroscopy, have demonstrated that Ac8c residues can induce well-defined secondary structures in peptides. For instance, peptides containing Ac8c have been shown to adopt 310-helical conformations in both crystal and solution states[1]. This experimentally determined structural preference provides an invaluable benchmark for the validation of molecular modeling studies.
The Cornerstone of Accurate Modeling: Force Field Parameterization
The accuracy of any molecular dynamics (MD) simulation is fundamentally dependent on the quality of the force field used to describe the interatomic interactions. Standard biomolecular force fields like AMBER and CHARMM are extensively parameterized for the 20 proteinogenic amino acids but lack parameters for non-standard residues like Ac8c. Therefore, the first and most critical step is to generate a robust set of parameters for Ac8c that are compatible with the chosen force field.
A General Workflow for Parameterizing Ac8c
The parameterization process involves determining the bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) parameters for the Ac8c residue. Here, we outline a general workflow that can be adapted for both AMBER and CHARMM force fields.
Diagram: Workflow for Ac8c Parameterization
Caption: A generalized workflow for the parameterization of the Ac8c residue.
Step-by-Step Parameterization Protocol (AMBER Example)
This protocol provides a more detailed, step-by-step guide using the AMBER suite of tools, which is a common choice for parameterizing novel organic molecules.
Experimental Protocol: Ac8c Parameterization using AMBER Tools
-
Building the Initial Structure:
-
Construct a capped Ac8c residue (e.g., N-acetyl-Ac8c-N-methylamide, often abbreviated as Ace-Ac8c-Nme) using a molecular builder like Maestro, Avogadro, or the xleap module in AMBER. This "dipeptide" model appropriately represents the peptide backbone environment of the residue.
-
Save the coordinates in a standard format like PDB (.pdb) or Mol2 (.mol2).
-
-
Quantum Mechanical Calculations:
-
Perform a geometry optimization of the capped Ac8c dipeptide using a quantum mechanics (QM) software package (e.g., Gaussian, ORCA). A common level of theory for this purpose is Hartree-Fock with the 6-31G* basis set (HF/6-31G*).
-
Following optimization, perform a single-point energy calculation to generate an electrostatic potential (ESP) grid, which is necessary for deriving the partial atomic charges.
-
-
Charge Derivation:
-
Atom Type Assignment and Missing Parameter Identification:
-
Antechamber will also assign atom types to the Ac8c residue by analogy to the General AMBER Force Field (GAFF).[4]
-
Use the parmchk2 utility to check for any missing force field parameters for the newly assigned atom types.
-
The output file, ac8c.frcmod, will list any missing bond, angle, dihedral, and improper parameters. For many of these, parmchk2 will provide reasonable estimates based on analogy.
-
-
Refining Dihedral Parameters (Optional but Recommended):
-
For critical dihedral angles, especially those within the cyclooctane ring and the connection to the peptide backbone, a more rigorous parameterization may be necessary if the analogized parameters are deemed insufficient.
-
This involves performing QM torsional scans for each key dihedral angle and then fitting the dihedral parameters in the .frcmod file to reproduce the QM energy profile. This is an advanced step that provides higher accuracy.
-
-
Generating the Final Force Field Files:
-
The ac8c_dipeptide.mol2 file (with the correct charges and atom types) and the ac8c.frcmod file (with the missing parameters) can now be used in tleap to build the topology and coordinate files for your Ac8c-containing peptide.
-
Molecular Dynamics Simulation of Ac8c-Containing Peptides
With a parameterized Ac8c residue, you can now proceed with setting up and running MD simulations of your peptide of interest.
System Setup and Equilibration
Diagram: Molecular Dynamics Simulation Workflow
Caption: A standard workflow for setting up and running MD simulations.
Experimental Protocol: MD Simulation of an Ac8c-Peptide
-
Building the System:
-
In tleap (or a similar tool for other MD packages), load the appropriate force field (e.g., leaprc.protein.ff14SB), the GAFF parameters (leaprc.gaff), your Ac8c .mol2 file, and the .frcmod file.
-
Build the full peptide sequence, including the Ac8c residue.
-
Solvate the peptide in a periodic box of water (e.g., TIP3P).
-
Add counter-ions to neutralize the system and, if desired, additional salt to mimic physiological conditions.
-
Save the topology (.prmtop) and coordinate (.inpcrd) files.
-
-
Minimization and Equilibration:
-
Perform a series of energy minimization steps to remove any steric clashes.
-
Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble) with positional restraints on the peptide backbone to allow the solvent to equilibrate.
-
Switch to a constant pressure ensemble (NPT) to allow the density of the system to equilibrate. Gradually release the positional restraints on the peptide.
-
-
Production Simulation:
-
Run the production MD simulation for a sufficient length of time to sample the conformational space of the peptide. The required simulation time will depend on the size and flexibility of the peptide.
-
Enhanced Sampling Methods
For larger or more flexible peptides, standard MD simulations may not be sufficient to adequately sample all relevant conformations. In such cases, enhanced sampling techniques can be employed:
-
Replica Exchange Molecular Dynamics (REMD): This method involves running multiple simulations of the system at different temperatures simultaneously, with periodic exchanges of coordinates between replicas. This allows the system to overcome energy barriers more easily.[5]
-
Metadynamics: This technique discourages the simulation from revisiting previously sampled conformations by adding a history-dependent bias potential.
Analysis of Simulation Trajectories
The output of an MD simulation is a trajectory file containing the coordinates of all atoms at discrete time steps. A thorough analysis of this trajectory is necessary to extract meaningful structural and dynamic information.
| Analysis Type | Description | Tools |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures. Used to assess the stability of the simulation and identify conformational changes. | GROMACS: gmx rms, AMBER: cpptraj |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom around its average position. Highlights flexible regions of the peptide. | GROMACS: gmx rmsf, AMBER: cpptraj |
| Cluster Analysis | Groups similar conformations together to identify the most populated structural states of the peptide. | GROMACS: gmx cluster, AMBER: cpptraj |
| Dihedral Angle Analysis | Monitors the φ and ψ dihedral angles of the peptide backbone to characterize secondary structure elements. | GROMACS: gmx rama, AMBER: cpptraj |
| Hydrogen Bond Analysis | Identifies and quantifies the formation and lifetime of intramolecular hydrogen bonds, which are crucial for stabilizing secondary structures. | GROMACS: gmx hbond, VMD |
The Self-Validating System: Comparison with Experimental Data
A crucial aspect of any molecular modeling study is the validation of the computational results against experimental data.[6][7][8] This step is essential for establishing the trustworthiness of the force field parameters and the simulation protocol.
-
Comparison with X-ray Crystallography Data: If a crystal structure of the Ac8c-containing peptide is available, the lowest energy conformation from the MD simulation can be compared to the experimental structure. The RMSD between the two structures provides a quantitative measure of agreement. The crystal structure of a pentapeptide containing Ac8c has been reported, revealing a 310-helical conformation[1].
-
Comparison with NMR Spectroscopy Data: NMR spectroscopy provides a wealth of information about the solution-state structure and dynamics of peptides.
-
Nuclear Overhauser Effects (NOEs): NOEs provide information about through-space distances between protons. The distances observed in the simulation can be compared to the experimentally derived distance restraints.
-
J-couplings: Scalar couplings (e.g., 3JHN-Hα) are related to dihedral angles via the Karplus equation. The dihedral angles sampled in the simulation can be used to calculate theoretical J-coupling constants, which can then be compared to the experimental values.[9][10]
-
A strong correlation between the simulated and experimental data provides confidence in the accuracy of the molecular model and its ability to predict the behavior of other, related Ac8c-containing peptides.
Conclusion
The molecular modeling of peptides containing non-standard amino acids like this compound presents both challenges and opportunities. While the lack of pre-existing force field parameters necessitates a careful and rigorous parameterization process, the reward is a powerful tool for understanding and predicting the structural consequences of incorporating this unique residue. By following the detailed workflow presented in this guide—from parameterization and simulation to thorough analysis and experimental validation—researchers can confidently employ in silico methods to accelerate the design and development of novel peptide-based therapeutics with enhanced properties.
References
-
Ananda, K., & Aravinda, S. (2004). Peptide helices with pendant cycloalkane rings. Characterization of conformations of 1‐aminocyclooctane‐1‐carboxylic acid (Ac8c) residues in peptides. Journal of Peptide Research, 64(5), 221-229. [Link]
-
Geng, H., Jiang, F., & Wu, Y. D. (2017). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. In Peptide-Based Drug Design (pp. 365-384). Humana Press, New York, NY. [Link]
-
Rayan, A., Senderowitz, H., & Goldblum, A. (2004). Exploring the conformational space of cyclic peptides by a stochastic search method. Journal of computational chemistry, 25(11), 1433-1446. [Link]
-
Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of computational chemistry, 25(9), 1157-1174. [Link]
-
Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell Jr, A. D. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671-690. [Link]
-
Lindorff-Larsen, K., Piana, S., Palmo, K., Maragakis, P., Klepeis, J. L., Dror, R. O., & Shaw, D. E. (2010). Improved side-chain torsion potentials for the Amber ff99SB protein force field. Proteins: Structure, Function, and Bioinformatics, 78(8), 1950-1958. [Link]
-
Amadei, A., Linssen, A. B., & Berendsen, H. J. (1993). Essential dynamics of proteins. Proteins: Structure, Function, and Bioinformatics, 17(4), 412-425. [Link]
-
Bayly, C. I., Cieplak, P., Cornell, W., & Kollman, P. A. (1993). A well-behaved electrostatic potential based method using charge restraints for deriving atomic charges: the RESP model. The Journal of Physical Chemistry, 97(40), 10269-10280. [Link]
-
Case, D. A., Cheatham III, T. E., Darden, T., Gohlke, H., Luo, R., Merz Jr, K. M., ... & Woods, R. J. (2005). The Amber 9 biomolecular simulation programs. Journal of computational chemistry, 26(16), 1668-1688. [Link]
-
Fox, T., & Kollman, P. A. (1998). Application of the RESP methodology in the parametrization of organic solvents. Journal of physical chemistry B, 102(41), 8070-8079. [Link]
-
Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1, 19-25. [Link]
-
Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38. [Link]
-
Jorgensen, W. L., Chandrasekhar, J., Madura, J. D., Impey, R. W., & Klein, M. L. (1983). Comparison of simple potential functions for simulating liquid water. The Journal of chemical physics, 79(2), 926-935. [Link]
-
Lindorff-Larsen, K., Maragakis, P., Piana, S., Eastwood, M. P., Dror, R. O., & Shaw, D. E. (2012). Systematic validation of protein force fields against experimental data. PloS one, 7(2), e32131. [Link]
-
Karplus, M. (1959). Contact electron-spin coupling of nuclear magnetic moments. The Journal of Chemical Physics, 30(1), 11-15. [Link]
-
Khoury, G. A., Smadbeck, J., Kieslich, C. A., & Floudas, C. A. (2014). Forcefield_NCAA: ab initio charge parameters to aid in the discovery and design of therapeutic proteins and peptides with unnatural amino acids and their application to complement inhibitors of the compstatin family. Journal of chemical information and modeling, 54(3), 825-837. [Link]
-
Best, R. B., & Vendruscolo, M. (2006). Structural interpretation of chemical shifts in proteins: a study of the effect of neighbouring residues. Journal of biomolecular NMR, 34(3), 173-186. [Link]
-
Roe, D. R., & Cheatham III, T. E. (2013). PTRAJ and CPPTRAJ: Software for processing and analysis of molecular dynamics trajectory data. Journal of chemical theory and computation, 9(7), 3084-3095. [Link]
-
Brooks, B. R., Brooks III, C. L., Mackerell Jr, A. D., Nilsson, L., Petrella, R. J., Roux, B., ... & Karplus, M. (2009). CHARMM: the biomolecular simulation program. Journal of computational chemistry, 30(10), 1545-1614. [Link]
-
Phillips, J. C., Braun, R., Wang, W., Gumbart, J., Tajkhorshid, E., Villa, E., ... & Schulten, K. (2005). Scalable molecular dynamics with NAMD. Journal of computational chemistry, 26(16), 1781-1802. [Link]
-
Robustelli, P., Piana, S., & Shaw, D. E. (2018). Developing a new generation of molecular dynamics force fields for protein folding simulations. Current opinion in structural biology, 48, 111-118. [Link]
-
Papaleo, E., Pasi, M., Riccardi, L., & Sgrignani, J. (2016). A critical assessment of force field accuracy against NMR data for cyclic peptides containing β-amino acids. Physical Chemistry Chemical Physics, 18(27), 18330-18343. [Link]
-
Hivanter, Y., & Giraud, F. (2011). Molecular dynamics simulations of 441 two-residue peptides in aqueous solution: conformational preferences and neighboring residue effects with the Amber ff99SB-ildn-nmr force field. Journal of chemical theory and computation, 7(10), 3345-3361. [Link]
Sources
- 1. Exploring the conformational space of cyclic peptides by a stochastic search method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives [frontiersin.org]
- 3. Amber Custom Residue Parameterization – JIGGLINGS AND WIGGLINGS [carlosramosg.com]
- 4. amber.utah.edu [amber.utah.edu]
- 5. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 6. Systematic validation of protein force fields against experimental data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Systematic Validation of Protein Force Fields against Experimental Data | PLOS One [journals.plos.org]
- 9. A critical assessment of force field accuracy against NMR data for cyclic peptides containing β-amino acids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Molecular Dynamics Simulations of 441 Two-Residue Peptides in Aqueous Solution: Conformational Preferences and Neighboring Residue Effects with the Amber ff99SB-ildn-nmr Force Field - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Steric Effects of the Cyclooctyl Ring in Peptide Folding
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise control of peptide conformation is a cornerstone of modern drug discovery and chemical biology. Non-natural amino acids serve as powerful tools to enforce specific secondary and tertiary structures, thereby enhancing biological activity, metabolic stability, and cell permeability. Among these, amino acids bearing a cyclooctyl ring present a unique steric profile. This technical guide provides an in-depth analysis of the steric effects imparted by the cyclooctyl moiety on peptide folding. We will explore the fundamental conformational preferences of the cyclooctyl ring, detail its synthesis and incorporation into peptide chains, and present the key experimental and computational methodologies used to elucidate its structural impact. Through case studies and practical insights, this guide aims to equip researchers with the knowledge to strategically employ cyclooctyl-containing amino acids for the rational design of next-generation peptide therapeutics.
Introduction: The Power of Steric Hindrance in Peptide Design
Peptide folding is a complex process governed by a delicate balance of intramolecular and intermolecular forces. The primary sequence of amino acids dictates the potential for forming stable secondary structures like α-helices and β-sheets, which in turn assemble into a functional three-dimensional conformation. Steric effects, arising from the spatial arrangement and volume of atoms, play a critical role in this process. Bulky side chains can restrict the allowable dihedral angles (phi, ψ) of the peptide backbone, effectively steering the peptide into a limited set of conformations.
The strategic introduction of non-natural, sterically demanding amino acids is a proven strategy to overcome the inherent flexibility of many native peptides.[1] This conformational constraint can pre-organize a peptide into its bioactive shape, minimizing the entropic penalty upon binding to its target receptor and often leading to significant gains in affinity and selectivity.[2] Furthermore, by locking the peptide into a specific fold, residues susceptible to proteolytic cleavage can be shielded, enhancing in vivo stability.[1]
The Cyclooctyl Ring: A Conformationally Rich Steric Tool
The cyclooctyl group is a particularly intriguing substituent due to its large size and complex conformational landscape. Unlike smaller cycloalkanes, cyclooctane is highly flexible and can adopt several low-energy conformations.
Conformational Landscape of Cyclooctane
The conformational space of cyclooctane is more complex than that of smaller rings like cyclohexane. It exists as a dynamic equilibrium of several conformations, with the boat-chair (BC) being the most stable, followed closely by the crown (C) and twist-boat-chair (TBC) forms.[3] A computational analysis reveals that at least six minima can be identified on its potential energy surface.[3] This inherent flexibility, combined with its substantial bulk, allows the cyclooctyl ring to exert a powerful, yet nuanced, steric influence on the local peptide backbone.
Below is a representation of the primary low-energy conformations accessible to the cyclooctyl ring.
Caption: Low-energy conformations of the cyclooctyl ring.
Synthesis of Cyclooctyl-Containing Amino Acids
The incorporation of cyclooctyl amino acids into peptides requires the synthesis of suitable building blocks, typically as Fmoc- or Boc-protected derivatives for use in solid-phase peptide synthesis (SPPS).[4] While a variety of synthetic routes exist, a common approach involves the functionalization of cyclooctanone or other commercially available cyclooctyl precursors. The synthesis must be carefully planned to control the stereochemistry at the α-carbon, which is crucial for predictable conformational outcomes in the final peptide. Specialized protecting groups may be necessary to ensure compatibility with standard SPPS protocols.[4]
Methodologies for Structural Characterization
Elucidating the precise structural consequences of incorporating a cyclooctyl ring requires a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the premier technique for determining the solution-state structure of peptides.[5] For peptides containing non-natural amino acids, 2D NMR experiments like COSY, TOCSY, NOESY, and ROESY are indispensable.
-
Nuclear Overhauser Effect (NOE): NOESY and ROESY experiments are particularly crucial. They detect through-space correlations between protons that are close in proximity (< 5 Å), providing the distance restraints needed to calculate a 3D structure. The dense network of protons within the cyclooctyl ring can provide a rich set of NOEs to both the peptide backbone and neighboring side chains, acting as a powerful anchor for structure calculation.
-
Challenges: The complexity of signals from the cyclooctyl ring can overlap with other regions of the spectrum. Isotopic labeling (e.g., with ¹³C or ¹⁵N) can help resolve ambiguity.[6] Fortunately, modern software packages and public servers are available to help generate the necessary atomic descriptions and structural templates for non-canonical amino acids, streamlining their inclusion in structure determination software like CYANA, CNS, and Xplor-NIH.[7][8][9]
The following workflow outlines the key steps for determining the structure of a cyclooctyl-containing peptide.
Caption: Workflow for NMR structure determination of a cyclooctyl peptide.
X-ray Crystallography
While NMR provides information about the solution-state ensemble, X-ray crystallography offers a high-resolution snapshot of the peptide's conformation in the solid state. Obtaining well-diffracting crystals of peptides can be challenging due to their inherent flexibility. However, the presence of a bulky, conformationally-restricting group like a cyclooctyl ring can sometimes promote crystallization by reducing the number of accessible conformations. The resulting structure can provide unambiguous evidence of specific bond angles and intermolecular interactions.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and effective method for assessing the overall secondary structure content of a peptide in solution. An α-helix, β-sheet, and random coil all have distinct CD spectra. By comparing the spectrum of a cyclooctyl-containing peptide to its linear or smaller-ring analogue, one can quickly quantify the degree to which the cyclooctyl group induces or stabilizes a particular secondary structure. For example, a gradual increase in the incorporation of sterically demanding residues has been shown to progressively destabilize a polyproline type II helix, an effect readily observed by CD spectroscopy.[10]
Computational Modeling and Molecular Dynamics (MD)
Computational methods are essential for exploring the conformational space of cyclooctyl peptides and for rationalizing experimental findings.[11]
-
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a peptide in a solvated environment over time, providing insights into conformational stability and transitions.[12] They are particularly useful for understanding how the cyclooctyl ring influences the peptide's flexibility and its interactions with water or a binding partner.
-
Quantum Mechanics (QM): High-level QM calculations can be used to determine the intrinsic energetic preferences of different cyclooctane conformations and their effect on the local peptide backbone.[13]
The prediction of cyclic peptide-protein binding can be challenging for standard molecular simulation approaches due to high peptide flexibility.[14] However, advanced techniques like Gaussian accelerated molecular dynamics (GaMD) can enhance conformational sampling and improve the accuracy of structural predictions.[14]
Case Studies: The Cyclooctyl Ring's Impact on Peptide Structure
The introduction of cyclooctyl groups has been shown to effectively induce and stabilize specific peptide secondary structures.
Induction of β-Turns and Hairpins
The steric bulk of a cyclooctyl side chain can be used to force a peptide backbone to adopt a turn conformation. By positioning the cyclooctyl amino acid at the i+1 or i+2 position of a potential turn, the ring can restrict the available φ/ψ space, promoting the formation of a stable β-turn or β-hairpin. This is a critical tool in mimicking the receptor-binding loops of proteins.
Stabilization of Helical Structures
In α-helical peptides, placing a cyclooctyl amino acid can serve two purposes. First, its inherent conformational preference can favor φ/ψ angles consistent with a helical structure. Second, its bulk can protect the amide backbone hydrogen bonds from solvent, thereby stabilizing the helix. This has been observed with other cyclic amino acids, where oligomers show a high propensity to fold into well-defined secondary structures.[15]
Quantitative Impact on Conformation
The following table summarizes hypothetical data illustrating the quantifiable impact of incorporating a cyclooctyl amino acid (Caa) versus a smaller analogue like cyclohexylalanine (Cha) or a linear one like Leucine (Leu).
| Peptide Sequence | Secondary Structure | % Helicity (CD) | Key NOE Contacts | Receptor Binding (Kd, nM) |
| Ac-YKL VFG-NH₂ | Random Coil | 5% | Weak sequential | 500 |
| Ac-YK(Cha )VFG-NH₂ | Partial β-Turn | 15% | Hα(Cha) to HN(V) | 150 |
| Ac-YK(Caa )VFG-NH₂ | Stable β-Turn | 45% | Hα(Caa) to HN(F) | 25 |
Applications in Drug Development
The ability of the cyclooctyl ring to enforce a specific, bioactive conformation translates directly into tangible benefits for therapeutic peptide development.[2][16]
-
Enhanced Potency and Selectivity: By pre-organizing a peptide into its receptor-bound conformation, the cyclooctyl group can dramatically increase binding affinity (potency).[17] Furthermore, the unique shape imposed by the ring can lead to improved discrimination between receptor subtypes (selectivity), reducing off-target effects.
-
Improved Metabolic Stability: The steric shield provided by the cyclooctyl ring can physically block the approach of proteases, significantly increasing the peptide's half-life in plasma.[1][2]
-
Modulating Physicochemical Properties: The large, lipophilic nature of the cyclooctyl ring increases the overall hydrophobicity of a peptide. This can be strategically used to enhance membrane permeability, a key factor for developing orally bioavailable peptide drugs.[2] Cyclization and the introduction of bulky groups can shield polar surfaces, reducing solvation and enabling diffusion across apolar membranes.[2]
Conclusion and Future Outlook
The cyclooctyl ring is a powerful and versatile tool in the peptidomimetic chemist's arsenal. Its significant steric bulk and rich conformational landscape provide a unique means to rigidly control peptide backbone geometry. By understanding its intrinsic conformational preferences and employing a multi-faceted approach of NMR, CD, crystallography, and computational modeling, researchers can rationally design peptides with enhanced potency, selectivity, and drug-like properties. As synthetic methodologies become more sophisticated and our understanding of conformational dynamics deepens, the strategic use of cyclooctyl and other sterically demanding amino acids will continue to drive the development of novel peptide therapeutics targeting a wide range of diseases.
References
-
Cellitti, S. E., et al. (2008). In vivo incorporation of unnatural amino acids to probe structure, dynamics, and ligand binding in a large protein by NMR. Journal of the American Chemical Society, 130, 9268–9281. [Link]
-
Yeo, T. C., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4, 37–50. [Link]
- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.
-
Gong, Y., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. PMC - PubMed Central. [Link]
-
Gong, Y., et al. (2022). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. ResearchGate. [Link]
-
Van der Veken, P., et al. (2018). Synthesis of Peptides Containing a Combination of Free and 2‐trans‐Cyclooctene Carbamate Protected Lysine Residues. ResearchGate. [Link]
-
Yoo, S., et al. (2020). Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study. Chemistry – An Asian Journal, 15(15), 2395-2401. [Link]
-
Fernández, F., et al. (2012). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. The Journal of Organic Chemistry, 77(6), 2854–2865. [Link]
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Nevola, L., & Giralt, E. (2015). Computational methods to design cyclic peptides. Current Opinion in Chemical Biology, 28, 95-102. [Link]
-
Shen, D. X., & Li, D. W. (2019). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. In Methods in Molecular Biology (Vol. 2001, pp. 237-251). [Link]
-
Yoo, S., et al. (2020). Exploring Helical Folding in Oligomers of Cyclopentane-Based ε-Amino Acids: A Computational Study. ResearchGate. [Link]
-
Kwon, Y. U. (2012). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. BMB Reports, 45(11), 607-614. [Link]
-
Sung, M. S., et al. (2021). Computational modeling of cyclic peptide inhibitor-MDM2/MDMX binding through global docking and Gaussian accelerated molecular dynamics simulations. Journal of Biomolecular Structure & Dynamics, 39(11), 4005-4014. [Link]
-
Thapar, R., & de la Cruz, M. J. (2021). Structure prediction of cyclic peptides by molecular dynamics + machine learning. Chemical Science, 12(45), 15068-15081. [Link]
-
Li, S., et al. (2024). Designing Cyclic Peptides via Harmonic SDE with Atom-Bond Modeling. arXiv. [Link]
-
Semreen, M. H., et al. (2018). Effect of Ring Size on Conformation and Biological Activity of Cyclic Cationic Antimicrobial Peptides. Molecules, 23(7), 1649. [Link]
-
Gellman, S. H., et al. (2006). Quantifying amino acid conformational preferences and side-chain–side-chain interactions in β-hairpins. Proceedings of the National Academy of Sciences, 103(40), 14694-14699. [Link]
-
Rzepa, H. (2010). The conformational analysis of cyclo-octane. Henry Rzepa's Blog. [Link]
-
Ohkata, K., et al. (2024). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. Molecules, 29(18), 4296. [Link]
-
Muttenthaler, M., et al. (2021). Recent Advances in the Development of Therapeutic Peptides. Pharmaceuticals, 14(9), 839. [Link]
-
Horng, J. C., & Raines, R. T. (2000). An examination of the steric effects of 5-tert-butylproline on the conformation of polyproline and the cooperative nature of type II to type I helical interconversion. Biopolymers, 53(3), 249-56. [Link]
-
Bretscher, L. E., et al. (2001). Inductive Effects on the Energetics of Prolyl Peptide Bond Isomerization: Implications for Collagen Folding and Stability. Journal of the American Chemical Society, 123(5), 777-778. [Link]
-
de la Torre, B. G., & Albericio, F. (2023). Cyclic Peptides in Pipeline. Encyclopedia.pub. [Link]
-
Viva Biotech. (2024). Medicinal Chemistry for Cyclic Peptide Drug Discovery. YouTube. [Link]
-
Extance, A. (2018). Round-the-ring catalysis makes cyclic peptides chiral. Chemistry World. [Link]
Sources
- 1. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic Peptide Therapeutics in Drug Discovery | AltaBioscience [altabioscience.com]
- 3. The conformational analysis of cyclo-octane - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 4. peptide.com [peptide.com]
- 5. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. MR - Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR [mr.copernicus.org]
- 8. Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An examination of the steric effects of 5-tert-butylproline on the conformation of polyproline and the cooperative nature of type II to type I helical interconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Computational methods to design cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 13. Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computational modeling of cyclic peptide inhibitor-MDM2/MDMX binding through global docking and Gaussian accelerated molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Effect of Ring Size on Conformation and Biological Activity of Cyclic Cationic Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of 1-Aminocyclooctanecarboxylic Acid on Peptide Secondary Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The rational design of peptides with predictable and stable secondary structures is a cornerstone of modern drug discovery and bionanotechnology. Constrained amino acids have emerged as powerful tools to dictate peptide folding and enhance biological activity. Among these, 1-aminocyclooctanecarboxylic acid (Ac8c), a Cα,α-disubstituted cyclic amino acid, offers a unique conformational landscape due to the inherent flexibility and larger ring size of the cyclooctane moiety. This in-depth technical guide provides a comprehensive overview of the impact of Ac8c on peptide secondary structure. We will delve into the conformational preferences of Ac8c, its role in inducing well-defined secondary motifs such as β-turns and helices, and provide detailed experimental protocols for the synthesis and structural analysis of Ac8c-containing peptides. This guide is intended to be a valuable resource for researchers seeking to leverage the structure-inducing properties of Ac8c in their peptide design endeavors.
Introduction: The Quest for Conformational Control in Peptides
Peptides are remarkable molecules with a vast range of biological functions. However, their inherent flexibility often leads to a multitude of conformations in solution, which can result in reduced receptor affinity and susceptibility to proteolytic degradation. To overcome these limitations, medicinal chemists and peptide scientists have increasingly turned to the incorporation of non-proteinogenic, conformationally constrained amino acids.
By restricting the available dihedral angles (φ and ψ) of the peptide backbone, these modified amino acids can pre-organize a peptide into a specific secondary structure, such as a β-turn, α-helix, or β-sheet. This conformational pre-organization can lead to:
-
Enhanced Receptor Binding Affinity: By reducing the entropic penalty of binding, a pre-folded peptide can interact more favorably with its target.
-
Increased Proteolytic Stability: The constrained backbone can sterically hinder the approach of proteases, prolonging the peptide's half-life in vivo.
-
Improved Bioavailability: A more rigid and defined structure can sometimes lead to better membrane permeability.
1-Aminocycloalkane-1-carboxylic acids (Acn'c) are a prominent class of constrained amino acids, where 'n' denotes the number of carbon atoms in the cycloalkane ring. The size of the ring plays a critical role in determining the conformational preferences of the amino acid and, consequently, the secondary structure of the peptide it is incorporated into. While smaller ring systems (n=3-6) have been extensively studied, the larger ring analogue, this compound (Ac8c), presents a unique set of properties that are the focus of this guide.
The Conformational Landscape of this compound (Ac8c)
The cyclooctane ring of Ac8c is significantly more flexible than its smaller cycloalkane counterparts. This flexibility allows it to adopt several low-energy conformations, with the boat-chair form being particularly prevalent. When incorporated into a peptide chain, the steric bulk of the cyclooctyl ring severely restricts the available φ and ψ dihedral angles.
X-ray diffraction studies of peptides containing Ac8c have provided invaluable insights into its conformational preferences. A key study on a pentapeptide, Boc-Leu-Ac8c-Ala-Leu-Ac8c-OMe, revealed that it adopts a 3(10)-helical conformation in the crystalline state, stabilized by intramolecular hydrogen bonds.[1] In another example, a tripeptide, Boc-Aib-Ac8c-Aib-OMe, was shown to form a type III β-turn.[1]
The observed dihedral angles for Ac8c in these structures are summarized in the table below:
| Peptide Sequence | Secondary Structure | Ac8c Residue | φ (°) | ψ (°) |
| Boc-Leu-Ac8c-Ala-Leu-Ac8c-OMe | 3(10)-Helix | Ac8c(2) | -65.8 | -25.5 |
| Ac8c(5) | -59.7 | -30.1 | ||
| Boc-Aib-Ac8c-Aib-OMe | Type III β-turn | Ac8c(2) | -58.9 | -31.3 |
These data demonstrate that Ac8c strongly favors conformations in the helical region of the Ramachandran plot, making it a potent inducer of both helical and turn structures. The choice between a helix and a turn is often influenced by the surrounding amino acid sequence and the overall peptide length.
Ac8c as a Secondary Structure Inducer
Induction of Helical Structures
The propensity of Ac8c to adopt φ and ψ angles consistent with helical conformations makes it an effective building block for designing helical peptides. The 3(10)-helix, characterized by i ← i+3 hydrogen bonds, is a common motif induced by Ac8c. In longer peptides, the incorporation of multiple Ac8c residues can lead to the formation of stable α-helices (i ← i+4 hydrogen bonds).
The diagram below illustrates the hydrogen bonding pattern in a 3(10)-helix, a structure readily promoted by the inclusion of Ac8c.
Caption: General structure of a β-turn.
Experimental Protocols
Synthesis of Fmoc-Ac8c-OH
While Fmoc-Ac8c-OH is commercially available, for researchers interested in its synthesis, a general procedure for the Fmoc protection of amino acids can be followed. [2]This typically involves the reaction of this compound with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or a similar Fmoc-donating reagent in the presence of a base, such as sodium bicarbonate, in a solvent mixture like dioxane and water.
Solid-Phase Peptide Synthesis (SPPS) of Ac8c-Containing Peptides
The incorporation of the sterically hindered Ac8c residue into a growing peptide chain requires optimized coupling conditions to ensure high efficiency. Standard coupling reagents may not be sufficient to overcome the steric hindrance.
Recommended Protocol for Coupling Fmoc-Ac8c-OH:
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Activation and Coupling of Fmoc-Ac8c-OH:
-
In a separate vessel, dissolve Fmoc-Ac8c-OH (3-5 equivalents relative to the resin loading) in DMF.
-
Add a potent coupling reagent such as HATU (3.9 equivalents) or HBTU (3-5 equivalents) and a hindered base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).
-
Allow the activation to proceed for 2-5 minutes.
-
Add the activated Fmoc-Ac8c-OH solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, a double coupling can be performed.
-
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring the Coupling Reaction: The completion of the coupling can be monitored using a qualitative test such as the Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for Solid-Phase Peptide Synthesis of Ac8c-containing peptides.
Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. For Ac8c-containing peptides, 2D NMR experiments such as TOCSY and NOESY are essential.
Interpreting NMR Spectra of Ac8c Peptides: A Case Study
Consider a hypothetical Ac8c-containing peptide in solution. The following steps outline the process of structural analysis:
-
Resonance Assignment:
-
Use a TOCSY spectrum to identify the spin systems of the individual amino acids. The characteristic chemical shifts of the protons will help in assigning them to specific residues.
-
The cyclooctyl protons of Ac8c will appear as a complex multiplet in the aliphatic region of the spectrum.
-
Use a NOESY spectrum to establish sequential connectivities between adjacent amino acid residues (dαN(i, i+1) NOEs).
-
-
Secondary Structure Identification:
-
Helical Structures: The presence of a series of dNN(i, i+1) NOEs is a strong indicator of a helical conformation. For a 3(10)-helix, dαN(i, i+2) and dαN(i, i+3) NOEs may also be observed.
-
β-Turns: A strong dαN(i, i+1) NOE between the second and third residues of the turn, along with a dNN(i, i+1) NOE between the third and fourth residues, are characteristic of a type I or III β-turn.
-
-
Dihedral Angle Restraints:
-
The magnitude of the 3JHNα coupling constant, which can be measured from a high-resolution 1D or 2D NMR spectrum, can provide information about the φ dihedral angle.
-
Quantitative analysis of NOE cross-peak intensities can be used to calculate interproton distances, which serve as restraints in structure calculations.
-
-
Structure Calculation:
-
The collected distance and dihedral angle restraints are used as input for molecular dynamics and simulated annealing calculations to generate an ensemble of low-energy structures that are consistent with the experimental data.
-
Structural Analysis by X-ray Crystallography
X-ray crystallography provides a high-resolution snapshot of the peptide's conformation in the solid state.
General Protocol for Peptide Crystallization:
-
Peptide Purity: The peptide should be of high purity (>97%), as impurities can inhibit crystallization.
-
Solubility Screening: Determine the solubility of the peptide in a range of buffers and solvents to identify suitable conditions for crystallization.
-
Crystallization Screening: Use commercially available or in-house prepared crystallization screens to test a wide range of conditions (precipitants, pH, temperature, additives). The hanging-drop or sitting-drop vapor diffusion methods are commonly used.
-
Optimization: Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the peptide and precipitant, as well as the pH and temperature, to obtain larger, well-diffracting crystals.
-
Crystal Harvesting and Data Collection: Carefully harvest the crystals and flash-cool them in liquid nitrogen for data collection at a synchrotron X-ray source.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build a model of the peptide structure. Refine the model against the experimental data to obtain the final high-resolution structure. [3][4]
Applications and Future Perspectives
The ability of this compound to induce stable secondary structures in peptides has significant implications for drug discovery and development. By incorporating Ac8c into bioactive peptides, it is possible to create analogues with enhanced potency, selectivity, and metabolic stability.
Potential Applications Include:
-
Development of potent and selective GPCR ligands.
-
Design of inhibitors of protein-protein interactions.
-
Creation of novel antimicrobial peptides.
-
Stabilization of peptide-based vaccines.
The continued exploration of Ac8c and other large-ring 1-aminocycloalkane-1-carboxylic acids will undoubtedly expand the toolbox of peptide chemists and contribute to the development of the next generation of peptide therapeutics. Future research may focus on the synthesis of chiral derivatives of Ac8c to further refine its structure-inducing properties and on the systematic investigation of its effects in a wider range of peptide sequences.
References
- Karle, I. L., & Balaram, P. (1990). Peptide helices with pendant cycloalkane rings. Characterization of conformations of 1‐aminocyclooctane‐1‐carboxylic acid (Ac8c) residues in peptides. International journal of peptide and protein research, 35(6), 526-534.
- Rodriguez, J. A., & Gierasch, L. M. (2015). A Newcomer's Guide to Peptide Crystallography. Methods in molecular biology (Clifton, N.J.), 1286, 3-21.
-
Cambrex. (n.d.). Crystallization process development: Peptide crystallization. Retrieved from [Link]
- Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of peptide science : an official publication of the European Peptide Society, 3(2), 110–122.
-
APC. (2024, September 18). Peptide Crystallization: Techniques, Challenges, and Solutions. Retrieved from [Link]
- Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide research, 8(3), 178–186.
- Reyes, N. A., Seeberger, P. H., & Jiménez-Osés, G. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules (Basel, Switzerland), 28(22), 7592.
-
Drug Discovery Online. (n.d.). Crystallization Process Development Peptide Crystallization. Retrieved from [Link]
-
University of California, Irvine. (n.d.). peptide NMR problem. Retrieved from [Link]
-
YouTube. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy. Retrieved from [Link]
- Sametz, D., & Zondlo, N. J. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv.
- Forró, E., & Fülöp, F. (2018). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein journal of organic chemistry, 14, 280–286.
-
Zerbe, O., & Bader, G. (n.d.). peptide NMR. Retrieved from [Link]
-
ChemRxiv. (2024, March 11). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. Retrieved from [Link]
-
ChemRxiv. (n.d.). β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. Retrieved from [Link]
- Wu, B., & Cairo, C. W. (2014). Enhanced epimerization of glycosylated amino acids during solid phase peptide synthesis. Organic & biomolecular chemistry, 12(1), 107–115.
- Kent, S. B., & Alewood, P. F. (1994). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 7(2), 65–73.
- Yamaguchi, H., Akagi, K., & Oishi, S. (2023). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. The Journal of organic chemistry, 88(17), 12389–12395.
- Senders, J. R., et al. (2011). Investigation of the Best Conditions to Obtain c(RGDfK) Peptide on Solid Phase. International Journal of Peptide Research and Therapeutics, 17(1), 1-8.
-
B-S. (2021, February 23). Emerging Trends in Solid State Phase Peptide Synthesis. Retrieved from [Link]
Sources
- 1. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]
- 2. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cambrex.com [cambrex.com]
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of 1-Aminocyclooctanecarboxylic Acid (Ac8c) in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Opportunity of Sterically Hindered Residues
The incorporation of unnatural amino acids (UAAs) is a powerful strategy to bestow novel therapeutic properties upon peptides, such as enhanced stability, constrained conformations, and improved biological activity.[1][2] 1-Aminocyclooctanecarboxylic acid (Ac8c), an α,α-disubstituted cyclic amino acid, is of particular interest for its ability to induce well-defined secondary structures, such as β-turns and helices, thereby rigidifying the peptide backbone. However, the very structural feature that makes Ac8c valuable—its significant steric bulk—presents a formidable challenge during solid-phase peptide synthesis (SPPS).[1][2]
Conventional coupling methods, often sufficient for proteinogenic amino acids, frequently fail when applied to sterically hindered residues like Ac8c, leading to incomplete reactions, low yields, and deletion sequences.[3][4] This document provides a detailed guide for the successful incorporation of Fmoc-Ac8c-OH into peptide sequences using robust, optimized protocols. We will explore the causality behind reagent selection and methodological adjustments necessary to overcome the kinetic barriers imposed by this demanding building block.
Core Principles & Strategic Considerations
The standard Fmoc/tBu SPPS workflow involves iterative cycles of Nα-Fmoc group deprotection with a mild base (e.g., piperidine) and subsequent coupling of the next Fmoc-protected amino acid.[5][6][7] For Ac8c, the success of the coupling step is critically dependent on three factors:
-
Potent Activation: The carboxylic acid of Fmoc-Ac8c-OH must be converted into a highly reactive intermediate capable of overcoming the steric shield around the resin-bound amine. Standard carbodiimide reagents like DCC or DIC are often inadequate for this task.[3]
-
Optimized Reaction Conditions: Extended reaction times, and in some cases, elevated temperatures, are necessary to drive the sluggish coupling reaction to completion.[3]
-
Rigorous Monitoring: Ensuring the reaction has reached completion before proceeding to the next cycle is paramount to avoid the accumulation of failure sequences.
Recommended Reagents and Materials
-
Resin: Appropriate resin for desired C-terminus (e.g., Rink Amide for peptide amides, 2-Chlorotrityl chloride for protected fragments or peptide acids).[8][9]
-
Amino Acids: High-quality Fmoc-protected amino acids, including Fmoc-Ac8c-OH.
-
Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). NMP is often preferred for its superior solvating properties, which can help mitigate peptide aggregation.[3]
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF.
-
Coupling Reagents:
-
Primary Recommendation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Alternatives: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[3][4]
-
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
Washing Solvents: Dichloromethane (DCM), DMF.
-
Monitoring: Ninhydrin (Kaiser) test reagents.[10]
-
Cleavage Cocktail (for final peptide release): Reagent K (TFA/water/phenol/thioanisole/TIS) or a similar mixture tailored to the peptide sequence.
Experimental Workflow: The Ac8c Coupling Cycle
The following diagram illustrates the key steps for a single, optimized coupling cycle involving the sterically hindered Fmoc-Ac8c-OH residue.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. nbinno.com [nbinno.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Application Note: Harnessing Steric Constraint to Engineer Peptide Conformation with 1-Aminocyclooctanecarboxylic Acid
Introduction: The Critical Role of Beta-Turns and the Quest for Conformational Control
In the intricate world of peptide and protein architecture, the beta-turn is a fundamental secondary structural motif. These compact, four-residue reversals in the polypeptide chain are essential for defining the globular structure of proteins, and they frequently constitute the active sites of bioactive peptides.[1][2][3] The ability to precisely induce beta-turns is therefore a cornerstone of rational peptide design, enabling the development of molecules with enhanced stability, receptor affinity, and therapeutic potential. Nature often employs proline and glycine residues to facilitate these turns; however, the quest for more potent and predictable turn inducers has led to the exploration of sterically constrained, unnatural amino acids.[2] Among these, 1-aminocyclooctanecarboxylic acid (Ac8c) has emerged as a powerful tool for enforcing a beta-turn conformation. This Cα,α-disubstituted glycine, with its bulky cyclooctane ring, severely restricts the available conformational space of the peptide backbone, thereby predisposing the local sequence to adopt a well-defined turn structure.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound to induce beta-turns. We will delve into the mechanistic underpinnings of Ac8c-mediated turn formation, provide detailed protocols for the synthesis of Ac8c-containing peptides, and outline robust methodologies for the conformational analysis of these molecules.
Mechanism of Ac8c-Induced Beta-Turn Formation: A Tale of Steric Hindrance
The efficacy of this compound as a beta-turn inducer lies in the significant steric hindrance imposed by its cyclooctane ring. Unlike linear amino acid side chains, the cyclic structure of Ac8c restricts the rotational freedom around the N-Cα (φ) and Cα-C' (ψ) bonds of the peptide backbone. This conformational rigidity forces the peptide chain to adopt a folded structure in the vicinity of the Ac8c residue.
Specifically, the bulky cyclooctane ring favors dihedral angles that are characteristic of beta-turn conformations. For instance, studies on peptides incorporating Ac8c have demonstrated its ability to promote the formation of type III (and the closely related III') beta-turns.[4][5] A type III beta-turn is essentially a single turn of a 3_10_-helix, stabilized by a C=O(i)···H-N(i+3) hydrogen bond. The conformational preferences of Ac8c, with its boat-chair-like cyclooctane ring conformations, steer the peptide backbone into this specific folded state.[4][5]
Figure 1: Mechanism of Ac8c-induced beta-turn formation.
Protocol for Solid-Phase Synthesis of an Ac8c-Containing Peptide
The synthesis of peptides incorporating this compound can be efficiently achieved using standard solid-phase peptide synthesis (SPPS) protocols.[6][7][8] The following is a generalized protocol for the manual synthesis of a model tripeptide, Boc-Ala-Ac8c-Gly-OMe, using Fmoc chemistry.
Materials and Reagents:
-
Fmoc-Gly-Wang resin
-
Fmoc-Ac8c-OH
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
Piperidine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
Instrumentation:
-
Peptide synthesis vessel
-
Shaker
-
HPLC system for purification and analysis
-
Mass spectrometer
Step-by-Step Protocol:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in the peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Coupling of Fmoc-Ac8c-OH:
-
In a separate vial, pre-activate Fmoc-Ac8c-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 15-20 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 2-4 hours. Note: The bulky nature of Ac8c may require longer coupling times.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue), repeat the coupling step.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Coupling of Fmoc-Ala-OH:
-
Repeat the Fmoc deprotection step as described above.
-
Couple Fmoc-Ala-OH using the same pre-activation and coupling procedure as for Fmoc-Ac8c-OH.
-
Wash the resin thoroughly.
-
-
Final Fmoc Deprotection:
-
Perform the final Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
| Parameter | Value | Rationale |
| Resin Loading | 0.5 - 1.0 mmol/g | Standard loading for efficient synthesis. |
| Amino Acid Excess | 3 equivalents | Ensures complete coupling, especially for the sterically hindered Ac8c. |
| Coupling Reagent | DIC/HOBt or HATU | Efficient activation of the carboxylic acid for amide bond formation.[9] |
| Coupling Time for Ac8c | 2 - 4 hours | Longer time to overcome the steric hindrance of the cyclooctane ring. |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | Strong acid for cleavage from the resin and removal of side-chain protecting groups. TIS acts as a scavenger.[10] |
Table 1: Key Parameters for the SPPS of Ac8c-Containing Peptides.
Protocols for Conformational Analysis
Once the Ac8c-containing peptide is synthesized and purified, its conformation in solution must be rigorously characterized to confirm the presence of the induced beta-turn. Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are the primary techniques for this purpose.
NMR Spectroscopy for Beta-Turn Identification
NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution.[11][12][13] Key NMR parameters indicative of a beta-turn include specific Nuclear Overhauser Effects (NOEs), coupling constants, and the temperature coefficients of amide proton chemical shifts.
Experimental Workflow:
Sources
- 1. Beta turn - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. sci-hub.red [sci-hub.red]
- 5. Peptide helices with pendant cycloalkane rings. Characterization of conformations of 1-aminocyclooctane-1-carboxylic acid (Ac8c) residues in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Protein NMR.Secondary Structure.Beta Turn [imserc.northwestern.edu]
- 13. Characterization of protein secondary structure from NMR chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Aminocyclooctanecarboxylic Acid as a Tool for Peptide Cyclization
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The macrocyclization of peptides is a cornerstone strategy in medicinal chemistry, transforming flexible linear sequences into conformationally constrained, biologically active molecules with enhanced stability and cell permeability.[1][2] This guide provides an in-depth exploration of 1-aminocyclooctanecarboxylic acid (Ac8c), a unique Cα,α-disubstituted amino acid, as a powerful tool for facilitating efficient peptide cyclization. We delve into the structural and mechanistic underpinnings of Ac8c's function, provide detailed, field-proven protocols for its synthesis and incorporation into peptides, and present methodologies for both on-resin and solution-phase head-to-tail cyclization. This document is intended to equip researchers with the foundational knowledge and practical steps required to leverage Ac8c in the design and synthesis of novel cyclic peptide therapeutics.
Introduction: The Rationale for Ac8c in Peptide Cyclization
Linear peptides, while offering significant therapeutic potential, are often hampered by metabolic instability due to susceptibility to exopeptidases and high conformational flexibility. This flexibility results in a significant entropic penalty upon binding to a target, which can decrease binding affinity.[3][4] Head-to-tail cyclization elegantly addresses these limitations by eliminating the N- and C-termini and rigidifying the peptide backbone.[1]
However, the cyclization of linear peptides, particularly those with fewer than seven residues, can be challenging. The process is often plagued by competing intermolecular reactions leading to dimerization and oligomerization, as well as epimerization at the C-terminal residue.[1] The key to efficient intramolecular cyclization lies in pre-organizing the linear peptide into a conformation that brings the N- and C-termini into proximity, thereby lowering the activation energy for ring closure.
This is where this compound (Ac8c) offers a distinct advantage. As a Cα,α-disubstituted glycine, the bulky cyclooctyl ring imposes significant steric constraints on the peptide backbone. X-ray diffraction and NMR studies have demonstrated that Ac8c residues strongly promote the formation of β-turn and 310-helical structures.[5][6] These secondary structural elements effectively "kink" the peptide chain, predisposing it for cyclization.
Core Advantages of Incorporating Ac8c:
-
Enhanced Cyclization Efficiency: By inducing a turn conformation, Ac8c reduces the entropic barrier to cyclization, leading to higher yields of the desired monomeric cyclic product.[1]
-
Structural Scaffolding: The rigid cyclooctane ring serves as a stable scaffold, helping to define the three-dimensional structure of the final cyclic peptide.
-
Increased Proteolytic Resistance: The unnatural amino acid structure can sterically hinder the approach of proteases, contributing to the overall stability of the peptide.
This guide will provide the necessary protocols to harness these advantages in your research.
Synthesis of the Fmoc-Ac8c-OH Building Block
While Fmoc-Ac8c-OH is commercially available, an in-house synthesis provides cost-effectiveness and control over the starting material.[7][8] A common and robust method is a two-step process involving the Bucherer-Bergs reaction to form the racemic amino acid, followed by Fmoc protection.[9][10]
Protocol 2.1: Synthesis of this compound via Bucherer-Bergs Reaction
This protocol is adapted from the general principles of the Bucherer-Bergs reaction, a multicomponent reaction ideal for producing α,α-disubstituted amino acids from ketones.[9][11][12]
Materials:
-
Cyclooctanone
-
Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
Procedure:
-
Reaction Setup: In a sealed, pressure-rated reaction vessel within a certified fume hood, combine cyclooctanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water until the solids are dissolved and the mixture is a stirrable slurry.
-
Reaction: Seal the vessel tightly and heat to 60-70°C with vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC or LC-MS. The reaction generates a hydantoin intermediate.
-
Hydrolysis: After cooling to room temperature, carefully unseal the vessel in the fume hood. Acidify the reaction mixture with concentrated HCl and reflux for 12-24 hours to hydrolyze the hydantoin and nitrile functionalities.
-
Work-up and Isolation: Cool the mixture and neutralize with a concentrated NaOH solution to precipitate the crude amino acid. Filter the solid, wash with cold water, and then ethanol. Recrystallize from hot water to yield pure, racemic this compound.
Protocol 2.2: Fmoc Protection of Ac8c
Materials:
-
This compound (from Protocol 2.1)
-
9-fluorenylmethoxycarbonyl succinimide (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl Acetate
-
Hexanes
-
Brine
Procedure:
-
Dissolution: Dissolve the synthesized Ac8c (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.
-
Fmoc-OSu Addition: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane. Add the Fmoc-OSu solution dropwise to the stirring amino acid solution at room temperature.
-
Reaction: Allow the reaction to stir overnight at room temperature.
-
Work-up: Acidify the reaction mixture to pH ~2 with 1M HCl. Extract the product into ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography or recrystallization from an ethyl acetate/hexanes mixture to yield pure Fmoc-Ac8c-OH.
Solid-Phase Peptide Synthesis (SPPS) with Ac8c
The incorporation of Fmoc-Ac8c-OH into a peptide sequence follows standard Fmoc-SPPS protocols.[] However, due to its steric bulk, certain considerations are necessary to ensure efficient coupling.
Protocol 3.1: Incorporating Fmoc-Ac8c-OH into a Linear Peptide
This protocol assumes a standard 0.1 mmol synthesis scale on a rink amide resin for a C-terminal amide.
Materials & Reagents:
-
Fmoc-Rink Amide Resin (e.g., 0.5-0.7 mmol/g loading)
-
Fmoc-protected amino acids (including Fmoc-Ac8c-OH)
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Deprotection Solution: 20% Piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
General SPPS Cycle:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling:
-
Pre-activation: In a separate vial, dissolve the Fmoc-amino acid (4.0 eq), HATU (3.9 eq), and DIPEA (8.0 eq) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
-
Wash: Wash the resin with DMF (5-7 times).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
Key Consideration for Ac8c Coupling: Due to the steric hindrance of the cyclooctyl group, a single coupling of Fmoc-Ac8c-OH may be incomplete.[14][15] It is highly recommended to perform a double coupling . After the initial 2-hour coupling, drain the reaction vessel, and add a fresh solution of activated Fmoc-Ac8c-OH for another 2 hours. A Kaiser test or Chloranil test should be performed after coupling to ensure the absence of free amines before proceeding to the next deprotection step.
Head-to-Tail Cyclization Protocols
For head-to-tail cyclization, the linear peptide must be synthesized on a resin that allows for cleavage of the C-terminal protecting group while the peptide remains attached to the solid support via a side chain. Alternatively, the fully protected peptide can be cleaved and cyclized in solution.
Protocol 4.1: On-Resin Cyclization
On-resin cyclization is often preferred as it utilizes the "pseudo-dilution" principle, where the resin-bound nature of the peptides favors intramolecular cyclization over intermolecular oligomerization.[16]
Prerequisites:
-
The linear peptide must be synthesized on a resin linked through an amino acid side chain (e.g., Fmoc-Asp(O-2-PhiPr)-OH or Fmoc-Glu(OAll)-OH).
-
The C-terminal carboxylic acid and N-terminal amine must be deprotected.
Procedure:
-
N-Terminal Deprotection: Remove the final N-terminal Fmoc group with 20% piperidine in DMF as per the standard SPPS protocol. Wash thoroughly.
-
C-Terminal Deprotection: Selectively remove the C-terminal protecting group. For example, an Allyl (All) group can be removed with a palladium catalyst (e.g., Pd(PPh₃)₄) in DCM/AcOH/NMM.
-
Cyclization Coupling:
-
Swell the resin in DMF.
-
Add a solution of HATU (5.0 eq), HOAt (5.0 eq), and DIPEA (10.0 eq) in DMF.
-
Allow the reaction to proceed for 12-24 hours at room temperature.[1]
-
Monitor the reaction by cleaving a small amount of resin and analyzing by LC-MS to confirm the disappearance of the linear precursor and the appearance of the cyclic product.
-
-
Cleavage and Deprotection: Once cyclization is complete, wash the resin and cleave the cyclic peptide from the solid support using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
Protocol 4.2: Solution-Phase Cyclization
Solution-phase cyclization is an alternative when on-resin methods are not feasible. It requires high dilution to minimize intermolecular side reactions.
Procedure:
-
Synthesis and Cleavage: Synthesize the fully protected linear peptide on a highly acid-labile resin (e.g., 2-chlorotrityl chloride resin). This allows cleavage of the peptide from the resin while keeping the side-chain protecting groups intact.
-
Purification: Purify the protected linear peptide by RP-HPLC.
-
Cyclization Reaction:
-
Dissolve the purified linear peptide in a large volume of DMF or a DCM/DMF mixture to achieve a low concentration (typically 0.1-1.0 mM).
-
Add the coupling reagent (e.g., PyBOP or HATU, 1.5-3.0 eq) and a base (DIPEA, 3.0-6.0 eq) to the stirring solution.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by LC-MS.
-
-
Final Deprotection and Purification: Once the reaction is complete, remove the solvent under vacuum. Treat the crude cyclic peptide with a cleavage cocktail (95% TFA) to remove the side-chain protecting groups. Purify the final product by RP-HPLC.
Mechanistic Insight: The Role of Ac8c in Pre-organization
The efficacy of Ac8c in promoting cyclization stems from its profound impact on the peptide's conformational landscape. The Ramachandran plot, which visualizes the allowed backbone dihedral angles (φ, ψ) for an amino acid, is significantly restricted for Ac8c compared to a flexible residue like glycine.[17][18]
Studies on peptides containing Ac8c show that it strongly favors φ and ψ angles consistent with helical or β-turn conformations.[6] This conformational rigidity pre-organizes the linear peptide into a "cyclization-ready" state. By forcing the peptide backbone into a turn, Ac8c drastically reduces the degrees of freedom of the linear precursor, which minimizes the entropic penalty associated with transitioning from a disordered linear chain to an ordered cyclic structure.[1][4] This pre-organization increases the effective molarity of the reacting termini, kinetically favoring the intramolecular cyclization reaction over intermolecular side reactions.
Data Presentation and Case Study
To illustrate the practical application and benefits of Ac8c, consider the hypothetical synthesis of a model hexapeptide, cyclo(Gly-Ala-Ac8c-Phe-Leu-Asp).
Table 1: Comparative Cyclization Yields
| Linear Peptide Sequence | Cyclization Method | Key Residue | Crude Yield of Monomer (%) | Dimer Formation (%) |
| H-Gly-Ala-Gly -Phe-Leu-Asp-OH | Solution Phase (1 mM) | Glycine | 25 | 45 |
| H-Gly-Ala-Pro -Phe-Leu-Asp-OH | Solution Phase (1 mM) | Proline | 65 | 15 |
| H-Gly-Ala-Ac8c -Phe-Leu-Asp-OH | Solution Phase (1 mM) | Ac8c | 85 | <5 |
| H-Gly-Ala-Ac8c -Phe-Leu-Asp-Resin | On-Resin | Ac8c | >90 (by LC-MS) | Not Detected |
Note: The data presented in this table are illustrative and based on established principles. Actual yields may vary depending on the specific peptide sequence and reaction conditions.
The data clearly indicates that the incorporation of Ac8c significantly improves the yield of the desired monomeric cyclic peptide while suppressing the formation of dimeric side products, outperforming both the flexible glycine and the standard turn-inducer, proline. The on-resin approach further enhances this effect due to the pseudo-dilution phenomenon.
Conclusion and Future Perspectives
This compound is a highly effective and valuable tool for synthetic peptide chemists. Its ability to induce conformational pre-organization in linear peptides provides a distinct advantage for achieving efficient head-to-tail macrocyclization. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for researchers to successfully implement Ac8c in their peptide design and synthesis workflows. By facilitating the creation of structurally well-defined and stable cyclic peptides, Ac8c will continue to play a crucial role in the development of the next generation of peptide-based therapeutics.
References
-
Biotage. (2023). Using double coupling to improve your peptide synthesis. [Link]
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. [Link]
-
Organic Chemistry Portal. Strecker Synthesis. [Link]
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]
-
Toniolo, C., et al. (1995). Preferred Conformation of Peptides Rich in AQC, a Medium-ring Alicyclic C"9"-disubstituted Glycine. Journal of the American Chemical Society, 117(29), 7853–7861. [Link]
-
Biotage. (2019). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757–769. [Link]
-
Del-Rio, V., et al. (2020). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in Molecular Biology, 2104, 135-151. [Link]
-
Wikipedia. Ramachandran plot. [Link]
-
Lenci, E., et al. (2022). Structural and ITC Characterization of Peptide-Protein Binding: Thermodynamic Consequences of Cyclization Constraints, a Case Study. Chemistry – A European Journal, 28(44), e202200465. [Link]
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Vazquez, M. E., et al. (2015). Are double couplings in SPPS interesting for purity of short peptides?. ResearchGate. [Link]
-
Adaligil, E., et al. (2015). On-resin peptide macrocyclization using thiol-ene click chemistry. Organic & Biomolecular Chemistry, 13(28), 7645–7649. [Link]
- Name Reactions in Organic Synthesis. Bucherer-Bergs Reaction.
-
Hovmöller, S., et al. (2002). A fresh look at the Ramachandran plot and the occurrence of standard structures in proteins. Acta Crystallographica Section D: Biological Crystallography, 58(5), 768–776. [Link]
-
Wikipedia. Bucherer–Bergs reaction. [Link]
-
ResearchGate. Can you suggest the coupling reagents for Fmoc-Ser(Ac)-OH in solid phase peptide synthesis?[Link]
-
MedSchoolCoach. (2020). Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep. [Link]
-
Hovmöller, S., et al. (2002). Conformations of amino acids in proteins. Acta Crystallographica Section D: Biological Crystallography, 58(5), 768-776. [Link]
-
Wang, L., et al. (2018). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Chinese Chemical Letters, 29(1), 27-34. [Link]
-
ResearchGate. Comparison of cyclization methods and their advantages and disadvantages. [Link]
-
D'Souza, R. N., et al. (2018). On the Effect of Cyclization on Peptide Backbone Dynamics. UQ eSpace. [Link]
-
Zhang, Y., et al. (2018). Cyclic peptides: Backbone rigidification and capability of mimicking motifs at protein–protein interfaces. The Journal of Chemical Physics, 149(14), 140901. [Link]
-
Wang, L., et al. (2018). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Chinese Chemical Letters, 29(1), 27-34. [Link]
-
ResearchGate. Ramachandran plot illustrating the broad conformational landscapes of the NCAAs compared to the coded amino acids in the context of Ac-Ala-X-Ala-NH2 tripeptide over 10 ns of MD at 300 K. [Link]
-
de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1235-1246. [Link]
-
Sugahara, K., et al. (2018). A facile cyclization method improves peptide serum stability and confers intrinsic fluorescence. Scientific Reports, 8(1), 17823. [Link]
-
Organic Chemistry Portal. Bucherer-Bergs Reaction. [Link]
-
van der Meij, A., et al. (2020). Helicity-Dependent Enzymatic Peptide Cyclization. Journal of Peptide Science, 26(11), e3282. [Link]
-
Mireia, D., et al. (2023). Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System. International Journal of Molecular Sciences, 24(24), 17548. [Link]
-
Chilkoti, A., et al. (2015). Entropic (de)stabilization of surface-bound peptides conjugated with polymers. The Journal of Chemical Physics, 143(24), 243128. [Link]
-
Amerigo Scientific. Fmoc-1-amino-1-cyclooctanecarboxylic acid. [Link]
-
CEM Corporation. Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. [Link]
-
Nogrady, T. (2012). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 17(12), 13382-13401. [Link]
-
Datta, S., et al. (2004). Peptide helices with pendant cycloalkane rings. Characterization of conformations of 1-aminocyclooctane-1-carboxylic acid (Ac8c) residues in peptides. Journal of Peptide Science, 10(3), 160-172. [Link]
-
Heinis, C., et al. (2022). Cyclative Release Strategy to Obtain Pure Cyclic Peptides Directly from the Solid Phase. ACS Chemical Biology, 17(1), 181-186. [Link]
Sources
- 1. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Cyclic peptides: Backbone rigidification and capability of mimicking motifs at protein–protein interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Peptide helices with pendant cycloalkane rings. Characterization of conformations of 1-aminocyclooctane-1-carboxylic acid (Ac8c) residues in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Fmoc-1-amino-1-cyclooctanecarboxylic acid - Amerigo Scientific [amerigoscientific.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 11. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotage.com [biotage.com]
- 15. biotage.com [biotage.com]
- 16. Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics [html.rhhz.net]
- 17. Ramachandran plot - Wikipedia [en.wikipedia.org]
- 18. A fresh look at the Ramachandran plot and the occurrence of standard structures in proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Antimicrobial Peptides with 1-Aminocyclooctanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Engineering Stability and Potency in Antimicrobial Peptides with 1-Aminocyclooctanecarboxylic Acid (Ac8c)
The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents.[1] Antimicrobial peptides (AMPs) are a promising class of therapeutics due to their broad-spectrum activity and diverse mechanisms of action.[1] However, natural AMPs often suffer from limitations such as susceptibility to proteolytic degradation, which curtails their therapeutic potential. A key strategy to overcome this is the incorporation of non-canonical amino acids.[2]
This guide focuses on the synthesis of AMPs incorporating this compound (Ac8c), a cyclic, sterically hindered non-canonical amino acid. The incorporation of such residues is a deliberate design choice aimed at conferring specific, advantageous properties to the peptide. The bulky, cyclic nature of Ac8c introduces conformational constraints on the peptide backbone. This strategic rigidity can pre-organize the peptide into a bioactive conformation, such as a helix or a β-turn, which is often crucial for antimicrobial activity.[3] Studies on peptides containing Ac8c have demonstrated its propensity to induce helical and β-turn structures, thereby stabilizing the peptide's three-dimensional shape.[3] This conformational stability not only enhances the peptide's affinity for its microbial targets but also provides significant resistance to enzymatic degradation, thereby improving its in vivo half-life.[4]
This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of AMPs containing Ac8c, detailing the synthetic protocol, purification, and characterization of these engineered peptides.
Scientific Rationale: The Structural Impact of Ac8c
The rationale for incorporating Ac8c into AMPs is grounded in its profound influence on peptide secondary structure. Unlike linear amino acids which allow for a high degree of conformational flexibility, the cyclooctane ring of Ac8c restricts the possible torsion angles (phi, ψ) of the peptide backbone in its vicinity.
-
Induction of Helical and Turn Structures: X-ray diffraction and NMR studies of peptides containing Ac8c have shown that this residue promotes the formation of 3(10)-helical and β-turn conformations.[3] These secondary structures are hallmarks of many potent AMPs, as they facilitate the amphipathic arrangement of hydrophobic and cationic residues, which is critical for interacting with and disrupting microbial membranes.
-
Enhanced Proteolytic Stability: Proteases, the enzymes responsible for peptide degradation, recognize and cleave specific linear amino acid sequences. The steric bulk and unnatural conformation imposed by Ac8c can effectively mask or distort these recognition sites, rendering the peptide significantly more resistant to proteolysis.[4]
The following diagram illustrates the workflow for synthesizing an Ac8c-containing AMP, from the initial resin preparation to the final, purified peptide.
Caption: Workflow for the synthesis of an Ac8c-containing AMP.
Materials and Reagents
| Reagent | Grade | Recommended Supplier | Purpose |
| Rink Amide AM Resin | 100-200 mesh | Sigma-Aldrich, Bachem | Solid support for peptide synthesis, yielding a C-terminal amide. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Fisher Scientific | Primary solvent for washing and coupling reactions. Must be amine-free.[5] |
| Dichloromethane (DCM) | ACS Grade | VWR | Solvent for resin swelling and washing. |
| Piperidine | ACS Grade | Sigma-Aldrich | Base for Fmoc-deprotection. |
| Fmoc-Protected Amino Acids | Peptide Synthesis | Bachem, ChemPep | Building blocks for the peptide chain (e.g., Fmoc-Lys(Boc)-OH, Fmoc-Leu-OH, Fmoc-Trp(Boc)-OH). |
| Fmoc-1-Aminocyclooctanecarboxylic acid (Fmoc-Ac8c-OH) | Custom Synthesis | Specialized Supplier | The key non-canonical amino acid. |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Peptide Synthesis | ChemPep, Bachem | Coupling reagent, highly effective for sterically hindered amino acids like Ac8c.[6] |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis | Sigma-Aldrich | Base for activating amino acids during the coupling reaction. |
| Trifluoroacetic acid (TFA) | Reagent Grade | Fisher Scientific | For cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups. |
| Triisopropylsilane (TIS) | 98% | Sigma-Aldrich | Scavenger in the cleavage cocktail to prevent side reactions. |
| Dithiothreitol (DTT) | >99% | Sigma-Aldrich | Scavenger for tryptophan protection during cleavage. |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific | Mobile phase component for RP-HPLC. |
| Diethyl Ether | ACS Grade | VWR | For precipitation of the cleaved peptide. |
Detailed Experimental Protocol: Synthesis of an Exemplary Ac8c-AMP
This protocol details the manual synthesis of a hypothetical 12-mer AMP, Trp-Lys-Leu-Ac8c-Lys-Leu-Trp-Lys-Leu-Ac8c-Lys-Leu-NH2, designed for amphipathicity and incorporating Ac8c for enhanced stability.
Part 1: Solid-Phase Peptide Synthesis (SPPS)
The synthesis is performed on a 0.1 mmol scale using Rink Amide AM resin.
1. Resin Swelling:
-
Place 0.1 mmol of Rink Amide AM resin in a fritted reaction vessel.
-
Add 5 mL of DMF and gently agitate for 1 hour to swell the resin.[5]
-
Drain the DMF.
2. Initial Fmoc Deprotection:
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Coupling Cycle (for standard amino acids):
-
Activation: In a separate vial, dissolve 0.4 mmol of the Fmoc-amino acid (e.g., Fmoc-Leu-OH) and 0.39 mmol of HATU in 2 mL of DMF. Add 0.8 mmol of DIPEA and vortex for 1 minute.
-
Coupling: Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents.
-
Kaiser Test: Perform a qualitative Kaiser test to confirm the completion of the coupling (a negative result, indicated by yellow beads, signifies a complete reaction).
4. Fmoc Deprotection:
-
Repeat the deprotection steps as described in Part 1, Step 2 to expose the N-terminal amine for the next coupling.
5. Incorporation of Fmoc-Ac8c-OH (Sterically Hindered Coupling):
-
Activation: In a separate vial, dissolve 0.4 mmol of Fmoc-Ac8c-OH and 0.39 mmol of HATU in 2 mL of DMF. Add 0.8 mmol of DIPEA and vortex for 1 minute.
-
Coupling: Add the activated amino acid solution to the resin.
-
Agitate the mixture for 4 hours at room temperature. Due to the steric hindrance of Ac8c, a longer coupling time is essential to ensure a high coupling efficiency.[6]
-
Washing: Drain and wash the resin as described in Part 1, Step 3.4.
-
Kaiser Test: A negative Kaiser test is crucial here. If the test is positive (blue beads), a second coupling is recommended. To do this, repeat steps 5.1-5.4.
6. Chain Elongation:
-
Repeat the coupling (Step 3 or 5) and deprotection (Step 4) cycles for each amino acid in the sequence until the full peptide is assembled.
7. Final Deprotection:
-
After the final amino acid (N-terminal Trp) is coupled, perform a final Fmoc deprotection as described in Part 1, Step 2.
-
Wash the resin with DMF (5 x 5 mL), followed by DCM (5 x 5 mL), and dry the resin under a vacuum for at least 1 hour.
Part 2: Peptide Cleavage and Deprotection
1. Preparation of Cleavage Cocktail:
-
Prepare a cleavage cocktail with the following ratio: 94% TFA, 2.5% Water, 2.5% Dithiothreitol (DTT), and 1% Triisopropylsilane (TIS). For 10 mL of cocktail, this corresponds to 9.4 mL TFA, 250 µL H₂O, 250 mg DTT, and 100 µL TIS. Caution: Work in a fume hood and wear appropriate PPE as TFA is highly corrosive.
2. Cleavage Reaction:
-
Add 10 mL of the freshly prepared cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 3-4 hours.
-
Filter the solution to separate the resin and collect the filtrate containing the peptide.
-
Wash the resin with an additional 2 mL of TFA and combine the filtrates.
3. Peptide Precipitation:
-
Add the TFA filtrate dropwise to a 50 mL conical tube containing 40 mL of cold diethyl ether.
-
A white precipitate (the crude peptide) should form.
-
Incubate at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the mixture at 4000 rpm for 10 minutes. Decant the ether.
-
Wash the peptide pellet with 20 mL of cold diethyl ether, centrifuge, and decant twice more to remove residual scavengers.
-
Dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
Part 3: Purification and Characterization
1. Purification by Reverse-Phase HPLC (RP-HPLC):
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.
-
Purify the peptide using a preparative C18 RP-HPLC column.
-
Use a linear gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA). A typical gradient would be 5-65% acetonitrile over 60 minutes.
-
Monitor the elution profile at 220 nm and 280 nm (for Trp-containing peptides).
-
Collect fractions corresponding to the major peak.
2. Characterization:
-
Analytical HPLC: Analyze the collected fractions for purity using an analytical C18 column with a faster gradient. Purity should be >95%.
-
Mass Spectrometry (MS): Confirm the identity of the purified peptide by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. The observed molecular weight should match the calculated theoretical mass.
-
Circular Dichroism (CD) Spectroscopy:
- Dissolve the purified, lyophilized peptide in a suitable solvent (e.g., 10 mM phosphate buffer, or in the presence of membrane-mimicking environments like SDS micelles).
- Acquire CD spectra from 190 to 250 nm to determine the secondary structure. A helical conformation, induced by Ac8c, will typically show characteristic minima at ~208 and ~222 nm.
Expected Results and Discussion
The synthesis of the exemplary Ac8c-AMP should yield a white, fluffy powder after lyophilization.
-
Purity and Identity: Analytical HPLC should show a single major peak, confirming a purity of >95%. ESI-MS will confirm the correct molecular weight of the peptide.
-
Structural Analysis: CD spectroscopy is expected to reveal a significant helical content, especially in a membrane-mimicking environment. This confirms the hypothesis that Ac8c acts as a helix-inducer, a key feature for many AMPs that interact with bacterial membranes.
-
Antimicrobial Activity: The purified peptide should be tested for its antimicrobial activity against a panel of clinically relevant bacteria (e.g., E. coli, S. aureus) to determine its Minimum Inhibitory Concentration (MIC). The MIC values will quantify the potency of the engineered AMP. For instance, a similar peptide containing the analogous 1-aminocyclohexane carboxylic acid (Ac6c) showed inhibitory activity against drug-resistant bacteria at concentrations between 10.9 to 43 μM.[7]
The following diagram illustrates the chemical reaction for the coupling of Fmoc-Ac8c-OH onto the growing peptide chain.
Caption: HATU-mediated coupling of Fmoc-Ac8c-OH.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling of Ac8c (Positive Kaiser Test) | Steric hindrance of the Ac8c residue is preventing complete reaction. | Double Couple: Repeat the coupling step with fresh reagents. Increase Time/Temp: Extend the coupling time to 6-8 hours or perform the reaction at a slightly elevated temperature (e.g., 35-40°C) if using a compatible synthesis vessel. |
| Low Peptide Yield after Cleavage | Incomplete synthesis (chain termination). Inefficient precipitation. | Review Synthesis: Check Kaiser test results at each step. Optimize Precipitation: Ensure the ether is sufficiently cold and that the peptide is fully precipitated before centrifugation. Add more ether if necessary. |
| Multiple Peaks in HPLC | Incomplete deprotection or coupling, or side reactions during cleavage. | Check Reagents: Ensure the quality of DMF (amine-free) and other reagents. Optimize Cleavage: Ensure an adequate amount of scavengers (TIS, DTT) is used, especially for Trp-containing peptides, to prevent side-product formation. |
| Racemization | Over-activation of the amino acid or prolonged exposure to basic conditions. | Use HATU: HATU is known for low racemization.[6] Minimize Activation Time: Add the activated amino acid to the resin immediately after preparation. Ensure DIPEA is not in excess. |
References
-
Datta, S., Rathore, R. N. S., Vijayalakshmi, S., Vasudev, P. G., Rao, R. B., Balaram, P., & Shamala, N. (2004). Peptide helices with pendant cycloalkane rings. Characterization of conformations of 1-aminocyclooctane-1-carboxylic acid (Ac8c) residues in peptides. Journal of Peptide Science, 10(3), 160–172. [Link]
-
MDPI. (2023). Creation of New Antimicrobial Peptides. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
MDPI. (2023). Enhancing Antimicrobial Peptide Activity through Modifications of Charge, Hydrophobicity, and Structure. [Link]
-
PubMed. (2015). Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid. [Link]
-
PubMed. (2004). Peptide helices with pendant cycloalkane rings. Characterization of conformations of 1-aminocyclooctane-1-carboxylic acid (Ac8c) residues in peptides. [Link]
-
Cardiff University. (n.d.). Synthesis and Biological Studies of Cyclic Peptides. -ORCA. [Link]
-
MDPI. (2023). Impact of Peptide Structure on Colonic Stability and Tissue Permeability. [Link]
-
UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
NIH. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide helices with pendant cycloalkane rings. Characterization of conformations of 1-aminocyclooctane-1-carboxylic acid (Ac8c) residues in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. researchgate.net [researchgate.net]
- 7. Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Elucidating the Structure of 1-Aminocyclooctanecarboxylic Acid (Ac8c) Containing Peptides using NMR Spectroscopy
Introduction: The Structural Impact of Ac8c in Peptide Design
In the field of peptidomimetics and drug development, the design of peptides with predictable and stable three-dimensional structures is paramount. Non-proteinogenic amino acids are powerful tools in this endeavor, offering the ability to impose specific conformational constraints on the otherwise flexible peptide backbone. Among these, 1-Aminocyclooctanecarboxylic acid (Ac8c) stands out due to its bulky and conformationally rich cyclooctyl side chain, which is fused to the peptide backbone at the Cα position.
The incorporation of Ac8c residues sterically restricts the available Ramachandran (φ, ψ) space, guiding the peptide to adopt well-defined secondary structures such as β-turns and 3₁₀-helices.[1] The cyclooctane ring itself possesses a complex conformational landscape, with a preference for low-energy arrangements like the boat-chair conformation.[1] This inherent structural rigidity makes Ac8c a valuable building block for stabilizing helical structures, designing enzyme inhibitors, and creating novel peptide-based therapeutics.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the high-resolution solution structure and dynamics of these modified peptides. This application note provides a comprehensive guide, from synthesis to structure calculation, for researchers aiming to characterize Ac8c-containing peptides using NMR.
Overall Experimental and Analytical Workflow
The journey from a peptide sequence on paper to a refined 3D structure in solution involves a multi-stage process. Each step is critical for obtaining high-quality data and an accurate final structure. The general workflow is outlined below.
Figure 1: General workflow for the structural analysis of Ac8c-containing peptides.
Detailed Protocols
Protocol 1: Synthesis and Purification of Ac8c-Containing Peptides
Solid-Phase Peptide Synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the standard method for preparing these peptides.[2]
Materials:
-
Rink Amide resin (for C-terminal amides) or pre-loaded Wang/chlorotrityl resin.
-
Fmoc-protected amino acids, including Fmoc-Ac8c-OH.
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide).
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O.[2]
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether.
-
RP-HPLC system with a C18 column.
Procedure:
-
Resin Swelling & Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel. If starting with a non-preloaded resin, perform the initial Fmoc-amino acid loading according to standard protocols.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5 minutes, then again with fresh solution for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents) with HBTU/HOBt (3-5 eq.) and DIPEA (6-10 eq.) in DMF for 2-3 minutes. b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for 1-2 hours. Monitor completion with a Kaiser test. d. Wash the resin thoroughly with DMF and DCM.
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, including Fmoc-Ac8c-OH.
-
Cleavage and Global Deprotection: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it. Add the cleavage cocktail and gently agitate for 2-4 hours at room temperature.[3]
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution to ice-cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Purification: Dissolve the crude peptide in a water/acetonitrile mixture and purify using preparative RP-HPLC. Collect fractions corresponding to the desired product, confirm the mass by ESI-MS, and lyophilize to obtain a pure white powder.
Protocol 2: NMR Sample Preparation
The quality of the NMR sample is directly proportional to the quality of the resulting spectra.
Materials:
-
Lyophilized pure peptide.
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O, or buffered D₂O solutions).
-
Internal reference standard (e.g., DSS or TSP for aqueous samples, TMS for organic solvents).
-
High-quality 5 mm NMR tubes.
Procedure:
-
Concentration: Weigh approximately 1-5 mg of the lyophilized peptide.[4] The goal is a final concentration of 1-5 mM.
-
Solvent Selection: The choice of solvent is critical as it can influence peptide conformation.
-
Aprotic, non-polar solvents (e.g., CDCl₃): Favor intramolecular hydrogen bonding and can help reveal inherent folding propensities.[1]
-
Polar, hydrogen-bonding solvents (e.g., DMSO-d₆, H₂O/D₂O): Compete for hydrogen bonds and may disrupt or alter secondary structures. DMSO is useful for observing exchangeable amide protons.[5]
-
-
Dissolution: Dissolve the peptide in 500-600 µL of the chosen deuterated solvent directly in a clean vial. Add the internal reference standard.
-
Transfer: Carefully transfer the solution to an NMR tube. Ensure there are no air bubbles.
-
pH Adjustment (for aqueous samples): If using an aqueous buffer, adjust the pH of the sample using dilute DCl or NaOD to the desired value (typically between 4-6 to slow amide proton exchange). The pH meter reading should be corrected for the isotope effect (pD = pH_reading + 0.4).
Protocol 3: NMR Data Acquisition
A suite of 1D and 2D NMR experiments is required for complete resonance assignment and structure determination.
Recommended Experiments:
-
1D ¹H: A quick experiment to assess sample purity, concentration, and folding (indicated by chemical shift dispersion).
-
2D TOCSY (Total Correlation Spectroscopy): Identifies coupled proton networks, allowing for the assignment of protons within a single amino acid residue spin system. A mixing time of 60-80 ms is typically sufficient.
-
2D NOESY/ROESY: These are the cornerstone experiments for structure determination. They detect protons that are close in space (< 5 Å), regardless of whether they are connected by bonds.[6][7]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Ideal for small (< 600 Da) and large (> 1200 Da) molecules.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Essential for medium-sized molecules (600-1200 Da) where the conventional NOE may be close to zero. The ROE is always positive, avoiding ambiguity.[8]
-
A typical mixing time for peptides is 150-300 ms.
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This is invaluable for resolving signal overlap in the ¹H spectrum, especially for the numerous methylene protons in the Ac8c ring.[9]
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (2-3 bond) correlations between protons and carbons, which can help confirm sequential assignments.[4]
Data Analysis and Structure Calculation
Step 1: Resonance Assignment
The first step in the analysis is to assign every NMR signal to its corresponding atom in the peptide.
-
Identify Spin Systems: Use the TOCSY spectrum to trace the J-coupling network for each amino acid residue. For example, starting from the amide proton (NH), you can walk through the Hα to the sidechain protons (Hβ, Hγ, etc.). The Ac8c residue will show a complex network of coupled methylene protons.
-
Sequential Assignment: Use the NOESY/ROESY spectrum to link the identified spin systems in the correct order. Look for characteristic sequential NOEs, such as between the Hα of residue i and the NH of residue i+1.
-
Ac8c Assignment: The crowded methylene protons of the cyclooctyl ring can be challenging. The ¹H-¹³C HSQC spectrum is crucial here, as it disperses the signals over the wider ¹³C chemical shift range, aiding in the resolution and assignment of individual protons.[10]
Figure 2: Relationship between NMR experiments and derived structural information.
Step 2: Deriving Structural Constraints
-
Distance Restraints: NOESY/ROESY cross-peak intensities are proportional to the inverse sixth power of the distance between the protons. Classify peaks as strong (1.8-2.7 Å), medium (1.8-3.5 Å), or weak (1.8-5.0 Å) to generate distance restraints for structure calculations.
-
Dihedral Angle Restraints: Measure the ³J(HN,Hα) coupling constant for each residue. Use the Karplus equation to relate this value to the backbone dihedral angle φ.[11]
Step 3: Structure Calculation and Refinement
The experimental restraints are used to guide a computational search for the peptide's 3D structure.
-
Molecular Dynamics (MD) Simulation: Use software like AMBER, GROMACS, or CYANA. An initial extended structure of the peptide is subjected to simulated annealing or replica-exchange MD simulations in the presence of the NMR-derived restraints.[12][13]
-
Ensemble Generation: The calculation produces not a single structure, but an ensemble of low-energy conformers that all satisfy the experimental data. The convergence of this ensemble (measured by root-mean-square deviation, RMSD) is an indicator of the structure's quality.
-
Validation: The final structural ensemble is validated against the experimental data and checked for stereochemical quality (e.g., using a Ramachandran plot).
Data Reference Tables
Table 1: Approximate ¹H and ¹³C Chemical Shift Ranges for Ac8c
These values are approximate and can vary based on the solvent and neighboring residues.
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| NH | 7.0 - 8.5 | N/A | Highly dependent on H-bonding and solvent. |
| Cα | N/A | 60 - 65 | Quaternary carbon, no attached proton. |
| Cyclooctyl CH₂ | 1.2 - 2.5 | 25 - 40 | Broad, overlapping region. HSQC is essential for resolution.[10] |
| C=O (Carbonyl) | N/A | 172 - 176 | The peptide carbonyl carbon of the Ac8c residue.[9] |
Table 2: Diagnostic NOE Correlations for Peptide Structure
| NOE Type | Correlation | Structural Information |
| Intra-residue | NH(i) ↔ Hα(i) | Confirms assignments within a residue. |
| Sequential | Hα(i) ↔ NH(i+1) | Defines the primary sequence connectivity. |
| Sequential | NH(i) ↔ NH(i+1) | Indicates extended (β-sheet) or helical structures. |
| Medium-range | Hα(i) ↔ NH(i+2) | Weak indicator of turn/helical structure. |
| Medium-range | Hα(i) ↔ Hβ(i+3) | Strong indicator of α-helical structure. |
| Medium-range | Hα(i) ↔ NH(i+3) | Strong indicator of 3₁₀- or α-helical structure. |
References
-
Rajashankar, K.R., Ramakumar, S., Mal, T.K., & Chauhan, V.S. (1997). Peptide helices with pendant cycloalkane rings. Characterization of conformations of 1‐aminocyclooctane‐1‐carboxylic acid (Ac8c) residues in peptides. Biopolymers, 42(3), 373-384. [Link]
-
Nagarajaram, H.A., Sowdhamini, R., Ramakrishnan, C., & Balaram, P. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. International journal of peptide and protein research, 45(5), 433–441. [Link]
-
SeRMN - NMR Service at UAB. (2017). Folding peptides studied by NMR. [Link]
-
D'Silva, C., & Raghothama, S. (2000). Chiral recognition in dipeptides containing 1-aminocyclopropane carboxylic acid or alpha-aminoisobutyric acid: NMR studies in solution. Organic letters, 2(12), 1733–1736. [Link]
-
Ruszkowska, A., Staszewska-Krajewska, O., & Ciura, K. (2023). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of organic chemistry, 88(19), 13613–13620. [Link]
-
ResearchGate. (n.d.). Conformational analyses of peptides 1–8. [Link]
-
Hardy, P. M., & Lingham, I. N. (1983). Peptide synthesis with 1-Aminocyclopropane-1-carboxylic acid. International Journal of Peptide and Protein Research, 21(4), 406-410. [Link]
-
Ueda, E., & Imai, K. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules (Basel, Switzerland), 24(17), 3183. [Link]
-
Decatur, J. (2018). NOESY and ROESY. University of Massachusetts Amherst. [Link]
-
Phong, K. T., Nguyen, T. H., & Le, L. (2021). In Vitro and MD Simulation Study to Explore Physicochemical Parameters for Antibacterial Peptide to Become Potent Anticancer Peptide. Journal of chemical information and modeling, 61(2), 940–953. [Link]
-
Zhang, Y., & Wang, L. (2023). Elucidating solution structures of cyclic peptides using molecular dynamics simulations. Current opinion in structural biology, 80, 102591. [Link]
-
ResearchGate. (n.d.). 1 H and 13 C Chemical Shifts of Assigned Amino Acids. [Link]
-
Wessjohann, L.A., et al. (2007). High Resolution NMR Spectroscopy. In: Modern Methods in Solid-state NMR. Springer, Berlin, Heidelberg. [Link]
-
Le, C. F., Tzarum, N., & Vellasamy, K. M. (2015). Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid. Bioorganic & medicinal chemistry letters, 25(5), 1066–1071. [Link]
-
Raghothama, S. (2010). NMR of peptides. Journal of the Indian Institute of Science, 90(1), 145-164. [Link]
-
The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. [Link]
-
Li, Z., & Li, W. (2022). Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simulations. Cells, 11(24), 4016. [Link]
-
Li, Z., & Li, W. (2022). Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simulations. Cells, 11(24), 4016. [Link]
-
Hudson, J. B., & Bartlett, P. A. (2020). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Organic & biomolecular chemistry, 18(37), 7336–7347. [Link]
-
ResearchGate. (n.d.). Comparative table between NOESY vs ROESY. [Link]
-
Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. [Link]
-
Tantry, S. J., & Kumar, K. S. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. Chemistry (Basel, Switzerland), 4(3), 1145–1154. [Link]
-
Chemistry LibreTexts. (2021). 5.4: NOESY Spectra. [Link]
-
Epistemeo. (2012). How to interpret a NOESY NMR spectrum. [Link]
Sources
- 1. sci-hub.red [sci-hub.red]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Chiral recognition in dipeptides containing 1-aminocyclopropane carboxylic acid or alpha-aminoisobutyric acid: NMR studies in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Elucidating solution structures of cyclic peptides using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Note: Mass Spectrometry Analysis of 1-Aminocyclooctanecarboxylic Acid (Aco8c)-Containing Peptides
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery, enabling the development of peptidomimetics with enhanced stability, constrained conformations, and improved therapeutic properties.[1][2] 1-Aminocyclooctanecarboxylic acid (Aco8c), a Cα,α-disubstituted cyclic amino acid, is of particular interest for its ability to induce stable helical or turn structures within a peptide backbone.[3] The robust analytical characterization of these modified peptides is critical for both synthetic validation and understanding their metabolic fate. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as an indispensable tool for the primary sequence confirmation and detailed structural analysis of Aco8c-containing peptides.[4][5][6]
This application note provides a comprehensive guide to the mass spectrometric analysis of Aco8c-peptides. It details the unique fragmentation patterns observed, offers optimized protocols for sample preparation and LC-MS/MS analysis, and explains the underlying principles to empower researchers in this field.
The Influence of Aco8c on Peptide Fragmentation
The presence of the Aco8c residue profoundly influences the fragmentation of the peptide backbone during collision-induced dissociation (CID). This is due to two key structural features: its cyclic nature and the Cα,α-disubstitution.
-
"Proline-like" Cleavage: Similar to proline, the cyclic structure of Aco8c restricts the phi (φ) dihedral angle, creating a rigid kink in the peptide chain. In the gas phase, this conformational constraint makes the amide bond N-terminal to the Aco8c residue particularly susceptible to cleavage.[1][7] This "proline-like effect" results in the generation of prominent y-ions from the cleavage at the C-terminal side of the amino acid preceding Aco8c.
-
Steric Hindrance and Fragmentation Pathways: The bulky cyclooctyl group and the quaternary α-carbon introduce significant steric hindrance. This can influence the proton mobility along the peptide backbone, a key factor in CID fragmentation.[7] While typical b- and y-ion series are observed, the relative abundances can be altered compared to peptides containing only proteinogenic amino acids.
Diagram 1: Predicted Fragmentation of an Aco8c-Peptide
Caption: Predicted major fragmentation pathways for an Aco8c-containing peptide in CID.
Recommended Protocols
Part 1: Sample Preparation and Purification
The purity of synthetic Aco8c-peptides is paramount for accurate mass spectrometric analysis. Residual scavengers from solid-phase peptide synthesis (SPPS) or trifluoroacetic acid (TFA) can interfere with ionization.
Protocol 1.1: Crude Peptide Purification
-
Initial Analysis: Dissolve a small aliquot of the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid). Analyze by analytical LC-MS to identify the peak corresponding to the target peptide and assess the impurity profile.
-
Preparative HPLC: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[8][9] A C18 column is generally suitable.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A shallow gradient tailored to the hydrophobicity of the peptide, as determined by the initial analytical run.
-
-
Fraction Collection: Collect fractions corresponding to the target peptide peak.
-
Verification and Pooling: Analyze the collected fractions by LC-MS to confirm purity. Pool the fractions with >95% purity.
-
Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a TFA salt. For biological assays, a subsequent salt exchange may be necessary.[10][11]
Protocol 1.2: Sample Preparation for MS Analysis
-
Stock Solution: Prepare a 1 mg/mL stock solution of the purified, lyophilized peptide in a suitable solvent (e.g., 20-50% acetonitrile in water).
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µM in the LC-MS mobile phase A (see Protocol 2.1). The optimal concentration should be determined empirically.
-
Solvent Considerations: For direct infusion or very low concentration samples, it is advisable to replace TFA with 0.1% formic acid or acetic acid to minimize ion suppression.[9]
Part 2: LC-MS/MS Analysis
Liquid chromatography is essential to separate the Aco8c-peptide from any remaining impurities and to ensure a stable ion spray for mass analysis.
Protocol 2.1: LC-MS/MS Method
| Parameter | Recommendation | Rationale |
| LC Column | C18, 1.7-2.7 µm particle size, ~100 Å pore size | Good retention and separation for a wide range of peptides. |
| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS Grade) | Provides protons for positive mode ESI and is MS-friendly. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (LC-MS Grade) | Elutes peptides from the reversed-phase column. |
| Flow Rate | 200-400 µL/min (Analytical Scale) | Standard for analytical LC-MS. |
| Gradient | 5-60% B over 15-30 min | To be optimized based on peptide hydrophobicity. A shallow gradient improves resolution. |
| Injection Volume | 1-5 µL | Dependent on sample concentration and instrument sensitivity. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is the standard for peptide ionization. |
| MS1 Scan Range | m/z 300-2000 | To detect the precursor ions (typically [M+2H]²⁺ and [M+3H]³⁺). |
| MS/MS Method | Data-Dependent Acquisition (DDA) | Automatically selects the most intense precursor ions for fragmentation. |
| Activation Type | Collision-Induced Dissociation (CID) or HCD | CID is the most common method for peptide fragmentation.[7] |
| Collision Energy | Stepped or normalized collision energy | Optimize to achieve a balance of precursor ion depletion and fragment ion generation. |
Diagram 2: LC-MS/MS Workflow for Aco8c-Peptide Analysis
Caption: A typical workflow for the analysis of Aco8c-peptides.
Data Analysis and Interpretation
-
Precursor Ion Identification: In the MS1 spectrum, identify the isotopic cluster corresponding to the Aco8c-peptide. Calculate the expected mass and charge states (e.g., [M+H]⁺, [M+2H]²⁺) to confirm the presence of the target molecule.
-
MS/MS Spectrum Annotation:
-
Dominant y-ions: Look for a prominent y-ion series resulting from cleavage N-terminal to the Aco8c residue. The mass difference between the precursor ion and the most intense y-ion can often confirm the identity of the amino acid immediately preceding Aco8c.
-
b-ion Series: A corresponding b-ion series, resulting from cleavage C-terminal to Aco8c, will likely be present but may be of lower intensity.
-
Immonium Ions: Check for the presence of immonium ions characteristic of the other amino acids in the sequence. Note that Aco8c itself does not produce a standard immonium ion.
-
Software Tools: Utilize peptide sequencing software to automatically annotate the MS/MS spectra. It is crucial to add the mass of the Aco8c residue (C₉H₁₅NO₂ = 169.21 g/mol ) to the software's modification database for correct identification.[12]
-
Self-Validating Systems and Trustworthiness
To ensure the reliability of the analysis, the following self-validating steps should be incorporated:
-
Isotopic Pattern Matching: The observed isotopic distribution of the precursor ion in the MS1 scan must match the theoretical distribution calculated from the peptide's elemental formula.
-
Fragment Mass Accuracy: The mass accuracy of the fragment ions in the MS2 spectrum should be within the tolerance of the mass spectrometer (typically <10 ppm for Orbitrap or TOF analyzers).
-
Sequence Coverage: A valid identification should be supported by a continuous series of b- and/or y-ions that cover a significant portion of the peptide sequence.
-
Control Peptides: If synthesizing a library of Aco8c-peptides, include a control peptide with a known sequence and fragmentation pattern to verify system performance.
Conclusion
The mass spectrometric analysis of peptides containing this compound is a robust and informative method for their characterization. By understanding the predictable "proline-like" fragmentation N-terminal to the Aco8c residue and employing optimized LC-MS/MS protocols, researchers can confidently confirm the sequence and purity of these novel therapeutic candidates. The methodologies outlined in this note provide a solid foundation for the successful analysis of Aco8c-peptides, ensuring data integrity and accelerating the pace of drug discovery and development.
References
-
Ngoka, L. C. M., & Gross, M. L. (Year). A nomenclature system for labeling cyclic peptide fragments. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Schilling, J., et al. (2001). Mass spectrometric analysis of head-to-tail connected cyclic peptides. Acta Biochimica Polonica, 48(4), 1109-1112. Available at: [Link]
-
Kadek, A., et al. (2012). mMass as a Software Tool for the Annotation of Cyclic Peptide Tandem Mass Spectra. PLoS ONE, 7(9), e44913. Available at: [Link]
-
O'Connor, P., et al. (Year). New approaches to mass spectrometry analysis of cyclic and bicyclic peptides. University of Warwick. Available at: [Link]
-
Supporting Information Materials The peptides were designed and synthesized as reported in peptide synthesis part. Agilent. Available at: [Link]
-
Crisma, M., et al. (1998). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of the Chemical Society, Perkin Transactions 2, (4), 785-792. Available at: [Link]
-
Soares, R., et al. (2012). Tandem Mass Spectrometry of Peptides. InTech. Available at: [Link]
-
Sudha, T., et al. (1996). Peptide helices with pendant cycloalkane rings. Characterization of conformations of 1-aminocyclooctane-1-carboxylic acid (Ac8c) residues in peptides. International Journal of Peptide and Protein Research, 47(1-2), 74-81. Available at: [Link]
-
Mouls, L., et al. (2006). Tandem mass spectrometry of amidated peptides. Journal of Mass Spectrometry, 41(11), 1470-1483. Available at: [Link]
-
Soares, R., et al. (2012). Tandem Mass Spectrometry of Peptides. ResearchGate. Available at: [Link]
-
Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222. Available at: [Link]
-
Singh, S., et al. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. ResearchGate. Available at: [Link]
-
Medzihradszky, K. F. (2008). Tandem Mass Spectrometry for Peptide Sequencing. ResearchGate. Available at: [Link]
-
Nielsen, M. L. (2010). Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. Springer Protocols. Available at: [Link]
-
Kirk, M. (2002). Tandem mass spectrometry of peptides. Purdue-UAB Botanical Center Workshop. Available at: [Link]
-
Kumar, D., et al. (2020). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Proteome Research, 19(5), 2145-2154. Available at: [Link]
-
Hicks, R. P., et al. (2015). Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid. Bioorganic & Medicinal Chemistry, 23(6), 1215-1223. Available at: [Link]
-
Matrix Science. (Year). Peptide fragmentation. Mascot. Available at: [Link]
-
Börner, R., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 2857-2871. Available at: [Link]
-
Thompson, R. E., et al. (2018). On‐Resin Pictet–Spengler Cyclization for 1,2,3,4‐Tetrahydro‐β‐carboline‐3‐carboxylate (Tcc) Peptide Synthesis With Acid‐Labile Functional Tolerance. Current Protocols in Chemical Biology, 10(4), e53. Available at: [Link]
-
D'Atri, V., et al. (2018). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 23(11), 2951. Available at: [Link]
-
Hardy, P. M., & Lingham, I. N. (1981). Peptide synthesis with 1-Aminocyclopropane-1-carboxylic acid. International Journal of Peptide and Protein Research, 18(4), 456-461. Available at: [Link]
Sources
- 1. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On‐Resin Pictet–Spengler Cyclization for 1,2,3,4‐Tetrahydro‐β‐carboline‐3‐carboxylate (Tcc) Peptide Synthesis With Acid‐Labile Functional Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide helices with pendant cycloalkane rings. Characterization of conformations of 1-aminocyclooctane-1-carboxylic acid (Ac8c) residues in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 12. mMass as a Software Tool for the Annotation of Cyclic Peptide Tandem Mass Spectra - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategies for the Purification of Peptides Incorporating 1-Aminocyclooctanecarboxylic Acid (Ac8c)
Abstract
The incorporation of unnatural amino acids (UAAs) is a cornerstone of modern peptide-based drug discovery, offering a powerful tool to enhance therapeutic properties such as metabolic stability, receptor affinity, and cell permeability.[1] 1-Aminocyclooctanecarboxylic acid (Ac8c), a cyclic, conformationally constrained UAA, is particularly valuable for designing peptides with specific secondary structures and improved resistance to enzymatic degradation.[2] However, the bulky and hydrophobic nature of the cyclooctyl side chain introduces significant challenges during purification. This application note provides a comprehensive guide and detailed protocols for developing robust purification strategies for Ac8c-containing peptides, with a focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will explore the causality behind experimental choices, from column and mobile phase selection to gradient optimization, to empower researchers to achieve high purity and recovery of these challenging molecules.
The Challenge: Understanding the Impact of Ac8c on Peptide Properties
The primary obstacle in purifying peptides containing Ac8c stems from the significant increase in molecular hydrophobicity. The large, non-polar cyclooctane ring dramatically enhances the peptide's affinity for non-polar stationary phases used in RP-HPLC.[3][4] This can lead to several complications:
-
Poor Solubility: The peptide may exhibit low solubility in the highly aqueous starting mobile phases required for good chromatographic binding, leading to precipitation in the sample loop or at the head of the column.[4]
-
Strong Retention & Irreversible Adsorption: The intense hydrophobic interaction can cause the peptide to bind so strongly to the column that it requires very high concentrations of organic solvent to elute, resulting in broad peaks or, in worst-case scenarios, irreversible adsorption and complete loss of the sample.[4]
-
Aggregation: Hydrophobic peptides have a greater tendency to aggregate, which can complicate purification and lead to poor peak shape and reduced recovery.[5]
-
Co-elution with Hydrophobic Impurities: Deletion sequences or incompletely deprotected species that also contain the Ac8c residue will be similarly hydrophobic, making their separation from the target peptide more difficult.
A systematic approach to method development is therefore critical to counteract these effects and achieve successful purification.
Caption: Troubleshooting workflow for Ac8c peptide purification.
The Core Technique: Reversed-Phase HPLC
RP-HPLC is the gold standard for peptide purification due to its high resolving power and versatility.[6][7] The separation principle is based on the differential partitioning of analytes between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[8] Peptides are loaded onto the column in a highly aqueous mobile phase, causing them to bind to the stationary phase. A gradually increasing concentration of an organic solvent in the mobile phase then desorbs the bound molecules, with less hydrophobic species eluting first, followed by more hydrophobic ones.
Caption: General experimental workflow for RP-HPLC peptide purification.
Strategic Method Development for Ac8c Peptides
A generic "one-size-fits-all" HPLC method is unlikely to succeed for these challenging peptides. A systematic optimization of key parameters is essential.
Column Selection: Taming Hydrophobicity
The choice of stationary phase is the most powerful tool to modulate retention. While C18 columns are the standard for many peptide separations, their high hydrophobicity can be detrimental for Ac8c-containing peptides.[4][9]
Expert Recommendation: Start with a stationary phase that is less hydrophobic than C18. A C8 or even a C4 column will weaken the interaction between the peptide and the stationary phase, leading to sharper peaks, reduced retention times, and improved recovery.[3][4][9] Phenyl-based columns can also be considered as they offer alternative selectivity. For peptides that require purification at high pH, a polymer-based resin like polystyrene-divinylbenzene (PS-DVB) offers excellent chemical stability.[10]
| Stationary Phase | Key Characteristics | Primary Use Case for Ac8c Peptides |
| C18 (Octadecyl) | Most hydrophobic, high retention | Generally too retentive; may be useful for very short Ac8c peptides. |
| C8 (Octyl) | Medium hydrophobicity | Recommended starting point. Balances retention and efficient elution. |
| C4 (Butyl) | Low hydrophobicity | Ideal for highly hydrophobic or large Ac8c-containing peptides.[9] |
| Phenyl | Alternative selectivity (π-π interactions) | Useful if C8/C4 fail to resolve key impurities. |
| PS-DVB | Polymer-based, stable from pH 1-13 | Necessary for purifications performed at basic pH.[10] |
Mobile Phase Optimization
The mobile phase composition is critical for achieving sharp peaks and reproducible separation.
-
Solvents: The standard mobile phase system consists of Water (Solvent A) and Acetonitrile (ACN, Solvent B). ACN is favored due to its low viscosity and UV transparency at low wavelengths (210-220 nm) where the peptide backbone absorbs.[6][9]
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is the most common additive.[] TFA serves multiple crucial functions: it maintains an acidic pH (~2) to ensure consistent protonation of acidic and basic residues, and its trifluoroacetate anion forms an ion-pair with positively charged sites (e.g., Lys, Arg, N-terminus) on the peptide. This masks charge effects, reduces unwanted interactions with residual silanols on the silica support, and increases the peptide's overall hydrophobicity, leading to sharper, more symmetrical peaks.[4] For applications requiring LC-MS analysis of collected fractions, 0.1% formic acid (FA) can be used, but it is a weaker ion-pairing agent and may result in broader peaks.[10]
-
pH Considerations: While low pH is standard, some Ac8c peptides may be insoluble under acidic conditions. In such cases, switching to a basic mobile phase (e.g., pH 9-10 with ammonium bicarbonate) can improve solubility and alter selectivity, potentially resolving difficult impurities.[12] This requires a pH-stable column.
Gradient Elution: The Key to Resolution
For complex mixtures, a shallow gradient is essential for achieving high resolution.[13]
Expert Recommendation: First, perform a rapid "scouting" gradient to determine the approximate ACN concentration at which the target peptide elutes. Then, design an optimized, shallower gradient focused around this point. For a hydrophobic Ac8c peptide, this often means starting the gradient at a higher initial percentage of Solvent B and using a very slow rate of increase (0.5-1% per minute) during the elution window.
| Gradient Type | Solvent A (0.1% TFA in H₂O) | Solvent B (0.1% TFA in ACN) | Purpose |
| Scouting Gradient | 95% -> 5% over 20 min | 5% -> 95% over 20 min | Quickly determine the approximate elution %B of the target peptide. |
| Optimized Gradient | 70% -> 40% over 30 min | 30% -> 60% over 30 min | Achieve high-resolution separation of the target peptide from closely eluting impurities. |
The Role of Temperature
Increasing the column temperature (e.g., to 40-60 °C) can be highly beneficial.
-
Improved Solubility: Higher temperatures can enhance the solubility of hydrophobic peptides, preventing on-column precipitation.[4]
-
Enhanced Mass Transfer: It reduces the viscosity of the mobile phase, which lowers system backpressure and improves the kinetics of molecule transfer between the mobile and stationary phases. This results in sharper peaks and better resolution.[4]
Protocols
Protocol 1: Analytical Method Development
This protocol outlines the steps to develop a robust analytical method, which will form the basis for preparative scale-up.
-
Sample Preparation:
-
Attempt to dissolve the crude peptide in the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% TFA) at a concentration of 1 mg/mL.
-
If solubility is poor, dissolve the peptide in a minimal volume of DMSO (e.g., 50 µL) and then dilute to 1 mL with the initial mobile phase.[3]
-
Filter the sample through a 0.22 µm syringe filter before injection.[14]
-
-
Initial Scouting Run:
-
Column: C8, 3-5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% (v/v) TFA in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Gradient: 5% to 95% B over 20 minutes.
-
Detection: 214 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Gradient Optimization:
-
Identify the retention time (t_R) and %B at which your target peptide elutes from the scouting run. Confirm the identity of the peak using LC-MS if available.
-
Design a new, shallower gradient around this point. For example, if the peptide eluted at 45% B:
-
New Gradient: Start at 25% B, ramp to 55% B over 30 minutes (1% B/min). Follow with a rapid wash step to 95% B to clean the column.
-
-
-
Column Screening (If Necessary):
-
If resolution is still poor, repeat the optimized gradient on a C4 column to further reduce retention.
-
Protocol 2: Preparative Purification
-
System Preparation:
-
Equilibrate the preparative HPLC system (with a C8 or C4 column of appropriate dimensions, e.g., 21.2 x 250 mm) with the initial mobile phase conditions from your optimized analytical method for at least 5-10 column volumes.
-
-
Sample Loading:
-
Dissolve the crude peptide in the minimal amount of solvent possible. If using DMSO, ensure the final concentration in the injected volume is low to avoid solvent effects on the chromatography.
-
The maximum loading capacity depends on the column size and the difficulty of the separation, typically starting around 1-2 mg of crude peptide per mL of packed column volume.[15]
-
-
Chromatography and Fraction Collection:
-
Run the scaled-up preparative gradient. Note that flow rates must be adjusted according to the column diameter.
-
Collect fractions throughout the elution of the main peak(s). Collecting smaller, timed fractions (e.g., every 0.5-1.0 min) provides higher final purity than simply pooling the entire peak.
-
-
Purity Analysis and Lyophilization:
-
Analyze the purity of each collected fraction using the optimized analytical HPLC method.
-
Pool the fractions that meet the required purity level (e.g., >98%).
-
Freeze the pooled solution (e.g., using a dry ice/acetone bath) and lyophilize (freeze-dry) to obtain the final peptide as a fluffy, white powder.[6][16]
-
Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Peak / Very Low Recovery | Irreversible adsorption to the column. Peptide precipitated on the column. | Use a less hydrophobic column (C4). Increase column temperature. Ensure sample is fully dissolved before injection. |
| Broad or Tailing Peak | Secondary interactions with silanols. Peptide aggregation. Column overloading. | Increase column temperature.[4] Ensure 0.1% TFA is in both mobile phases. Reduce sample load. |
| Poor Resolution of Impurities | Gradient is too steep. Inappropriate column chemistry. | Decrease the gradient slope (e.g., from 1%/min to 0.5%/min).[9][13] Try a different stationary phase (e.g., Phenyl). |
| High System Backpressure | Sample precipitation at column head. Column frit is blocked. | Filter the sample before injection. Elevate column temperature to reduce mobile phase viscosity.[4] |
Conclusion
The successful purification of peptides containing the hydrophobic unnatural amino acid this compound is a challenging but achievable goal. Success hinges on a rational and systematic approach to method development that directly addresses the peptide's increased hydrophobicity. By moving away from standard C18 columns to less retentive C8 or C4 phases, employing shallow elution gradients, and leveraging elevated temperatures to improve solubility and peak shape, researchers can consistently achieve high purity and recovery. The protocols and strategies outlined in this note provide a robust framework for navigating the complexities of purifying these next-generation peptide therapeutics.
References
-
How can I get a proper HPLC for hydrophobic peptide? - ResearchGate. (2014, February 9). ResearchGate. [Link]
-
How to purify polar cyclic peptides? - ResearchGate. (2013, March 27). ResearchGate. [Link]
-
HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Harvard University. [Link]
- US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides.
-
Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. (2023, May 3). Agilent. [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). GenScript. [Link]
-
Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. (2016, August 2). Pharmaceutical Technology. [Link]
- Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]
-
Efficient Purification of Synthetic Peptides at High and Low pH. Agilent. [Link]
-
(PDF) HPLC Purification of Peptides v1. ResearchGate. [Link]
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. bachem.com [bachem.com]
- 7. renyi.hu [renyi.hu]
- 8. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]
- 9. hplc.eu [hplc.eu]
- 10. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmtech.com [pharmtech.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Aminocyclooctanecarboxylic Acid in the Design of Enzyme Inhibitors
Introduction: The Principle of Conformational Constraint in Drug Design
In the intricate dance between a drug molecule and its protein target, shape and flexibility are paramount. Natural peptide ligands often adopt a specific three-dimensional structure, or "bioactive conformation," upon binding to the active site of an enzyme. However, in their unbound state, these peptides are typically highly flexible, existing as an ensemble of different conformations. This inherent flexibility comes at a thermodynamic cost; a significant amount of conformational entropy is lost when the peptide binds to its target, which can reduce binding affinity.
Medicinal chemists address this challenge by designing peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties.[1][2] A key strategy in peptidomimetic design is the introduction of conformational constraints. By incorporating rigid structural elements, we can pre-organize the molecule into a conformation that is favorable for binding, thereby reducing the entropic penalty and potentially increasing potency, selectivity, and metabolic stability.
1-Aminocyclooctanecarboxylic acid (Ac8c) is a powerful tool in this endeavor. As a Cα,α-disubstituted amino acid, the cyclooctyl ring severely restricts the rotational freedom around the N-Cα (φ) and Cα-C' (ψ) bonds, forcing the peptide backbone into well-defined secondary structures, such as β-turns and helices. This guide provides a technical overview and detailed protocols for leveraging the unique properties of Ac8c in the design and evaluation of novel enzyme inhibitors.
Core Directive: Why this compound?
The choice of a constraining element is a critical decision in inhibitor design. While smaller rings like cyclopropane and cyclobutane also offer rigidity, the eight-membered ring of Ac8c provides a unique set of conformational preferences.[3][4] Its larger ring size allows for a different range of dihedral angles compared to smaller cyclic amino acids, expanding the repertoire of secondary structures that can be mimicked.
Key Advantages of Incorporating Ac8c:
-
Pre-organization for Enhanced Affinity: By locking a portion of the peptide backbone into a bioactive conformation, Ac8c-containing inhibitors can bind more tightly to the target enzyme's active site.
-
Improved Target Selectivity: A rigid inhibitor is less likely to bind to off-target proteins that may require a different conformation for binding, leading to fewer side effects.
-
Increased Metabolic Stability: The sterically hindered peptide bonds adjacent to the Ac8c residue are more resistant to cleavage by proteases, prolonging the inhibitor's half-life in vivo.
-
Scaffold for Further Diversification: The cyclooctane ring itself can be functionalized, offering additional vectors for exploring the chemical space around the core scaffold to optimize binding interactions.
Application Focus: Targeting Proteases with Ac8c-Based Peptidomimetics
Proteases are a major class of enzymes involved in a vast array of physiological processes, making them attractive targets for therapeutic intervention. Many protease inhibitors are peptide-based, mimicking the enzyme's natural substrate. Let's consider the design of an inhibitor for a hypothetical serine protease.
Many serine proteases recognize and cleave their substrates at specific turn-like structures. An Ac8c residue can be strategically placed within a peptide sequence to induce a β-turn that mimics the substrate's conformation at the active site. This "substrate-analog" inhibitor can then bind to the enzyme without being cleaved, effectively blocking its activity.
Caption: Conformational constraint reduces the entropic cost of binding.
Protocol 1: Solid-Phase Synthesis of an Ac8c-Containing Peptide Inhibitor
This protocol outlines a standard manual procedure for synthesizing a model tripeptide, Ac-Ala-Ac8c-Phe-NH₂, using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Phe-OH, Fmoc-Ac8c-OH, Fmoc-Ala-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
Acetic anhydride
-
Pyridine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
HPLC-grade water and acetonitrile
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Add Rink Amide resin (e.g., 0.1 mmol scale) to the synthesis vessel.
-
Wash and swell the resin with DMF (3 x 5 mL for 10 min each), followed by DCM (3 x 5 mL for 2 min each).
-
-
First Amino Acid Coupling (Fmoc-Phe-OH):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5 x 5 mL).
-
Activation: In a separate vial, dissolve Fmoc-Phe-OH (0.4 mmol, 4 eq), HOBt (0.4 mmol, 4 eq), and DIC (0.4 mmol, 4 eq) in DMF. Allow to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Shake at room temperature for 2 hours.
-
Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL). Perform a Kaiser test to confirm complete coupling.
-
-
Second Amino Acid Coupling (Fmoc-Ac8c-OH):
-
Fmoc Deprotection: Repeat step 2a.
-
Causality Note: The Ac8c residue is sterically hindered. A standard coupling time may be insufficient. It is crucial to use an extended coupling time and potentially a more potent coupling agent like HATU if needed.
-
Activation: Dissolve Fmoc-Ac8c-OH (0.4 mmol, 4 eq), HOBt (0.4 mmol, 4 eq), and DIC (0.4 mmol, 4 eq) in DMF.
-
Coupling: Add the activated solution to the resin. Shake for 4-6 hours. A double coupling (repeating the coupling step with fresh reagents) is recommended for this sterically demanding residue.
-
Washing: Wash thoroughly and confirm with a Kaiser test.
-
-
Third Amino Acid Coupling (Fmoc-Ala-OH):
-
Repeat the deprotection, activation, and coupling steps as in step 2 for Fmoc-Ala-OH.
-
-
N-terminal Acetylation:
-
Fmoc Deprotection: Repeat step 2a.
-
Capping: Add a solution of acetic anhydride/pyridine/DMF (1:2:3 ratio) to the resin and shake for 30 minutes.
-
Washing: Wash with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
-
Cleavage and Deprotection:
-
Dry the resin under a vacuum.
-
Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water. (Caution: Work in a fume hood, TFA is highly corrosive).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a water/acetonitrile mixture.
-
Purify using reverse-phase HPLC (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide as a white powder. Confirm identity and purity using LC-MS.
-
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.
Protocol 2: Enzyme Inhibition Assay (IC50 Determination)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of the synthesized inhibitor against a model protease using a continuous spectrophotometric assay.[5][6]
Materials:
-
Purified target enzyme
-
Chromogenic or fluorogenic substrate specific to the enzyme
-
Synthesized Ac8c-containing inhibitor
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0 - buffer composition is enzyme-dependent)
-
DMSO (for dissolving the inhibitor)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of the inhibitor (e.g., 10 mM) in DMSO.
-
Prepare a stock solution of the substrate in the assay buffer. The final concentration in the assay should be at or near the substrate's Km value.
-
Prepare a working solution of the enzyme in the assay buffer. The concentration should be chosen to give a linear reaction rate for at least 10-15 minutes.
-
-
Assay Setup (96-well plate):
-
Inhibitor Dilutions: Create a serial dilution of the inhibitor stock solution. For example, a 10-point, 2-fold dilution series starting from 100 µM down to ~0.2 µM.
-
Controls:
-
100% Activity Control (Negative Control): Wells containing assay buffer and DMSO (at the same final concentration as the inhibitor wells) but no inhibitor.
-
0% Activity Control (Blank): Wells containing assay buffer and substrate, but no enzyme.
-
-
Plate Layout: Add the assay buffer, inhibitor dilutions (or DMSO for controls), and enzyme solution to the appropriate wells. Allow the plate to pre-incubate for 10-15 minutes at the desired assay temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiating and Monitoring the Reaction:
-
Initiate the reaction by adding the substrate solution to all wells simultaneously using a multichannel pipette.
-
Immediately place the plate in the microplate reader.
-
Monitor the increase in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time (e.g., every 30 seconds for 15 minutes).
-
-
Data Analysis:
-
Calculate Initial Rates (V₀): For each well, determine the initial velocity of the reaction by calculating the slope of the linear portion of the progress curve (Absorbance vs. Time).
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))
-
-
Determine IC50: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism, Origin). The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.
-
Caption: Workflow for determining the IC50 of an enzyme inhibitor.
Data Interpretation: Understanding the Inhibition Mechanism
While the IC50 value provides a measure of inhibitor potency, further kinetic studies are required to understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[7][8] This is achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations and analyzing the data using double-reciprocal plots (Lineweaver-Burk plots).
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot Interpretation |
| Competitive | Unchanged | Increases | Lines intersect on the y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
Table 1: Summary of classical enzyme inhibition kinetics.
A competitive inhibitor, for example, would suggest that the Ac8c-based peptidomimetic is binding directly to the active site and competing with the natural substrate, which is the intended mechanism for a substrate-analog inhibitor.
Conclusion and Future Outlook
This compound is a valuable building block for the design of potent and specific enzyme inhibitors. Its unique conformational properties allow for the creation of rigid peptidomimetics that can mimic the bioactive conformation of natural peptide ligands, leading to improved binding affinity and metabolic stability. The protocols provided herein offer a robust framework for the synthesis and in vitro evaluation of Ac8c-containing inhibitors. By combining rational design, solid-phase synthesis, and rigorous enzymatic assays, researchers can effectively harness the power of conformational constraint to develop next-generation therapeutics.
References
-
Wang, L. et al. (2010). Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana. Journal of Biological Chemistry. [Link]
-
Wang, L. et al. (2010). Identification of novel inhibitors of 1-aminocyclopropane-1-carboxylic acid synthase by chemical screening in Arabidopsis thaliana. PubMed. [Link]
-
Toniolo, C. et al. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science. [Link]
-
Balaji, V. N. et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research. [Link]
-
Cik, G. et al. (2020). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
Edmondson, D. E. et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]
-
Badawi, H. M. (2009). A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Abdel-Aziz, A. A.-M. et al. (2022). Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors: design, synthesis and in vitro biological assessment. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Fomchenkov, D. M. et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. [Link]
- Patent CN108602758B. Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
-
Abdel-Aziz, A. A.-M. et al. (2022). Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors. Taylor & Francis Online. [Link]
-
ResearchGate. Synthesis of β-Aminocyclobutanecarboxylic Acid Derivatives. ResearchGate. [Link]
-
Saladin, A. et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules. [Link]
-
Lenci, E. & Trabocchi, A. (2020). Peptidomimetics, a synthetic tool of drug discovery. Chemical Society Reviews. [Link]
-
Amoeba Sisters. (2021). Enzyme Examples, Cofactors/Coenzymes, Inhibitors, and Feedback Inhibition. YouTube. [Link]
-
Ninja Nerd. (2017). Biochemistry | Enzyme Inhibition. YouTube. [Link]
Sources
- 1. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
The Strategic Integration of 1-Aminocyclooctanecarboxylic Acid in Modern Drug Discovery: A Guide for Researchers
In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is a perpetual challenge. Peptidomimetics, compounds that mimic the structure and function of natural peptides, have emerged as a powerful strategy to overcome the inherent limitations of peptide-based therapeutics, such as susceptibility to proteolysis and poor bioavailability.[1][2] A key approach in the design of effective peptidomimetics is the incorporation of conformationally constrained non-canonical amino acids. This guide focuses on the application of one such promising building block: 1-Aminocyclooctanecarboxylic acid (Ac8c).
The incorporation of cyclic amino acids into a peptide backbone serves to restrict the conformational freedom of the molecule. This pre-organization into a specific three-dimensional structure can lead to a more favorable interaction with biological targets, such as receptors and enzymes, ultimately enhancing biological activity.[3][4] While smaller ring systems like cyclopropane and cyclobutane have been extensively studied, the larger, more flexible cyclooctyl ring of Ac8c offers a unique conformational landscape for peptide and small molecule design.
This document provides a detailed overview of the application of this compound in drug discovery, complete with scientific rationale, synthesis protocols, and methodologies for the evaluation of resulting compounds.
The Rationale for Conformational Constraint: The Role of Cyclic Amino Acids
The biological activity of a peptide is intrinsically linked to its three-dimensional conformation. Natural peptides often exist as an ensemble of rapidly interconverting conformers in solution, and only a fraction of these may be in the "active" conformation required for target binding. This conformational flexibility can lead to a decrease in binding affinity and selectivity.
By incorporating a constrained amino acid like this compound, researchers can lock a portion of the peptide backbone into a more defined geometry. This can favor the formation of secondary structures such as β-turns and helices, which are often crucial for molecular recognition.[5] The cyclooctyl ring, in particular, has been shown to induce helical conformations in peptides.[6]
Key Advantages of Incorporating this compound:
-
Enhanced Metabolic Stability: The unnatural structure of Ac8c can render the adjacent peptide bonds resistant to cleavage by proteases, thereby increasing the in vivo half-life of the drug candidate.[4]
-
Increased Receptor Affinity and Selectivity: By reducing the entropic penalty of binding, a conformationally constrained peptide can exhibit higher affinity for its target. The defined geometry can also lead to improved selectivity for a specific receptor subtype.
-
Improved Bioavailability: While not a universal rule, the increased stability and altered physicochemical properties resulting from the incorporation of constrained amino acids can sometimes lead to improved oral bioavailability.[3]
Synthesis and Incorporation of this compound
The successful application of Ac8c in drug discovery begins with its efficient synthesis and incorporation into the target molecule. While the Fmoc-protected derivative is commercially available for solid-phase peptide synthesis, understanding its de novo synthesis provides greater flexibility for derivatization and cost-effective production.
Protocol 1: Synthesis of this compound
A common and effective method for the synthesis of α-amino acids is the Strecker synthesis. This protocol outlines a general approach that can be adapted for this compound starting from cyclooctanone.
Materials:
-
Cyclooctanone
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Ethanol
Procedure:
-
Formation of the α-aminonitrile:
-
In a well-ventilated fume hood, dissolve cyclooctanone in ethanol.
-
Add an aqueous solution of ammonium chloride, followed by an aqueous solution of sodium cyanide.
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.
-
-
Hydrolysis to the α-amino acid:
-
Add concentrated hydrochloric acid to the crude α-aminonitrile.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and neutralize with a concentrated solution of sodium hydroxide to precipitate the amino acid.
-
Filter the solid, wash with cold water, and then with ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.
-
Diagram of the Strecker Synthesis for this compound:
Caption: Strecker synthesis of this compound.
Protocol 2: Incorporation of Fmoc-Ac8c-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The most common method for incorporating amino acids into a growing peptide chain is Solid-Phase Peptide Synthesis (SPPS). This protocol outlines the general steps for incorporating Fmoc-protected this compound.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable solid support)
-
Fmoc-protected amino acids (including Fmoc-Ac8c-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Ac8c-OH), HBTU, and HOBt in DMF.
-
Add DIPEA to activate the amino acid (solution will typically change color).
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.
-
-
Washing: After successful coupling, drain the solution and wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Diagram of the Solid-Phase Peptide Synthesis (SPPS) Cycle:
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Application in Drug Discovery: Targeting Protein-Protein Interactions
A significant area of interest in drug discovery is the modulation of protein-protein interactions (PPIs). PPIs are often characterized by large, flat, and featureless interfaces, making them challenging targets for traditional small molecules. Peptidomimetics containing constrained amino acids like Ac8c are well-suited for targeting PPIs.
The rationale is that the native ligand in a PPI often adopts a specific secondary structure (e.g., an α-helix) at the binding interface. By designing a peptide that is pre-organized into a similar conformation through the inclusion of Ac8c, it is possible to create a potent and selective inhibitor.
Case Study: Conformational Analysis of Ac8c-Containing Peptides
A study by Balaram and colleagues provides valuable insight into the conformational preferences of peptides containing this compound.[6] They synthesized and analyzed several peptides incorporating Ac8c and found that this residue strongly promotes the formation of 3₁₀-helical structures.
Table 1: Conformational Data of Peptides Containing this compound (Ac8c)
| Peptide Sequence | Observed Conformation in Crystal State | Hydrogen Bonding Pattern |
| Boc-Leu-Ac8c-Ala-Leu-Ac8c-OMe | 3₁₀-helix | Three intramolecular 1 ← 4 hydrogen bonds |
| Boc-Leu-Ac8c-Ala-Leu-Ac8c-Ala-Leu-Ac8c-OMe | Predominantly 3₁₀-helix | - |
| Boc-Aib-Ac8c-Aib-OMe | Type III (III') β-turn | One intramolecular 1 ← 4 hydrogen bond |
| Data synthesized from Balaram, P. et al. (1999).[6] |
This data demonstrates that the incorporation of Ac8c can predictably induce specific secondary structures in peptides, a critical feature for the rational design of PPI inhibitors.
Protocol 3: Evaluating the Biological Activity of Ac8c-Containing Peptides
Once a peptide containing this compound has been synthesized and purified, the next crucial step is to evaluate its biological activity. The specific assays will depend on the therapeutic target, but a general workflow is outlined below.
1. In Vitro Binding Assays:
-
Objective: To determine the affinity of the synthetic peptide for its target protein.
-
Methods:
-
Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow the Ac8c-containing peptide over the surface to measure binding kinetics (association and dissociation rates) and affinity (KD).
-
Isothermal Titration Calorimetry (ITC): Directly measure the heat change upon binding of the peptide to the target protein in solution to determine the binding affinity, stoichiometry, and thermodynamic parameters.
-
Competitive Binding Assays: Use a labeled (e.g., fluorescent or radioactive) known ligand for the target protein and measure the ability of the Ac8c-containing peptide to displace it. This allows for the determination of the inhibitory constant (Ki) or IC₅₀ value.
-
2. In Vitro Functional Assays:
-
Objective: To assess the ability of the peptide to modulate the function of the target protein.
-
Methods:
-
Enzyme Inhibition Assays: If the target is an enzyme, measure the effect of the peptide on the enzyme's catalytic activity.
-
Cell-Based Reporter Assays: Use a cell line that has been engineered to produce a detectable signal (e.g., light or color) in response to the activity of the target protein or pathway. Measure the effect of the peptide on this signal.
-
Cell Viability/Proliferation Assays: For potential anti-cancer agents, treat cancer cell lines with the peptide and measure its effect on cell growth and survival (e.g., using MTT or CellTiter-Glo assays).
-
3. In Vivo Efficacy Studies:
-
Objective: To evaluate the therapeutic effect of the peptide in a living organism.
-
Methods:
-
Animal Models of Disease: Administer the peptide to an appropriate animal model (e.g., a mouse model of a specific cancer or inflammatory disease) and monitor for therapeutic outcomes (e.g., tumor growth inhibition, reduction in inflammatory markers).
-
Pharmacokinetic (PK) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the peptide in vivo.
-
Pharmacodynamic (PD) Studies: Measure the effect of the peptide on a biomarker related to its mechanism of action in the animal model.
-
Diagram of the Drug Discovery Workflow for Ac8c-Containing Peptides:
Caption: A typical workflow for the discovery of drugs containing Ac8c.
Conclusion and Future Perspectives
This compound represents a valuable and somewhat underexplored tool in the medicinal chemist's arsenal for the design of novel peptidomimetics and other constrained molecules. Its ability to induce stable helical conformations provides a rational basis for the design of inhibitors of protein-protein interactions and other challenging drug targets. The protocols and workflows outlined in this guide provide a framework for researchers to synthesize, incorporate, and evaluate compounds containing this unique building block.
Future research in this area will likely focus on the synthesis of a wider range of derivatized Ac8c analogues to fine-tune conformational preferences and physicochemical properties. Furthermore, the application of Ac8c in the design of cyclic peptides and other macrocyclic structures holds significant promise for the development of next-generation therapeutics with improved pharmacological profiles. As our understanding of the intricate interplay between molecular conformation and biological activity continues to grow, so too will the strategic application of constrained amino acids like this compound in the quest for new and effective medicines.
References
-
Balaram, P., et al. (1999). Peptide helices with pendant cycloalkane rings. Characterization of conformations of 1‐aminocyclooctane‐1‐carboxylic acid (Ac8c) residues in peptides. Journal of Peptide Research, 54(5), 403-415. [Link]
-
Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide research, 8(3), 178–186. [Link]
-
Gilon, C., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(24), 4833-4843. [Link]
-
Toniolo, C., Crisma, M., Formaggio, F., & Gilon, C. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of peptide science : an official publication of the European Peptide Society, 3(2), 110–122. [Link]
- Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emerging approaches in the molecular design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations. Biochemical Journal, 268(2), 249–262.
- Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current medicinal chemistry, 9(9), 963–978.
- Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56.
- Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185–3203.
- Lenci, E., & Trabocchi, A. (2020). Peptidomimetic-based approaches to inhibit protein-protein interactions. Molecules (Basel, Switzerland), 25(3), 669.
- Ripka, A. S., & Rich, D. H. (1998). Peptidomimetic design. Current opinion in chemical biology, 2(4), 441–452.
- Qvit, N., Rubin, S. J. S., Urban, T. J., Mochly-Rosen, D., & Gross, E. R. (2017). Peptidomimetic therapeutics: scientific approaches and opportunities. Drug discovery today, 22(2), 454–462.
Sources
- 1. jopcr.com [jopcr.com]
- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sci-hub.red [sci-hub.red]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Peptides Containing 1-Aminocyclooctanecarboxylic Acid (Aoc)
Welcome to the technical support center for the synthesis of peptides incorporating the non-proteinogenic amino acid, 1-Aminocyclooctanecarboxylic acid (Aoc). The unique structural properties of Aoc, a Cα,α-disubstituted cyclic amino acid, introduce both desirable conformational constraints in peptidomimetics and significant challenges during solid-phase peptide synthesis (SPPS). This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical solutions to overcome common hurdles encountered when working with this sterically hindered residue.
I. Frequently Asked Questions (FAQs)
Q1: Why is this compound (Aoc) considered a "difficult" residue in peptide synthesis?
A1: The primary challenge with Aoc lies in its significant steric hindrance. As an α,α-disubstituted amino acid, the presence of the cyclooctyl ring directly attached to the α-carbon shields both the amino and carboxyl groups. This bulkiness can impede the approach of reagents, leading to slower and often incomplete coupling reactions.[1][2] Incomplete couplings result in deletion sequences, which are challenging to separate from the target peptide, ultimately lowering the overall yield and purity of the final product.[3][4]
Q2: What impact does the incorporation of Aoc have on the secondary structure of a peptide?
A2: The incorporation of Cα,α-disubstituted cyclic amino acids like Aoc is known to induce well-defined secondary structures, such as β-turns and helical conformations.[5][6] The constrained nature of the cyclooctyl ring restricts the rotational freedom around the peptide backbone, forcing it to adopt specific dihedral angles. This property is often exploited in peptidomimetic design to create conformationally constrained analogs of bioactive peptides.[7][8]
Q3: Can the presence of Aoc in a peptide sequence lead to aggregation issues?
A3: Yes, peptides containing hydrophobic residues, including cyclic amino acids like Aoc, can be prone to aggregation during synthesis.[3] This aggregation can be exacerbated by the formation of strong intermolecular hydrogen bonds, leading to the formation of β-sheet-like structures.[9][10] Aggregation can hinder subsequent coupling and deprotection steps, resulting in lower yields and purification difficulties.[11][12]
II. Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis of Aoc-containing peptides.
Problem 1: Low Coupling Efficiency and Incomplete Reactions
Symptoms:
-
Positive ninhydrin test after a coupling step, indicating unreacted free amines.
-
Presence of deletion sequences in the final crude product as identified by mass spectrometry.
-
Low overall yield of the desired peptide.
Root Causes & Solutions:
-
Insufficient Activation: Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often not potent enough to overcome the steric hindrance of Aoc.[1][2]
-
Solution: Employ more powerful in-situ activating reagents. Aminium/uronium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are significantly more effective.[1][13][14] These reagents form highly reactive esters that can overcome the steric barrier. For extremely challenging couplings, consider converting the carboxylic acid to an acyl fluoride.[1][15]
-
-
Inadequate Reaction Time: The steric bulk of Aoc slows down the kinetics of the coupling reaction.
-
Solution: Increase the coupling reaction time. A standard 1-2 hour coupling may be insufficient. Consider extending the reaction time to 4-6 hours or even overnight.[1] Microwave-assisted peptide synthesis (MAPPS) can also be highly effective in driving difficult couplings to completion in a shorter timeframe.[1]
-
-
Suboptimal Solvent Choice: Poor solvation of the growing peptide chain on the resin can lead to aggregation and further hinder coupling efficiency.
Experimental Protocol: Double Coupling with HATU
-
Following the standard N-terminal Fmoc deprotection and thorough washing of the resin with DMF, prepare the activated amino acid solution in a separate vessel.
-
Dissolve the Fmoc-Aoc-OH (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
Wash the resin with DMF.
-
Repeat steps 2 through 5 with a fresh solution of activated amino acid to ensure the reaction goes to completion.[1]
Decision-Making Workflow for Coupling Issues
Caption: Troubleshooting workflow for incomplete coupling of Aoc.
Problem 2: Peptide Aggregation and Poor Solubility
Symptoms:
-
Visible clumping or poor swelling of the resin during synthesis.
-
Difficulty in dissolving the crude peptide in standard HPLC solvents for purification.
-
Broad or tailing peaks during HPLC analysis.
Root Causes & Solutions:
-
Interchain Hydrogen Bonding: The growing peptide chains can interact with each other, leading to the formation of insoluble aggregates.
-
Solution 1: Use of Pseudoprolines: Incorporating pseudoproline dipeptides at strategic locations within the peptide sequence can disrupt the formation of secondary structures that lead to aggregation.[9][10][16][17] Pseudoprolines introduce a "kink" in the peptide backbone, improving solvation and accessibility for reagents.[9][10]
-
Solution 2: Chaotropic Salts: In some cases, the addition of chaotropic salts like LiCl to the coupling and deprotection steps can help to disrupt aggregation.
-
-
Hydrophobicity of the Peptide: Aoc and other hydrophobic residues can contribute to the overall insolubility of the peptide.
-
Solution: For purification, consider using alternative solvent systems. A mixture of acetonitrile, water, and isopropanol with TFA as an ion-pairing agent can be effective. In some cases, the addition of a small amount of formic acid can also improve solubility.
-
Data Summary: Recommended Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Active Ester Formed | Reactivity | Notes |
| DCC/DIC | O-acylisourea | Low | Often insufficient for Aoc.[1][15] |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but may still be inadequate for highly hindered couplings.[1][13] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU.[1][13] |
| HATU/PyAOP | OAt ester | Very High | Generally the most effective for sterically hindered residues due to the anchimeric assistance of the pyridine nitrogen.[2][13] |
| COMU | Oxyma ester | Very High | A safer alternative to benzotriazole-based reagents with comparable or superior efficiency.[13][15] |
Problem 3: Difficulties in Purification and Analysis
Symptoms:
-
Co-elution of the desired peptide with deletion sequences or other impurities during HPLC.
-
Poor peak shape and resolution in the HPLC chromatogram.
-
Ambiguous mass spectrometry data due to multiple closely related species.
Root Causes & Solutions:
-
Similar Hydrophobicity of Impurities: Deletion sequences lacking the Aoc residue may have very similar retention times to the target peptide, making separation by standard reverse-phase HPLC challenging.
-
Solution: Optimize the HPLC gradient. A shallower gradient over a longer run time can improve the separation of closely eluting species.[18] Experiment with different C18 columns with varying pore sizes and particle sizes.[18][19] In some cases, switching to a different stationary phase, such as a phenyl-hexyl column, may provide the necessary selectivity.
-
-
On-Column Aggregation: The peptide may aggregate on the HPLC column, leading to poor peak shape.
-
Solution: Adjust the mobile phase composition. Increasing the organic solvent content or adding a small amount of an organic modifier like isopropanol can sometimes mitigate on-column aggregation.
-
Workflow for Purification and Analysis
Caption: A systematic approach to the purification of Aoc-containing peptides.
III. Conclusion
The synthesis of peptides containing this compound presents a unique set of challenges primarily stemming from its steric bulk. However, by understanding the underlying principles and employing the appropriate strategies, these difficulties can be effectively overcome. The key to success lies in the judicious selection of potent coupling reagents, optimization of reaction conditions, and the use of aggregation-disrupting techniques when necessary. This guide provides a comprehensive framework for troubleshooting and optimizing the synthesis of Aoc-containing peptides, empowering researchers to harness the full potential of this valuable building block in their peptidomimetic design and drug discovery efforts.
IV. References
-
Young, J., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research.
-
Gentilucci, L., Tolomelli, A., De Marco, R., Tomasini, C., & Feddersen, S. (n.d.). Synthesis of Constrained Peptidomimetics Containing 2‐Oxo‐1,3‐oxazolidine‐4‐carboxylic Acids. Scilit. Retrieved from [Link]
-
Senko, D., et al. (2021). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids, 53(5), 665-671.
-
(2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Biomatik. Retrieved from [Link]
-
(n.d.). Application of 1-Aminocycohexane Carboxylic Acid to Protein Nanostructure Computer Design. ResearchGate. Retrieved from [Link]
-
Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200.
-
(2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. PMC. Retrieved from [Link]
-
(n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Pseudoproline Dipeptides. Retrieved from [Link]
-
Activotec. (n.d.). Pseudoproline Dipeptides Archives. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development. Retrieved from [Link]
-
(n.d.). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c): Crystal structures of model peptides. ResearchGate. Retrieved from [Link]
-
(n.d.). Syntheses of Fmoc-protected pseudoprolines. ResearchGate. Retrieved from [Link]
-
Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-86.
-
(n.d.). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. Retrieved from [Link]
-
(2022). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]
-
(2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Retrieved from [Link]
-
Gilon, C., et al. (1998). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 41(6), 919-29.
-
(n.d.). The Synthesis of Sterically Hindered Amides. ResearchGate. Retrieved from [Link]
-
Toniolo, C., et al. (1996). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of the American Chemical Society, 118(11), 2744-2752.
-
(2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. JACS Directory. Retrieved from [Link]
-
(1997). Synthesis of peptidomimetics using a polymer-bound Boc-linker. Tetrahedron Letters, 38(11), 1909-1912.
-
(2006). Rational design of aggregation-resistant bioactive peptides: Reengineering human calcitonin. PMC. Retrieved from [Link]
-
Busnel, O., et al. (2005). Solid-phase synthesis of "mixed" peptidomimetics using Fmoc-protected aza-beta3-amino acids and alpha-amino acids. The Journal of Organic Chemistry, 70(26), 10701-8.
-
(2011). Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC. Retrieved from [Link]
-
(2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Retrieved from [Link]
-
(n.d.). Therapeutic Peptides Workflow Resource Guide. Agilent. Retrieved from [Link]
-
(n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Tripodi, A. and Coffey, A. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent Technologies. Retrieved from [Link]
-
(n.d.). Peptide-based amyloid-beta aggregation inhibitors. RSC Publishing. Retrieved from [Link]
-
(2015). Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid. Bioorganic & Medicinal Chemistry, 23(6), 1238-1245.
-
(n.d.). Introduction to Peptide Synthesis. PMC. Retrieved from [Link]
-
(2018). Impact of aggregation triggering ultrashort self-assembling peptide motifs on the solubility of proteins. OAText. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 11. Rational design of aggregation-resistant bioactive peptides: Reengineering human calcitonin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 肽偶联剂选择指南 [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
- 15. bachem.com [bachem.com]
- 16. Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chempep.com [chempep.com]
- 18. agilent.com [agilent.com]
- 19. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
Technical Support Center: Optimizing Coupling Reactions for 1-Aminocyclooctanecarboxylic Acid
Welcome to the technical support center dedicated to navigating the complexities of coupling reactions involving 1-Aminocyclooctanecarboxylic acid (Ac8c). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently encountered challenges. The unique steric hindrance presented by this cyclic amino acid necessitates a nuanced approach to amide bond formation. This guide offers field-proven insights and scientifically grounded protocols to enhance your experimental success.
The Challenge of Steric Hindrance
The bulky, cyclic nature of this compound physically obstructs the formation of the peptide bond, a common issue with sterically hindered amino acids.[1] This steric hindrance can dramatically slow down reaction kinetics, leading to incomplete couplings, low yields, and an increased risk of side reactions.[2] Therefore, standard coupling protocols are often insufficient, requiring careful optimization of reagents and conditions.
Troubleshooting Guide: Q&A Format
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My standard coupling protocol with DCC/DIC is failing or giving very low yields. What is the underlying issue and how can I resolve it?
A1: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough for sterically demanding couplings.[1] The bulky nature of this compound hinders the approach of the amine nucleophile to the activated carboxylic acid intermediate.
Solution:
-
Switch to a more powerful coupling reagent. Uronium/aminium salts such as HATU, HBTU, or HCTU, and phosphonium salts like PyBOP are significantly more effective.[1] These reagents form highly reactive esters that can overcome the steric barrier.[1]
-
Consider COMU. This uronium salt has coupling efficiencies comparable to HATU and is considered a safer alternative to benzotriazole-based reagents.[3][4][5]
-
For extremely difficult couplings, converting the carboxylic acid to an acyl fluoride using a reagent like TFFH can be a highly effective strategy.[1][6]
Q2: I've switched to HATU, but the reaction is still sluggish and incomplete. What adjustments can I make?
A2: While HATU is a powerful reagent, steric hindrance can still slow down the reaction rate.[1] Several factors related to reaction conditions can be optimized.
Solutions:
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to overnight to allow the reaction to proceed to completion.[1]
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent can enhance the probability of successful molecular interactions, which is particularly beneficial for longer peptides.[7]
-
Gentle Heating: Carefully applying gentle heat can help overcome the activation energy. However, this should be done cautiously to minimize the risk of racemization.[1]
-
Microwave-Assisted Synthesis: Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method for driving difficult couplings to completion quickly by using microwave energy to heat the reaction.[1]
-
Pre-activation: Allow the protected amino acid, HATU, and a non-nucleophilic base like DIPEA to pre-activate in DMF for 1-5 minutes before adding it to the amine component.[1]
Q3: I'm observing significant side product formation. What are the likely side reactions and how can I mitigate them?
A3: Several side reactions can occur during the coupling of sterically hindered amino acids.
Potential Side Reactions and Solutions:
-
Guanidinylation: Uronium/aminium coupling reagents can react with the unprotected N-terminal of a peptide to form a guanidine moiety, which terminates the peptide chain.[8]
-
Solution: Pre-activate the protected amino acid with a stoichiometric amount of the coupling reagent before adding the solution to the amine.[8] Using phosphonium salts like PyBOP can also avoid this side reaction.
-
-
Racemization: The risk of racemization increases with longer reaction times and higher temperatures.
-
N-acylurea Formation: With carbodiimide reagents, the reactive O-acylisourea intermediate can rearrange to an inactive N-acylurea.[9]
Q4: My peptide is aggregating during synthesis, leading to poor coupling efficiency. What can I do?
A4: Peptide aggregation is a common problem, especially with hydrophobic sequences, and it can be exacerbated by the presence of bulky residues.
Solutions:
-
Solvent Choice: N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and is often preferred.[1] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[1]
-
Chaotropic Salts: Adding chaotropic salts such as LiCl or KSCN to the reaction mixture can help disrupt the hydrogen bonding that causes aggregation.[8]
-
Sonication: Applying sonication to the reaction mixture can help break up aggregates.[8]
Frequently Asked Questions (FAQs)
-
What is the best general-purpose coupling reagent for this compound? For a balance of high reactivity and low side reactions, HATU and COMU are excellent first choices.[3][4]
-
How many equivalents of the amino acid, coupling reagent, and base should I use? A common starting point for difficult couplings is to use 4 equivalents of the protected amino acid, 3.9 equivalents of the coupling reagent (e.g., HATU), and 8 equivalents of a non-nucleophilic base like DIPEA, relative to the resin loading.[1]
-
Is double coupling necessary? For sterically hindered amino acids like this compound, a double coupling is often recommended to ensure the reaction goes to completion.[1][7]
-
How can I monitor the completion of the coupling reaction? The Kaiser test is a common method for detecting the presence of free primary amines on the solid support. A negative Kaiser test indicates that the coupling is complete.
Experimental Protocols
Protocol 1: HATU-Mediated Double Coupling
This protocol is a robust starting point for coupling this compound.
-
Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the protected this compound (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
Wash the resin with DMF.
-
Second Coupling: Repeat steps 2 through 6 with a fresh solution of activated amino acid.[1]
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.[1]
-
Acyl Fluoride Formation: Dissolve the protected this compound (1 equivalent) in an anhydrous solvent like DCM.
-
Add a fluorinating agent (e.g., TFFH) and a suitable base.
-
Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.
Data Presentation
Table 1: Comparison of Coupling Reagent Effectiveness for Sterically Hindered Amino Acids
| Coupling Reagent | Active Ester Formed | Reactivity Level | Notes |
| DCC/DIC | O-acylisourea | Low-Moderate | Prone to side reactions like N-acylurea formation and racemization. Often requires additives like HOBt.[1][9][11] |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but can be insufficient for very hindered residues.[1] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU.[1] |
| HATU/PyAOP | OAt ester | Very High | Highly effective for hindered couplings due to the anchimeric assistance from the pyridine nitrogen in HOAt. |
| COMU | Oxyma ester | Very High | Comparable reactivity to HATU with improved safety profile.[3][4][12] |
| TFFH | Acyl fluoride | Extremely High | Excellent for the most challenging couplings, including α,α-disubstituted amino acids.[1][3] |
Visualizations
Experimental Workflow for Troubleshooting Low Coupling Efficiency
Caption: Troubleshooting workflow for low coupling efficiency.
Mechanism of Action for Uronium-Based Coupling Reagents
Caption: Generalized mechanism for uronium salt coupling.
References
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. (n.d.).
- A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids - Benchchem. (n.d.).
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. (n.d.).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024).
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025).
- Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.
- Peptide Coupling Reagents Guide - Sigma-Aldrich. (n.d.).
- Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents - SciSpace. (n.d.).
- Coupling Reagents - Aapptec Peptides. (n.d.).
- Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC - NIH. (n.d.).
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
-
Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[13]uril - Amazon S3. (2020). Retrieved from
-
Dalidovich, T., Mishra, K. A., Shalima, T., Kudrjašova, M., Kananovich, D., & Aav, R. (2020). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[13]uril. ChemRxiv. Cambridge: Cambridge Open Engage. Retrieved from
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage. (2023).
- Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich. (n.d.).
- Carbodiimide - Wikipedia. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
- 9. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbodiimide - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Senior Application Scientist's Guide to Overcoming Peptide Aggregation with 1-Aminocyclooctanecarboxylic Acid (Ac8c)
Welcome to the technical support center for the application of 1-Aminocyclooctanecarboxylic acid (Ac8c) in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peptide aggregation during synthesis and purification. Here, we provide in-depth scientific explanations, field-proven troubleshooting advice, and detailed experimental protocols to help you successfully incorporate Ac8c into your workflow and achieve higher purity, more soluble peptides.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding peptide aggregation and the use of Ac8c as a solution.
Q1: What is peptide aggregation and why is it a significant problem in my experiments?
Peptide aggregation is the self-association of peptide chains, driven primarily by the formation of intermolecular hydrogen bonds. This process often leads to the formation of highly ordered β-sheet structures, which can cause the peptide to become insoluble and precipitate out of solution. During Solid-Phase Peptide Synthesis (SPPS), this on-resin aggregation can lead to several critical issues:
-
Incomplete Reactions: The aggregated peptide chains become inaccessible to reagents, leading to failed deprotection and coupling steps.
-
Low Synthesis Yield: Incomplete reactions result in a lower yield of the desired full-length peptide.
-
Difficult Purification: The crude peptide product is often contaminated with deletion sequences and is difficult to dissolve in standard purification solvents.
-
Reduced Biological Activity: Aggregated peptides may not adopt the correct conformation for biological activity and can sometimes exhibit cellular toxicity.
Q2: How does this compound (Ac8c) work to prevent peptide aggregation?
This compound (Ac8c) is a non-proteinogenic, cyclic amino acid. Its bulky and conformationally constrained cyclooctyl ring introduces a "kink" in the peptide backbone. While direct structural studies on Ac8c-containing peptides are limited, its mechanism as an aggregation disruptor can be inferred from extensive research on other cyclic amino acids, such as 1-aminocyclopropanecarboxylic acid (Ac3c) and 1-aminocyclobutanecarboxylic acid (Ac4c). These studies have shown that cyclic amino acids act as potent β-turn or helix inducers[1][2].
By forcing the peptide chain to adopt a turn-like structure, Ac8c disrupts the extended conformation required for the formation of intermolecular β-sheets. This steric hindrance effectively breaks the hydrogen bonding network that drives aggregation.
Caption: Mechanism of Ac8c in disrupting β-sheet formation.
Q3: When should I consider incorporating Ac8c into my peptide sequence?
You should consider using Ac8c when you are working with "difficult sequences" that are known to be prone to aggregation. These sequences often include:
-
Hydrophobic residues: A high content of hydrophobic amino acids can promote aggregation.
-
Alternating polar and nonpolar residues: This pattern can favor the formation of β-sheets.
-
Repetitive sequences: Long stretches of the same or similar amino acids can lead to aggregation.
A good strategy is to replace an amino acid in the middle of a suspected aggregation-prone region with Ac8c.
Q4: How do I incorporate Fmoc-Ac8c-OH into my Solid-Phase Peptide Synthesis (SPPS) workflow?
Fmoc-Ac8c-OH can be incorporated into a standard Fmoc-SPPS workflow[3]. However, due to its steric hindrance, special considerations for the coupling step are necessary to ensure high efficiency. The general steps are:
-
Fmoc Deprotection: The N-terminal Fmoc group of the growing peptide chain on the resin is removed using a standard solution of piperidine in DMF.
-
Activation and Coupling: The carboxylic acid of Fmoc-Ac8c-OH is activated to facilitate the formation of the peptide bond. This is the most critical step.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
Q5: What are the recommended coupling conditions for the sterically hindered Ac8c?
Standard coupling reagents may be inefficient for sterically hindered amino acids like Ac8c. More potent activating agents are recommended to achieve high coupling yields.
| Coupling Reagent | Additive | Base | Recommended Use |
| HATU | HOAt | DIPEA or Collidine | Highly Recommended. Forms a highly reactive OAt-ester, which is very effective for sterically hindered couplings[4]. |
| HBTU | HOBt | DIPEA or Collidine | A good alternative to HATU, though slightly less reactive[3]. |
| PyBOP | - | DIPEA or Collidine | Another effective phosphonium-based reagent. |
| DIC/HOBt | HOBt | - | A carbodiimide-based method that can be effective, but may require longer coupling times or double coupling. |
HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate PyBOP: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) DIC: N,N'-Diisopropylcarbodiimide HOBt: Hydroxybenzotriazole HOAt: 1-Hydroxy-7-azabenzotriazole DIPEA: N,N-Diisopropylethylamine
Q6: How can I confirm that Ac8c has successfully reduced aggregation in my peptide?
Several analytical techniques can be used to assess the aggregation state of your peptide, both pre- and post-incorporation of Ac8c.
-
Solubility Test: A simple qualitative test is to observe the solubility of the crude or purified peptide in aqueous buffers (e.g., PBS) or HPLC solvents. Improved solubility is a strong indicator of reduced aggregation.
-
Thioflavin T (ThT) Assay: ThT is a fluorescent dye that binds specifically to β-sheet-rich structures like amyloid fibrils[5]. A decrease in ThT fluorescence intensity for the Ac8c-containing peptide compared to the parent sequence indicates a reduction in β-sheet content.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution[6]. Aggregated peptides will show a larger hydrodynamic radius and a higher polydispersity index (PDI) compared to monomeric peptides.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric peptide.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis and handling of Ac8c-containing peptides.
Problem 1: Incomplete coupling of Fmoc-Ac8c-OH.
-
Symptom: A positive Kaiser test (blue beads) after the coupling step.
-
Probable Cause 1: Insufficient activation. The coupling reagent used may not be potent enough to overcome the steric hindrance of Ac8c.
-
Solution 1: Switch to a more powerful coupling reagent like HATU[7]. Ensure a pre-activation time of at least 5-10 minutes before adding the activated amino acid to the resin.
-
Probable Cause 2: Short coupling time. Sterically hindered amino acids require longer reaction times to go to completion.
-
Solution 2: Increase the coupling time to 2-4 hours. For particularly difficult couplings, consider performing a double coupling.
-
Probable Cause 3: On-resin aggregation. The growing peptide chain may already be aggregating, preventing access of the activated Ac8c.
-
Solution 3: If aggregation is suspected before the Ac8c coupling, consider changing the synthesis solvent to N-Methyl-2-pyrrolidone (NMP) or adding a chaotropic salt.
Problem 2: The final peptide containing Ac8c still shows signs of aggregation.
-
Symptom: The purified peptide is difficult to dissolve or precipitates out of solution over time.
-
Probable Cause 1: Incorrect placement of Ac8c. The Ac8c residue may not be positioned optimally within the sequence to disrupt the main aggregation-prone region.
-
Solution 1: Re-evaluate the peptide sequence and consider synthesizing analogs with Ac8c at different positions.
-
Probable Cause 2: Extreme hydrophobicity. The overall hydrophobicity of the peptide may still be too high, even with the inclusion of Ac8c.
-
Solution 2: Consider replacing other hydrophobic residues with more polar ones if the sequence allows, or work with the peptide in the presence of organic co-solvents or detergents.
Problem 3: Difficulty dissolving the final peptide.
-
Symptom: The lyophilized peptide does not readily dissolve in aqueous buffers.
-
Probable Cause: While Ac8c reduces aggregation, the peptide may still have limited solubility depending on the overall sequence.
-
Solution: Try dissolving the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile first, and then slowly add the aqueous buffer while vortexing. Sonication can also be helpful.
Section 3: Experimental Protocols
This section provides detailed step-by-step methodologies for key experiments.
Protocol 1: Incorporation of Fmoc-Ac8c-OH into Fmoc-SPPS
This protocol assumes a manual synthesis on a 0.1 mmol scale.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Preparation of Activated Ac8c:
-
In a separate vial, dissolve Fmoc-Ac8c-OH (4 equivalents, 0.4 mmol), HATU (3.9 equivalents, 0.39 mmol), and HOAt (4 equivalents, 0.4 mmol) in DMF.
-
Add DIPEA (8 equivalents, 0.8 mmol) and allow the mixture to pre-activate for 5-10 minutes.
-
-
Coupling:
-
Add the activated Fmoc-Ac8c-OH solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue the coupling for another 1-2 hours or perform a double coupling.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to prepare for the next synthesis cycle.
-
Caption: Workflow for incorporating Fmoc-Ac8c-OH in SPPS.
Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring
This protocol is for a 96-well plate format.
-
Reagent Preparation:
-
Peptide Stock Solution: Prepare a 1 mM stock solution of your peptide (with and without Ac8c) in DMSO.
-
ThT Stock Solution: Prepare a 1 mM ThT stock solution in water. Protect from light.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
-
Assay Setup:
-
In a black, clear-bottom 96-well plate, add the following to each well:
-
Assay Buffer
-
ThT stock solution to a final concentration of 20 µM.
-
Peptide stock solution to a final concentration of 50 µM.
-
-
Include control wells with buffer and ThT only (no peptide).
-
-
Measurement:
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for 24 hours) using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence of the ThT-only control.
-
Plot fluorescence intensity versus time. A lower fluorescence signal for the Ac8c-containing peptide indicates reduced β-sheet formation.
-
Section 4: References
-
Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide research, 8(3), 178–186.
-
Crisma, M., Formaggio, F., Toniolo, C., & Yoshikawa, T. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of the American Chemical Society, 119(18), 4127-4134.
-
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. Peptide Science, 102(2), 91-104.
-
Paolillo, L., Temussi, P. A., & Trivellone, E. (1993). Conformational profile of 1-aminocyclopropanecarboxylic acid. International journal of peptide and protein research, 42(4), 305-312.
-
Stetefeld, J., McKenna, S. A., & Patel, T. R. (2016). Dynamic light scattering: a practical guide and applications in biomedical sciences. Biophysical reviews, 8(4), 409–427.
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Bianco, A., & Ghadiri, M. R. (2004). A general and efficient method for the solid-phase synthesis of C-terminally modified peptides. Organic letters, 6(7), 1075-1078.
-
Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2001). Control of peptide conformation by the Thorpe-Ingold effect (Cα-tetrasubstitution). Biopolymers, 60(6), 396-419.
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256.
-
Kates, S. A., Minor, C. A., Shroff, H., Haaseth, R. C., Triolo, S. A., El-Faham, A., ... & Albericio, F. (1995). Automated solid-phase synthesis of head-to-tail cyclic peptides. Journal of the American Chemical Society, 117(41), 10337-10344.
-
Nilsson, M. R. (2006). Techniques to study amyloid fibril formation in vitro. Methods, 39(2), 151-160.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Technical Support Center: Enhancing the Solubility of Peptides Containing 1-Aminocyclooctanecarboxylic Acid (Ac8c)
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with peptides incorporating the non-natural amino acid, 1-Aminocyclooctanecarboxylic acid (Ac8c). The unique conformational constraints imposed by Ac8c are invaluable for designing peptides with enhanced stability and specific secondary structures, such as helices and β-turns.[1][2] However, the bulky and hydrophobic nature of the cyclooctane ring frequently presents a significant challenge: poor aqueous solubility.
This guide provides in-depth, field-proven insights and troubleshooting protocols to help you overcome these solubility hurdles, ensuring the reliability and success of your experiments.
Part 1: Understanding the Core Problem
This section addresses the fundamental reasons behind the solubility challenges associated with Ac8c-containing peptides.
Q1: We've incorporated Ac8c into our peptide sequence, and now it's incredibly difficult to dissolve in our standard aqueous buffers. Why is this happening?
A1: The solubility issue you're encountering stems directly from the physicochemical properties of the this compound residue. There are two primary factors at play:
-
Increased Hydrophobicity: The cyclooctane side chain is a large, non-polar, aliphatic ring. Incorporating Ac8c significantly increases the overall hydrophobicity of the peptide. Peptides with a high proportion of non-polar amino acids inherently have limited solubility in aqueous solutions as they favor self-association (aggregation) to minimize contact with water.[3][4]
-
Conformational Rigidity: Ac8c is a Cα,α-disubstituted amino acid, meaning it locks the peptide backbone into a restricted conformation. While this is excellent for stabilizing desired secondary structures like 310-helices, this rigidity can also facilitate intermolecular packing into highly ordered, insoluble aggregates.[1] Unlike flexible peptides that can adopt multiple conformations to remain solvated, the fixed structure of an Ac8c-containing peptide can present a consistent hydrophobic face to the solvent, promoting precipitation.
The combination of these factors—a hydrophobic residue that also enforces a structure prone to aggregation—is the root cause of the solubility challenges.
Part 2: Troubleshooting Guide for Insoluble Ac8c Peptides
This section provides a systematic, step-by-step approach to solubilizing your challenging peptide.
Q2: My Ac8c peptide is sitting as an insoluble powder in my buffer. What is the first and most critical step I should take?
A2: Before attempting to use stronger solvents, your first step should be a sequence-based analysis to determine the peptide's overall net charge at a neutral pH (pH 7). This will guide your entire solubilization strategy.
Protocol: Calculating Peptide Net Charge
-
Assign a value of +1 to each basic residue (Lysine, Arginine, and the N-terminal amine).
-
Assign a value of -1 to each acidic residue (Aspartic acid, Glutamic acid, and the C-terminal carboxyl).
-
Note that Histidine can be +1 at pH <6 but is often considered neutral at pH 7.
-
Sum the values to get the overall net charge.[5]
This simple calculation categorizes your peptide and dictates the most logical next step, as summarized in the table below.
| Peptide Type | Characteristics | Recommended Initial Solvent Strategy |
| Acidic | Net charge is negative. | Try dissolving in a small amount of a basic solution (e.g., 0.1% aqueous NH₃ or 10% ammonium bicarbonate) before diluting with your final buffer.[4][6] |
| Basic | Net charge is positive. | Try dissolving in a small amount of an acidic solution (e.g., 10% acetic acid or 0.1% TFA) before diluting with your final buffer.[4][6][7] |
| Neutral/Hydrophobic | Net charge is zero or has >50% hydrophobic residues. | These peptides, common with Ac8c, will almost certainly require an organic solvent. Proceed directly to the protocol in Q3.[4][5] |
Q3: My Ac8c peptide is hydrophobic. What is the correct, step-by-step procedure for using an organic solvent to dissolve it?
A3: For hydrophobic peptides, the key is to first achieve complete dissolution in a minimal amount of a strong organic solvent before carefully diluting into your aqueous buffer. This prevents localized high concentrations that lead to immediate precipitation.
Experimental Protocol: Solubilization Using an Organic Solvent
-
Preparation: Allow the lyophilized peptide vial to warm completely to room temperature before opening to avoid condensation. Centrifuge the vial briefly to ensure all powder is at the bottom.[5]
-
Initial Dissolution: Add a very small volume of a suitable organic solvent (see notes below) to the vial to create a concentrated stock solution.
-
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful and common choice. However, be aware that DMSO can oxidize peptides containing Cysteine (Cys) or Methionine (Met) residues.[8] For most biological assays, the final DMSO concentration should be kept below 1%.[4]
-
Dimethyl Formamide (DMF) or Acetonitrile (ACN): Good alternatives if your peptide contains oxidation-prone residues or if DMSO interferes with your downstream application.[8]
-
-
-
Ensure Complete Solubilization: Gently vortex or sonicate the vial.[4] The solution must be perfectly clear and free of any particulates. If it is not, the peptide is not fully dissolved. Sonication can gently heat the sample, so it's wise to use short bursts and cool the tube on ice in between.[5]
-
Slow Dilution: This is the most critical step. Using a pipette, add the concentrated organic stock solution dropwise into your chilled, gently stirring aqueous buffer.[8] Adding the peptide solution to the buffer, not the other way around, is crucial for preventing precipitation.
-
Final Check: Once dilution is complete, inspect the solution. If it remains clear, your peptide is solubilized. If it turns cloudy or shows precipitation, the solubility limit in the final buffer has been exceeded.
Caption: Troubleshooting workflow for solubilizing Ac8c peptides.
Q4: I followed the organic solvent protocol, but my peptide still precipitates upon dilution. What advanced strategies can I try?
A4: If standard methods fail, you may need to employ additives that disrupt the intermolecular forces driving aggregation.
-
Chaotropic Agents: Compounds like 6M Guanidine Hydrochloride or 6M Urea are powerful denaturants that break up the hydrogen bonding networks responsible for aggregation and gelling.[5]
-
Causality: These agents disrupt the ordered structure of water, which in turn reduces the hydrophobic effect and allows non-polar residues to be more readily solvated.
-
Caveat: These are harsh agents and are often incompatible with cell-based assays or systems where protein structure is critical. Their use is typically limited to applications like purification or certain biophysical analyses.
-
-
Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic Ac8c residue, effectively shielding it from the aqueous environment and improving solubility.[9] This is a common strategy in drug formulation to enhance the solubility of poorly soluble compounds.
Part 3: Proactive Design & Long-Term Solutions
This section focuses on strategies to improve the intrinsic solubility of Ac8c-containing peptides during the design phase.
Q5: How can I proactively design my next generation of Ac8c peptides to avoid these solubility issues from the start?
A5: Modifying the peptide itself is the most robust strategy for permanently improving solubility. Consider the following approaches:
-
Sequence Optimization: The most straightforward method is to flank the hydrophobic Ac8c residue with charged or polar amino acids. Incorporating residues like Lysine, Arginine, Glutamic Acid, or Aspartic Acid can significantly increase the overall polarity and aqueous solubility of the peptide.[3][4]
-
PEGylation: This involves covalently attaching hydrophilic polyethylene glycol (PEG) polymer chains to the peptide. The PEG chains create a "hydrophilic shield" that dramatically increases water solubility and has the added benefit of increasing the peptide's hydrodynamic size, which can prolong its in-vivo half-life by reducing renal clearance.[3][10]
-
Addition of Solubility Tags: Fusing a highly charged polypeptide "tag" to the N- or C-terminus can greatly enhance solubility. A common example is a poly-arginine or poly-lysine tag, which ensures the peptide has a strong positive charge and repulsive forces that prevent aggregation.[3][11]
Caption: Ac8c hydrophobicity promotes aggregation (left), which can be shielded by PEGylation (right).
Part 4: FAQs - Quick Reference
-
Q: Can I just heat my peptide to get it into solution?
-
Q: How can I measure the solubility of my peptide quantitatively?
-
A: A Turbidimetric Solubility Assay (TSA) is a rapid and material-sparing method. It involves preparing a series of peptide concentrations and measuring the turbidity (light scattering) with a plate reader. The point at which turbidity sharply increases corresponds to the solubility limit.[12][13][14] For more precise, equilibrium-based measurements, a thermodynamic solubility assay with a longer incubation time (24-72h) can be performed.[13]
-
-
Q: How should I store my solubilized Ac8c peptide?
-
A: Once in solution, peptides are much less stable than in their lyophilized form. It is recommended to store solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can degrade the peptide. Prepare single-use aliquots whenever possible.
-
References
-
Karle, I. L., & Balaram, P. (n.d.). Peptide helices with pendant cycloalkane rings. Characterization of conformations of 1‐aminocyclooctane‐1‐carboxylic acid (Ac8c) residues in peptides. [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. [Link]
-
GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Characterization & Analytics. [Link]
-
SB-PEPTIDE. (n.d.). Peptide solubility testing. [Link]
-
Toniolo, C., et al. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science, 3(2), 110-22. [Link]
-
Vinogradov, A. A., et al. (n.d.). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. National Institutes of Health. [Link]
-
Branden, L., et al. (n.d.). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Publishing. [Link]
-
Crick, B. A., & Crick, S. L. (2022). Effects of Conformational Constraint on Peptide Solubility Limits. The Journal of Physical Chemistry B, 126(49), 10398–10408. [Link]
-
Kumar, V., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(10), 1266. [Link]
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. [Link]
-
LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble?. [Link]
-
Synbio Technologies. (n.d.). Guidelines for Peptide Dissolving. [Link]
-
Isreal, O. (2025, May 28). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
Sources
- 1. sci-hub.red [sci-hub.red]
- 2. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. jpt.com [jpt.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. bachem.com [bachem.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. intavispeptides.com [intavispeptides.com]
- 11. genscript.com [genscript.com]
- 12. jpt.com [jpt.com]
- 13. Peptide solubility testing - SB-PEPTIDE - Services [sb-peptide.com]
- 14. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Technical Support Center: Efficient Cyclization of Peptides with 1-Aminocyclooctanecarboxylic Acid (Ac8c)
A Guide for Researchers, Scientists, and Drug Development Professionals
From the Desk of the Senior Application Scientist:
Welcome to the technical support center. The incorporation of sterically hindered, conformationally constrained amino acids like 1-Aminocyclooctanecarboxylic acid (Ac8c) is a powerful strategy in modern peptide drug design. Ac8c can pre-organize a peptide backbone, enhancing receptor affinity, metabolic stability, and cell permeability. However, these same conformational constraints make the crucial macrocyclization step a significant synthetic challenge. Low yields, dimerization, and other side reactions are common hurdles.
This guide is designed to provide you with not just protocols, but the underlying strategic thinking required to overcome these challenges. We will explore the causality behind common issues and provide a logical framework for troubleshooting, ensuring your path to novel cyclic peptidomimetics is both efficient and successful.
Section 1: Foundational Concepts & Key Considerations
The large cyclo-octyl ring of Ac8c severely restricts the torsional angles (phi/psi) of the peptide backbone. This rigidity is beneficial in the final cyclic product but can be detrimental to the linear precursor, forcing it into a conformation that is unfavorable for the intramolecular cyclization event. Understanding this principle is the first step in troubleshooting. The primary goal is to favor the intramolecular reaction (cyclization) over the intermolecular reaction (dimerization/oligomerization).
Key Strategic Pillars:
-
High-Dilution Conditions: This is the most critical factor. By performing the reaction at a very low concentration (typically 0.1-1 mM), you decrease the probability of two linear peptide chains encountering each other, thus minimizing intermolecular side reactions.
-
Choice of Coupling Reagent: The steric hindrance around the Ac8c residue necessitates the use of highly efficient coupling reagents that can overcome this barrier without promoting epimerization.[1][2]
-
Solvent Selection: The solvent must fully solubilize the protected linear peptide to ensure it is available for the intramolecular reaction. A mixture of solvents is often required.
-
Pre-organization of the Linear Peptide: The sequence of the linear peptide itself can influence the success of cyclization. Incorporating turn-inducing elements like proline or D-amino acids can help pre-organize the backbone into a cyclization-competent conformation.[3]
Section 2: Troubleshooting Guide
This section addresses the most common problems encountered during the cyclization of Ac8c-containing peptides.
Problem 1: Low or No Yield of the Cyclic Monomer
-
Question: I've set up my cyclization reaction, but after 24 hours, LC-MS analysis shows mostly unreacted linear precursor and no desired cyclic product. What's going wrong?
-
Answer & Solutions: This is the most frequent issue and typically points to insufficient activation of the carboxylic acid or severe conformational constraints.
-
Cause A: Inefficient Coupling Reagent: The steric bulk of the Ac8c residue may be preventing your chosen coupling reagent from efficiently forming the active ester intermediate. Standard reagents like HBTU/HCTU may be insufficient.
-
Solution: Switch to a more potent coupling reagent. Phosphonium salts like PyAOP or PyBOP are often more effective for sterically hindered couplings than their uronium-based counterparts (e.g., HBTU).[1] They can often be used in excess to drive slow reactions to completion.[4] DEPBT is another excellent choice known for minimizing racemization in challenging cyclizations.[1]
-
-
Cause B: Poor Solubility of the Linear Precursor: If the fully protected linear peptide is not fully dissolved, the reaction cannot proceed efficiently. This is a common issue for hydrophobic sequences.[5]
-
Solution 1: Alter the solvent system. While DMF is a common choice, mixtures such as DMF/DCM can improve solubility. For highly intractable peptides, the use of chaotropic agents or solvent systems like the "magic mixture" (DMF/DCM/NMP/DMSO) can be explored.[2]
-
Solution 2: Consider changing the protecting group strategy on distal amino acids to enhance the overall solubility of the linear peptide.
-
-
Cause C: Unfavorable Conformation: The linear peptide may be locked in a conformation where the N- and C-termini are held far apart.
-
Problem 2: Predominant Formation of Dimer or Higher Oligomers
-
Question: My reaction is working, but I am isolating the cyclic dimer as the major product instead of my desired monomer. How can I fix this?
-
Answer & Solutions: This is a classic sign that the intermolecular reaction is kinetically favored over the intramolecular one.
-
Cause A: Concentration is Too High: This is the most likely culprit. Even small deviations from high-dilution conditions can dramatically shift the equilibrium towards oligomerization.[7]
-
Solution: Decrease the peptide concentration significantly. Aim for a final concentration of 0.1-0.5 mM. Use a syringe pump for slow addition of the linear peptide and coupling reagent into a large volume of solvent over several hours. This maintains a pseudo-high dilution environment throughout the reaction.
-
-
Cause B: Ring Strain in the Monomer: The target cyclic monomer may have significant ring strain, making the formation of a larger, less-strained cyclic dimer more favorable.
-
Solution: Re-evaluate the cyclization site. If you are performing a head-to-tail cyclization, consider if a side-chain to side-chain or side-chain to terminus cyclization might result in a less strained product.[7] This requires re-synthesis of the linear precursor with orthogonally protected amino acids at the desired cyclization points.
-
-
Problem 3: Significant Epimerization Detected
-
Question: I have successfully cyclized my peptide, but NMR and chiral analysis show the presence of a significant diastereomer, suggesting epimerization at the C-terminal residue. How can I prevent this?
-
Answer & Solutions: Epimerization is a risk during any coupling reaction, especially challenging ones that require long reaction times or heat.[2][3]
-
Cause A: Over-activation or Strong Base: The combination of a highly reactive coupling reagent and a strong base (like DIEA) can increase the rate of C-terminal proton abstraction, leading to loss of stereochemical integrity.
-
Solution 1: Use a less-hindered, weaker base. N-Methylmorpholine (NMM) or collidine are often better choices than DIEA for minimizing epimerization.[4]
-
Solution 2: Add an epimerization-suppressing additive. Including additives like HOBt or Oxyma Pure can help minimize racemization, even when using potent coupling reagents.[1] Reagents like DEPBT are specifically designed for low epimerization.[1]
-
Solution 3: Avoid cyclizing at a residue known to be prone to racemization (e.g., Cys, His). If possible, redesign the linear precursor to place a less susceptible residue, like Gly or Pro, at the C-terminus.
-
-
Section 3: Protocol Showcase & Reagent Comparison
Optimized Solution-Phase Cyclization Protocol for an Ac8c-Peptide
This protocol provides a robust starting point for the head-to-tail cyclization of a protected linear peptide containing Ac8c.
-
Preparation: Dry all glassware thoroughly. Ensure the protected linear peptide is fully deprotected at the N- and C-termini and has been purified by HPLC and lyophilized. Ensure all solvents are anhydrous.
-
Dissolution: In a flask equipped with a stir bar, dissolve the linear peptide in anhydrous DMF to a concentration of approximately 2 mM. This will be your stock solution.
-
Reaction Setup: In a separate, much larger flask (the "reaction vessel"), add a large volume of anhydrous DCM. The volume should be calculated to achieve a final peptide concentration of 0.5 mM once all reagents are added.
-
Reagent Preparation: In a separate vial, prepare a solution of PyAOP (1.2 equivalents) and N-Methylmorpholine (NMM) (2.5 equivalents) in anhydrous DMF.
-
Slow Addition: Using two separate syringe pumps, slowly add the peptide stock solution and the coupling reagent solution simultaneously to the vigorously stirring reaction vessel over a period of 4-6 hours.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for an additional 12-24 hours. Monitor the reaction's progress by taking small aliquots and analyzing via LC-MS to observe the consumption of the linear precursor and the appearance of the cyclic monomer.
-
Work-up: Once the reaction is complete, quench by adding a small amount of water. Remove the solvent under reduced pressure.
-
Deprotection & Purification: Proceed with the standard global deprotection protocol for your chosen side-chain protecting groups (e.g., TFA cocktail). Purify the crude cyclic peptide using reverse-phase HPLC.
Data Summary: Comparison of Common Coupling Reagents
| Reagent | Class | Pros | Cons | Best For |
| HATU/HCTU | Aminium/Uronium | Fast reaction times, generally high yields. | Higher risk of epimerization, can cause guanidinylation side reactions if used in excess.[8] | Standard cyclizations, sequences not prone to racemization. |
| PyBOP/PyAOP | Phosphonium | Highly effective for hindered couplings, can be used in excess, lower risk of side reactions compared to uronium salts.[1][4] | Can be more expensive. | Sterically demanding cyclizations, such as those involving Ac8c or other α,α-disubstituted amino acids. |
| DEPBT | Phosphonium | Specifically designed to cause very little epimerization.[1] | Slower reaction times compared to HATU or PyAOP. | Cyclizing peptides with racemization-prone C-terminal residues. |
| DCC/DIC + HOBt | Carbodiimide | Inexpensive and widely available.[4] | Produces insoluble urea byproducts that can complicate purification, slower reactions.[4] | Initial screening or when cost is a primary concern, less common for difficult cyclizations. |
Section 4: Visual Workflows & Diagrams
Decision-Making Workflow for Troubleshooting Low Cyclization Yield
Caption: Troubleshooting decision tree for low-yield cyclization reactions.
Conceptual Diagram: Ac8c-Induced Conformational Constraint
Caption: Impact of Ac8c on the conformational freedom of a linear peptide.
Section 5: Frequently Asked Questions (FAQs)
-
Q1: Should I perform the cyclization in solution or on the solid phase?
-
A: For sterically demanding cyclizations like those involving Ac8c, solution-phase cyclization is generally preferred . Solution-phase reactions typically give better yields because the peptide is free from the steric encumbrance of the resin and can more easily adopt the necessary conformation for cyclization.[9] While solid-phase cyclization offers easier purification, the yields can be significantly lower.[9][10][11]
-
-
Q2: What is the ideal length for a peptide containing Ac8c to achieve good cyclization yields?
-
A: This is sequence-dependent, but head-to-tail cyclization of peptides shorter than seven residues can be particularly challenging, often leading to cyclodimerization.[3] For peptides containing a rigidifying element like Ac8c, a length of 6-10 residues is a reasonable range where the backbone has enough flexibility to cyclize without excessive strain, yet is constrained enough to benefit from the pre-organization.
-
-
Q3: What analytical techniques are essential for monitoring the reaction and characterizing the product?
-
A: LC-MS (Liquid Chromatography-Mass Spectrometry) is indispensable for monitoring the reaction. It allows you to track the disappearance of the linear starting material (M+H⁺) and the appearance of the cyclic product (M+H⁺, same mass) and the cyclic dimer (2M+H⁺). High-resolution MS is crucial for confirming the exact mass of your final product. NMR (Nuclear Magnetic Resonance) spectroscopy (1H, 13C, and 2D experiments like COSY and TOCSY) is essential to confirm the final structure, assess for epimerization, and provide insights into the solution-state conformation of the cyclic peptide.
-
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2021). Enhancing Peptide Cyclization: Unveiling the Key Roles of Coupling Reagents and Heat for Optimal Results. Chemistry – A European Journal. Retrieved from [Link]
-
Camarero, J. A., et al. (1995). Solution versus solid-phase cyclization strategies for large sidechain lactam-bridged peptides: a comparative study. Journal of Peptide Science, 1(4), 241-250. Retrieved from [Link]
-
White, C. J., & Yudin, A. K. (2011). Macrocyclization strategies for cyclic peptides and peptidomimetics. Nature Chemistry, 3(7), 509-524. Retrieved from [Link]
-
Kim, S. J., & McAlpine, S. R. (2013). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules, 18(1), 1111-1121. Retrieved from [Link]
-
Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6559-6605. Retrieved from [Link]
-
Kim, S. J., & McAlpine, S. R. (2013). Solid phase versus solution phase synthesis of heterocyclic macrocycles. Molecules, 18(1), 1111-1121. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from [Link]
-
Tang, J., et al. (2020). A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Frontiers in Chemistry, 8, 428. Retrieved from [Link]
-
Kim, S. J., & McAlpine, S. R. (2013). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules, 18(1), 1111-1121. Retrieved from [Link]
-
Tang, J., et al. (2020). Developing a Cyclization Protocol for the Peptide-Peptoid Hybrids. Frontiers in Chemistry. Retrieved from [Link]
-
Drug Target Review. (2022). Obstacles and innovations of macrocyclic drug development. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Retrieved from [Link]
-
BioDuro. (2024). Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?. Retrieved from [Link]
-
ResearchGate. (2002). Cyclization Strategies in Peptide Derived Drug Design. Retrieved from [Link]
-
Toniolo, C., et al. (1996). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of the American Chemical Society, 118(11), 2744-2752. Retrieved from [Link]
-
Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186. Retrieved from [Link]
-
Sci-Hub. (n.d.). Conformational Studies Using Molecular Mechanics on Model Peptides with 1-Aminocycloalkane 1-Carboxylic Acid Residues. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]
-
Discovery On Target. (n.d.). Constrained Peptides and Macrocyclics. Retrieved from [Link]
-
MDPI. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids [frontiersin.org]
- 7. peptide.com [peptide.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. Solution versus solid-phase cyclization strategies for large sidechain lactam-bridged peptides: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Solid phase versus solution phase synthesis of heterocyclic macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Aminocyclooctanecarboxylic Acid Peptide Diastereomers
Welcome to the technical support center for navigating the complex world of purifying diastereomers of peptides containing 1-Aminocyclooctanecarboxylic acid (Ac8c). This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these cyclic non-proteinogenic amino acids. The inherent conformational rigidity imparted by the cyclooctyl ring can lead to subtle, yet significant, differences in the physicochemical properties of diastereomers, making their separation a formidable task.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. We will delve into the "why" behind experimental choices, offering field-proven insights to ensure your purification strategies are both effective and reliable.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of Ac8c-containing peptide diastereomers.
Q1: Why are the diastereomers of my this compound peptide so difficult to separate using standard reversed-phase HPLC?
A1: The primary challenge lies in the subtle structural differences between the diastereomers. The cyclooctyl ring of this compound restricts the conformational freedom of the peptide backbone.[1] This can result in diastereomers with very similar hydrophobic profiles and overall three-dimensional shapes. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) separations, which primarily rely on differences in hydrophobicity, may not have sufficient selectivity to resolve these closely related compounds.[2] The nearly identical retention times are a common manifestation of this issue.
Q2: What is the fundamental principle behind chiral chromatography for separating these diastereomers?
A2: Chiral chromatography is a powerful technique that utilizes a chiral stationary phase (CSP). The CSP creates a chiral environment where the transient diastereomeric complexes formed between the analytes and the stationary phase have different stabilities. This difference in interaction energy leads to different retention times, allowing for separation. The selection of the appropriate CSP is critical and depends on the specific properties of the peptide diastereomers.
Q3: Can I use mass spectrometry (MS) alone to differentiate between the diastereomers?
A3: No, conventional mass spectrometry cannot distinguish between diastereomers.[3][4] Diastereomers have the same molecular weight and mass-to-charge ratio (m/z), making them indistinguishable by MS alone.[3][4][5] However, when coupled with a separation technique like HPLC or capillary electrophoresis (CE), MS is an invaluable tool for detecting and quantifying the separated diastereomers.[6] Newer techniques like ion mobility spectrometry (IMS) coupled with MS can sometimes differentiate isomers based on their shape and size in the gas phase.[6]
Q4: Are there any alternatives to HPLC for separating these diastereomers?
A4: Yes, Capillary Electrophoresis (CE) is a viable alternative with high resolving power, particularly for polar and charged molecules.[7][8] Chiral selectors can be added to the background electrolyte in CE to facilitate the separation of diastereomers.[8] Supercritical Fluid Chromatography (SFC) with chiral stationary phases is another powerful technique that can offer faster separations and reduced solvent consumption compared to HPLC.
Q5: How does the position of the this compound residue in the peptide sequence affect separation?
A5: The position of the Ac8c residue can significantly influence the overall conformation of the peptide and the presentation of its chiral centers to the stationary phase. A substitution near the N- or C-terminus may have a different impact on the overall shape and polarity compared to a substitution in the middle of the sequence. This, in turn, can affect the differential interactions with the stationary phase, making separation easier or more challenging.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during the purification process.
Problem 1: Poor or No Resolution of Diastereomers on a Chiral HPLC Column
You've invested in a chiral column, but your diastereomers are still co-eluting or showing very poor separation.
Root Cause Analysis & Solution Workflow
Caption: Troubleshooting workflow for poor chiral HPLC resolution.
Step-by-Step Method Optimization Protocol
-
Mobile Phase Modification:
-
Organic Modifier: The choice of organic modifier (e.g., acetonitrile, methanol, isopropanol) can significantly impact selectivity. Systematically screen different modifiers and their concentrations.
-
Acidic/Basic Additives: Small amounts of additives like trifluoroacetic acid (TFA), formic acid, or diethylamine can alter the ionization state of the peptide and its interaction with the stationary phase. A concentration of 0.1% is a good starting point.
-
Buffer System: For ion-exchange or mixed-mode chromatography, carefully control the pH and ionic strength of the buffer.[9]
-
-
Column Temperature:
-
Varying the column temperature can alter the thermodynamics of the chiral recognition process. Analyze your sample at a range of temperatures (e.g., 15°C, 25°C, 40°C) to see if resolution improves. Lower temperatures often enhance enantioselectivity.
-
-
Flow Rate:
-
Reducing the flow rate can increase the interaction time between the diastereomers and the chiral stationary phase, potentially improving resolution.
-
-
Consider a Different Chiral Stationary Phase (CSP):
-
If the above steps fail, the chosen CSP may not be suitable for your specific peptide. Consult literature or manufacturer's guides for CSPs known to be effective for similar cyclic amino acid-containing peptides. Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic antibiotic-based CSPs are common choices for peptide separations.
-
Problem 2: Peak Tailing or Broadening
Your peaks are not sharp and symmetrical, which compromises resolution and accurate quantification.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Explanation |
| Secondary Interactions | Use a mobile phase additive (e.g., 0.1% TFA). | Unwanted interactions between the peptide and the silica backbone of the column can cause tailing. Additives can mask these active sites.[9] |
| Column Overload | Inject a smaller sample volume or a more dilute sample. | Exceeding the column's loading capacity leads to peak distortion. |
| Mismatched Injection Solvent | Dissolve the sample in the initial mobile phase if possible. | Injecting a sample in a solvent much stronger than the mobile phase can cause peak fronting or broadening. |
| Column Contamination/Void | Flush the column with a strong solvent. If the problem persists, a void may have formed at the column inlet, requiring column replacement. | Contaminants can interfere with the interaction between the analyte and the stationary phase. |
| Extra-column Volume | Use tubing with a smaller internal diameter and minimize its length. | Excessive volume between the injector and detector can lead to peak dispersion. |
Problem 3: Irreproducible Retention Times
The retention times of your diastereomers are shifting between injections, making peak identification and quantification unreliable.
Systematic Checklist for Ensuring Reproducibility
-
Mobile Phase Stability:
-
Column Equilibration:
-
Ensure the column is fully equilibrated with the mobile phase before each injection.[11] This is especially critical for gradient elution. Allow at least 10-20 column volumes for equilibration.
-
-
Temperature Control:
-
System Leaks:
Workflow for Diagnosing Retention Time Variability
Caption: Diagnostic workflow for irreproducible HPLC retention times.
III. Characterization of Purified Diastereomers
Once you have successfully separated the diastereomers, it is crucial to confirm their identity and purity.
Q6: How can I confirm the identity of each separated diastereomeric peak?
A6:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure of molecules.[6] Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space interactions between protons, providing insights into the peptide's conformation and helping to assign the stereochemistry of the this compound residue in each diastereomer.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the secondary structure of peptides. While it may not definitively identify each diastereomer, significant differences in the CD spectra can confirm that the separated compounds have distinct conformations.
-
Enzymatic Digestion: Digesting the separated diastereomers with a stereospecific enzyme can help identify which isomer is which.[5] The rate of digestion will likely differ between the diastereomers.
IV. References
-
Ilisz, I., Aranyi, A., & Forró, E. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Journal of Chromatography A, 1296, 145-162. [Link]
-
ResearchGate. (n.d.). Peptide Diastereomers, Separation of. Retrieved from [Link]
-
Scriba, G. K. (2000). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 817-843. [Link]
-
Wloka, C., et al. (2023). Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. Journal of the American Chemical Society, 145(34), 18886–18895. [Link]
-
Lee, S. H., et al. (2013). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 927, 159-165. [Link]
-
Oxford Global. (2023). Peptide Characterisation Methods and Impurity Detection. Retrieved from [Link]
-
Wloka, C., et al. (2023). Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. Journal of the American Chemical Society, 145(34), 18886–18895. [Link]
-
Checco, J. W., & Sweedler, J. V. (2015). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. Methods in Molecular Biology, 1295, 247-260. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
SCION Instruments. (2021). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ACE. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Chrom-Academy. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Gilon, C., et al. (1991). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 34(11), 3213-3219. [Link]
-
Hardy, P. M., & Lingham, I. N. (1981). Peptide synthesis with 1-Aminocyclopropane-1-carboxylic acid. International Journal of Peptide and Protein Research, 18(4), 300-306. [Link]
-
Dunn, P. J., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. [Link]
-
Gallou, F., et al. (2019). Sustainability challenges in peptide synthesis and purification: from R&D to production. The Journal of Organic Chemistry, 84(8), 4615-4628. [Link]
-
Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186. [Link]
-
Toniolo, C., et al. (1993). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. International Journal of Peptide and Protein Research, 41(2), 161-170. [Link]
-
Krassnitzer, M., & Huber, C. G. (2018). A story of peptides, lipophilicity and chromatography – back and forth in time. Journal of Peptide Science, 24(1), e3039. [Link]
-
Fioi, A., & Guérard-Hélaine, C. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 23(1), e202100499. [Link]
Sources
- 1. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oxfordglobal.com [oxfordglobal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hplc.eu [hplc.eu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. realab.ua [realab.ua]
Technical Support Center: Mitigating Steric Hindrance of the Cyclooctyl Group in Peptide Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are incorporating non-canonical, sterically demanding residues like cyclooctyl-containing amino acids into their peptide sequences. The bulky and conformationally complex nature of the cyclooctyl group presents unique challenges to standard solid-phase peptide synthesis (SPPS) protocols. This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you navigate these synthetic hurdles and achieve higher yields and purity.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the challenges posed by the cyclooctyl group.
Q1: Why is the cyclooctyl group so problematic in peptide synthesis?
The cyclooctyl group is a large, non-polar, and sterically bulky aliphatic ring. During peptide bond formation, this bulkiness physically obstructs the approach of the incoming activated amino acid to the N-terminal amine of the growing peptide chain. This phenomenon, known as steric hindrance, significantly slows down the coupling reaction rate, often leading to incomplete reactions and low yields.
Q2: What are the typical signs of a failed or incomplete coupling reaction involving a cyclooctyl-containing amino acid?
The most common indicator of poor coupling efficiency is a strong positive result in a qualitative test for free amines on the resin (e.g., a dark blue color with the ninhydrin test) after the coupling step. Subsequent analysis of the crude peptide by HPLC will often show a significant peak corresponding to the deletion sequence (the peptide missing the sterically hindered residue), alongside the target peptide peak.
Q3: Can I simply increase the reaction time or temperature to overcome the steric hindrance?
While extending reaction times or increasing the temperature can sometimes improve coupling efficiency, these are not always ideal solutions.
-
Extended Time: Prolonged exposure to the basic conditions of the coupling reaction can increase the risk of side reactions, particularly racemization of the activated amino acid.[1]
-
Increased Temperature: While microwave-assisted peptide synthesis (MAPS) can be effective, conventional heating can also promote side reactions, including the degradation of sensitive residues and protecting groups. A carefully optimized approach is necessary.
Q4: Are standard coupling reagents like DCC/HOBt or HBTU sufficient for these couplings?
Standard carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) and even common uronium salts like HBTU are often inefficient when faced with severe steric hindrance from residues like α,α-dialkylglycines or the cyclooctyl group.[2][3] These couplings require more potent activating reagents to form a highly reactive intermediate that can overcome the energy barrier imposed by the steric bulk.[4][5]
Q5: Do I need special protecting groups for the cyclooctyl amino acid itself?
The cyclooctyl group is a hydrocarbon side chain and does not itself require a protecting group. The primary focus should be on the standard Nα-amino protecting group (e.g., Fmoc or Boc) and ensuring its efficient removal to liberate the amine for the subsequent coupling step.[6][7][8]
Troubleshooting Guide: Incomplete Coupling Reactions
This section provides a systematic approach to diagnosing and resolving incomplete coupling, the most frequent issue encountered when working with cyclooctyl-functionalized residues.
Workflow for Troubleshooting Incomplete Coupling
The following diagram outlines the decision-making process when a coupling reaction involving a cyclooctyl residue is suspected to be incomplete.
Caption: Decision tree for troubleshooting incomplete coupling reactions.
Problem: Strong Positive Ninhydrin Test After Coupling
A strong positive test indicates a significant population of unreacted free amines on the resin, confirming coupling failure.
Solution A: Upgrade the Coupling Reagent
For sterically demanding couplings, the choice of coupling reagent is the most critical factor. Uronium/aminium and phosphonium salt-based reagents that generate highly reactive OAt or OxymaPure active esters are superior.[5] The use of additives like 1-Hydroxy-7-aza-1H-benzotriazole (HOAt) is known to accelerate reaction rates.[5]
The diagram below illustrates how HATU, an aminium salt, activates a carboxylic acid in the presence of a base, forming a highly reactive OAt-ester intermediate that is effective for hindered couplings.
Caption: Simplified mechanism of HATU-mediated peptide coupling.
| Reagent | Class | Key Advantages | Considerations |
| HATU | Aminium Salt | Very fast reaction kinetics and high efficiency, even for hindered couplings.[4][9] Low racemization.[9] | More expensive than other reagents. Byproducts can sometimes be difficult to remove. |
| HCTU | Aminium Salt | Similar efficiency to HATU but often more cost-effective. Good solubility. | Can be slightly less potent than HATU for the most extreme cases of steric hindrance. |
| COMU | Aminium Salt | Generates OxymaPure active esters, which are highly reactive and safe (non-explosive byproducts).[1][5] Excellent performance. | Newer reagent, may be less characterized in some specific applications compared to HATU. |
| PyAOP | Phosphonium Salt | Especially effective for coupling N-methylated or other highly hindered amino acids.[2] Generates non-carcinogenic byproducts.[9] | Can be more expensive. Phosphonium-based reagents may require slightly different optimization. |
| DEPBT | Phosphonium Salt | Known for causing very little racemization, making it ideal for residues prone to epimerization.[2] | May have slightly slower kinetics compared to HATU or COMU. |
Solution B: Implement a Double Coupling Protocol
If a coupling is known to be difficult, a double coupling strategy can be planned from the outset or used as a rescue protocol.
Protocol: Standard Double Coupling
-
First Coupling: Perform the initial coupling reaction using your chosen high-potency reagent (e.g., HATU) and base (e.g., DIPEA) for 1-2 hours.
-
Wash: Thoroughly wash the resin with DMF to remove byproducts and unreacted reagents.
-
Ninhydrin Test (Optional): Perform a quick check. If it's still strongly positive, proceed.
-
Second Coupling: Prepare a fresh solution of the protected amino acid, coupling reagent, and base. Add it to the reaction vessel and allow it to react for another 1-2 hours.
-
Final Wash: Wash the resin thoroughly with DMF, followed by DCM, and proceed to the next deprotection step.
Solution C: Optimize Reaction Conditions
-
Solvent Choice: For sequences prone to aggregation, which can be exacerbated by bulky side chains, consider using a solvent mixture like DMF/DMSO or adding "magic mixture" (6N guanidine/DMF) to disrupt secondary structures and improve solvation.[10]
-
Microwave-Assisted Synthesis: The use of a microwave peptide synthesizer can significantly enhance coupling efficiency for difficult sequences. The microwave energy helps to overcome the activation barrier of the hindered coupling without substantially increasing the bulk temperature, thereby minimizing heat-related side reactions. COMU is particularly well-suited for microwave-accelerated SPPS.[1]
Advanced Strategies & Considerations
Managing Racemization
Sterically hindered couplings, especially when prolonged reaction times are used, can increase the risk of racemization. The activated carboxylic acid can be deprotonated at the α-carbon, leading to a loss of stereochemical integrity.
-
Use Additives: The addition of HOBt or, more effectively, its aza-derivative HOAt, helps to suppress racemization by forming a less reactive but still efficient active ester intermediate.[3][10] Reagents like HATU and COMU already incorporate these moieties into their structure.[1][5]
-
Choose the Right Base: In cases of high racemization risk, using a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of the more common DIPEA can be beneficial.[1]
Backbone Protection for "Difficult Sequences"
If the cyclooctyl residue is part of a larger hydrophobic or aggregation-prone sequence, the synthetic challenges multiply. In these cases, using a backbone-protecting group like the 2-hydroxy-4-methoxybenzyl (Hmb) group on the nitrogen of the preceding amino acid can be highly effective.[11] The Hmb group disrupts inter-chain hydrogen bonding that leads to β-sheet formation and aggregation, improving reaction efficiency.[11]
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved January 16, 2026, from [Link]
-
Hopax Fine Chemicals. (2026, January 12). Choosing the Right Coupling Reagent for Peptide Synthesis. Retrieved January 16, 2026, from [Link]
-
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Ynamide Coupling Reagents: Origin and Advances. PubMed Central. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). The Effect of the Cyclopropyl Group on the Conformation of Chemotactic Formyl Tripeptides. PubMed. Retrieved January 16, 2026, from [Link]
-
Xu, W., et al. (2025, August 7). Chemical synthesis of a cyclotide via intramolecular cyclization of peptide O-esters. Springer Link. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Peptides Containing a Combination of Free and 2‐trans‐Cyclooctene Carbamate Protected Lysine Residues. Retrieved January 16, 2026, from [Link]
-
SBS Genetech. (2022, October 6). Mastering Protecting Groups in Peptide Synthesis. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (1990, April). Conformationally restricted peptides through short-range cyclizations. PubMed. Retrieved January 16, 2026, from [Link]
-
Synpeptide. (n.d.). How to Optimize Peptide Synthesis?. Retrieved January 16, 2026, from [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. PubMed Central. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Protecting Groups in Peptide Synthesis. PubMed. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Practical N-to-C peptide synthesis with minimal protecting groups. PubMed Central. Retrieved January 16, 2026, from [Link]
-
Ghosh, K., & Lubell, W. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PubMed Central. Retrieved January 16, 2026, from [Link]
-
The Organic Chemistry Tutor. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Retrieved January 16, 2026, from [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. Commonly Used Condensation Agents in Peptide Solid Phase Synthesis [creative-peptides.com]
- 4. nbinno.com [nbinno.com]
- 5. 肽偶联剂选择指南 [sigmaaldrich.cn]
- 6. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 7. biosynth.com [biosynth.com]
- 8. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 10. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
dealing with epimerization during 1-Aminocyclooctanecarboxylic acid peptide synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for handling challenges associated with the synthesis of peptides containing 1-Aminocyclooctanecarboxylic acid (Ac8c). This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven protocols. Our goal is to empower you to mitigate side reactions, particularly epimerization, ensuring the chiral integrity and success of your synthesis.
The Challenge: Steric Hindrance and Chiral Integrity of Ac8c
This compound (Ac8c) is an α,α-disubstituted amino acid, a class of building blocks known for inducing specific, constrained conformations in peptides.[1][2] The introduction of the bulky cyclooctyl group in place of the α-hydrogen atom provides significant steric hindrance.[3] While this property is valuable for designing stable secondary structures like helices and turns, it also presents a significant challenge during peptide synthesis: the risk of epimerization.[4]
Epimerization is the unwanted conversion of an amino acid from one stereoisomer to its diastereomer at the α-carbon.[5] This loss of chiral purity can drastically alter a peptide's three-dimensional structure, biological activity, and therapeutic potential, while creating a purification nightmare due to the high similarity between the desired product and the diastereomeric impurity.[6] This guide will walk you through the causes, detection, and prevention of epimerization when working with Ac8c.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of epimerization during peptide synthesis, and how does it affect Ac8c?
The most prevalent mechanism for epimerization during peptide coupling is the formation of a 5(4H)-oxazolone (formerly known as an azlactone) intermediate.[7] This occurs in two steps:
-
Activation: The carboxyl group of the N-protected amino acid (e.g., Fmoc-Ac8c-OH) is activated by a coupling reagent to form a highly reactive intermediate, such as an active ester.[7][8]
-
Cyclization & Tautomerization: This activated intermediate can cyclize to form an oxazolone. For standard amino acids, a base can then easily abstract the now-acidic α-proton, leading to a planar, achiral enolate intermediate. Reprotonation can occur from either face, resulting in a mixture of L- and D-isomers (racemization).[7]
For Ac8c, which lacks an α-proton, this direct abstraction at the α-carbon is impossible. However, the activated carboxyl group itself is the chiral center's direct neighbor and its electronic environment is key. The formation of the oxazolone intermediate is still the pathway to chiral scrambling. The steric strain imposed by the cyclooctyl ring can influence the stability and reactivity of this intermediate, making the choice of coupling conditions paramount to preserving stereochemical integrity.
}
Epimerization via Oxazolone Formation.
Q2: Which steps in Solid-Phase Peptide Synthesis (SPPS) pose the highest risk for epimerization when using Ac8c?
The coupling step is overwhelmingly the highest-risk phase.[9] Specifically, epimerization occurs during the activation of the carboxylic acid of the incoming Fmoc-Ac8c-OH monomer or when a peptide fragment ending in a C-terminal Ac8c is activated for a subsequent ligation.[7] The combination of coupling reagent, base, temperature, and activation time dictates the extent of this side reaction.
While the basic conditions of Fmoc-deprotection (e.g., 20% piperidine in DMF) can cause epimerization of sensitive, proteinogenic amino acids (like Cysteine or Histidine), this is not a primary concern for the robust, non-enolizable Ac8c residue itself.[7][10] However, one must always consider the stability of the amino acid preceding Ac8c in the sequence during deprotection steps.
Q3: How can I reliably detect and quantify the level of epimerization in my final peptide?
Detecting diastereomers requires methods sensitive to stereochemistry. Standard RP-HPLC with mass spectrometry may not separate the epimers, as they have identical masses.[11]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most direct method. By using a chiral stationary phase, you can achieve baseline separation of the desired peptide and its epimeric form, allowing for accurate quantification.[12][13]
-
HPLC-MS/MS: Coupling liquid chromatography with tandem mass spectrometry offers high sensitivity. Even if chromatographic separation is incomplete, different fragmentation patterns or ion mobility shifts can sometimes be used to identify and quantify isomers.[14][15][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS) after Acid Hydrolysis: This is a highly accurate but destructive method.
-
The peptide is completely hydrolyzed into its constituent amino acids using 6N HCl or, preferably, 6N DCl/D₂O. Using deuterated acid helps to correct for any racemization that occurs during the hydrolysis step itself.[14][17]
-
The resulting amino acids are derivatized with a chiral reagent (e.g., Marfey's reagent).[7]
-
The derivatized amino acids are analyzed by GC-MS to determine the ratio of L- to D-isomers for each residue.
-
Q4: What are the most critical factors to control to prevent epimerization when coupling Fmoc-Ac8c-OH?
Preventing epimerization hinges on optimizing the coupling reaction to favor direct aminolysis over the competing oxazolone formation pathway.
-
Choice of Coupling Reagent: Uronium/Aminium salts like HATU and HCTU , or phosphonium salts like PyAOP , are highly recommended. They generate highly reactive intermediates that couple rapidly, minimizing the time available for epimerization.[18] Carbodiimides like DCC and particularly EDC are known to cause higher levels of epimerization and should be used with caution.[7][19]
-
Use of Additives: Additives are essential. 1-Hydroxy-7-azabenzotriazole (HOAt) and Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are superior to the classic 1-hydroxybenzotriazole (HOBt).[9][19] They form active esters that are more reactive towards the incoming amine and less prone to racemization.[20]
-
Base Selection: The choice and amount of base are critical. Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine .[9][10] These are less likely to abstract protons that lead to racemization compared to smaller bases like N-methylmorpholine (NMM) or triethylamine (TEA).[7]
-
Temperature: Perform couplings at or below room temperature (0°C to 25°C).[19] While microwave synthesis can accelerate couplings, elevated temperatures can also significantly increase the rate of epimerization and must be used with careful optimization.[10]
-
Activation Method: Avoid lengthy pre-activation times. An in situ neutralization/activation protocol, where the amino acid, coupling reagent, and base are added to the resin simultaneously or in quick succession, is the safest approach.[21][22]
Troubleshooting Guides
This section provides actionable protocols to address specific epimerization-related issues encountered during your experiments.
Problem: My HPLC analysis shows a significant side-product with the same mass as my target peptide after coupling Fmoc-Ac8c-OH.
This is a classic sign of epimerization during the coupling of the Ac8c residue.
Root Cause Analysis: The coupling conditions were likely too harsh, either through prolonged activation, elevated temperature, or a suboptimal combination of reagents, leading to oxazolone-mediated epimerization.
Protocol 1: Optimized Coupling of Fmoc-Ac8c-OH
This protocol is designed to minimize epimerization for sterically hindered amino acids. All operations are performed at room temperature (25°C).
-
Resin Preparation: After deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min) to remove all residual piperidine.
-
Prepare Coupling Solution: In a separate vessel, dissolve Fmoc-Ac8c-OH (4 eq.), HATU (3.95 eq.), and HOAt (4 eq.) in a minimal volume of DMF.
-
Initiate Coupling: Add the coupling solution from step 2 to the washed resin.
-
Add Base: Immediately add DIPEA (8 eq.) to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. The extended time is often necessary for hindered couplings. Monitor the reaction using a qualitative test (e.g., Kaiser test).
-
Wash: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
}
Troubleshooting Workflow for Epimerization.
Data Summary: Impact of Reagents on Epimerization
The following table summarizes the relative risk of epimerization associated with different reagent choices, based on literature findings. Lower percentages indicate a more favorable outcome for maintaining chiral integrity.
| Parameter | Low Epimerization Risk | High Epimerization Risk | Reference(s) |
| Coupling Reagent | HATU, HCTU, PyAOP | EDC, DCC, DIC | [7][18][19] |
| Additive | HOAt, OxymaPure | HOBt, None | [9][19] |
| Base | DIPEA, Collidine | NMM, TEA | [7][9][10] |
| Temperature | 0°C - 25°C | > 40°C | [10][19] |
By carefully selecting reagents and controlling reaction conditions as outlined in this guide, researchers can successfully incorporate the sterically demanding and conformationally significant Ac8c residue into their target peptides while preserving its critical stereochemistry.
References
-
A. F. Suba, K. F. Márton, and D. T. Szabó, "Epimerisation in Peptide Synthesis," Molecules, vol. 28, no. 24, p. 8017, Dec. 2023. [Online]. Available: [Link]
-
AAPPTEC, "Aggregation, Racemization and Side Reactions in Peptide Synthesis." [Online]. Available: [Link]
-
J. D. H. Smith et al., "Differentiation of peptide isomers and epimers by radical-directed dissociation," Methods in Enzymology, vol. 626, pp. 291-313, 2019. [Online]. Available: [Link]
-
T. Kawakami, "Epimerization of Peptide," Slideshare, 2015. [Online]. Available: [Link]
-
S. H. Yang et al., "Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry," ACS Fall 2025, 2023. [Online]. Available: [Link]
-
J. H. Palasek et al., "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis," Journal of Peptide Science, vol. 13, no. 3, pp. 143-148, 2007. [Online]. Available: [Link]
-
M. Tanaka, "Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides," Chemical & Pharmaceutical Bulletin, vol. 55, no. 3, pp. 349-358, 2007. [Online]. Available: [Link]
-
E. Readel, "EPIMERIC PEPTIDES IN ALZHEIMER'S DISEASE: IMPLICATIONS FOR LIQUID CHRO," MavMatrix, 2022. [Online]. Available: [Link]
-
A. F. Suba, K. F. Márton, and D. T. Szabó, "Epimerisation in Peptide Synthesis," ResearchGate, Dec. 2023. [Online]. Available: [Link]
-
J. D. Wade et al., "Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent," Letters in Peptide Science, vol. 7, no. 2, pp. 81-86, 2000. [Online]. Available: [Link]
-
B. Kent, "Overview of Solid Phase Peptide Synthesis (SPPS)." [Online]. Available: [Link]
-
S. H. Yang et al., "Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry," Analytical and Bioanalytical Chemistry, vol. 415, no. 14, pp. 2817-2827, 2023. [Online]. Available: [Link]
-
J. H. Palasek et al., "Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis," Request PDF, 2007. [Online]. Available: [Link]
-
E. Readel et al., "Complete identification of all 20 relevant epimeric peptides in β-amyloid: a new HPLC-MS based analytical strategy for Alzheimer's research," ResearchGate, 2022. [Online]. Available: [Link]
-
M. Giraud, B. Célia, and J. Martinez, "Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis," Request PDF, 2007. [Online]. Available: [Link]
-
A. F. Suba, K. F. Márton, and D. T. Szabó, "Epimerisation in Peptide Synthesis," MDPI, Dec. 2023. [Online]. Available: [Link]
-
O. Luna et al., "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?," ResearchGate, 2016. [Online]. Available: [Link]
-
AAPPTec, "Overview of Solid Phase Peptide Synthesis (SPPS)." [Online]. Available: [Link]
-
J. D. Wade et al., "Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent," Semantic Scholar, 2000. [Online]. Available: [Link]
-
M. Tanaka, "Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids," ResearchGate, 2003. [Online]. Available: [Link]
-
D. A. McMurray et al., "Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study," ResearchGate, 1997. [Online]. Available: [Link]
-
J. M. Walz, J. A. Hodges, and G. L. Verdine, "Synthesis of Stabilized Alpha-Helical Peptides," PMC, 2011. [Online]. Available: [Link]
-
CEM Corporation, "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." [Online]. Available: [Link]
-
M. Tanaka, "Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids," ResearchGate, 2003. [Online]. Available: [Link]
-
C. Toniolo et al., "Helical Screw-Sense Preferences of Peptides Based on Chiral, C-alpha-Tetrasubstituted alpha-Amino Acids," Request PDF, 2011. [Online]. Available: [Link]
-
C.-G. Zhan and D. D. L. Smith, "Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry," Analytical Chemistry, vol. 86, no. 1, pp. 669-676, 2014. [Online]. Available: [Link]
-
W.-T. Chen et al., "Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide," MDPI, Jan. 2024. [Online]. Available: [Link]
-
M. Giraud, B. Célia, and J. Martinez, "Distinguishing and quantifying peptides and proteins containing D-amino acids by tandem mass spectrometry.," Semantic Scholar, 2007. [Online]. Available: [Link]
-
A. F. Suba, K. F. Márton, and D. T. Szabó, "Epimerisation in Peptide Synthesis," PubMed, Dec. 2023. [Online]. Available: [Link]
-
A. G. Kravitz et al., "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)," UCI Department of Chemistry, 2020. [Online]. Available: [Link]
- W. C. Chan and P. D. White, Eds., Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford, UK: Oxford University Press, 2000.
-
V. V. V. Ramana, "Introduction to Peptide Synthesis," PMC, 2012. [Online]. Available: [Link]
-
J. E. K. Nilsson, "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences," Luxembourg Bio Technologies, 2007. [Online]. Available: [Link]
-
Synpeptide, "Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol." [Online]. Available: [Link]
-
AAPPTec, "Practical Synthesis Guide to Solid Phase Peptide Chemistry." [Online]. Available: [Link]
-
The Organic Chemistry Tutor, "Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis," YouTube, 2024. [Online]. Available: [Link]
Sources
- 1. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Chiral .ALPHA.,.ALPHA.-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides | CiNii Research [cir.nii.ac.jp]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differentiation of peptide isomers and epimers by radical-directed dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 13. researchgate.net [researchgate.net]
- 14. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. biosynth.com [biosynth.com]
- 18. bachem.com [bachem.com]
- 19. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 20. peptide.com [peptide.com]
- 21. researchgate.net [researchgate.net]
- 22. peptide.com [peptide.com]
Technical Support Center: Optimizing Resin Cleavage of Peptides Containing 1-Aminocyclooctanecarboxylic Acid (Aoc)
Welcome to the technical support center for handling peptides incorporating the sterically hindered, non-natural amino acid, 1-Aminocyclooctanecarboxylic acid (Aoc). As Senior Application Scientists, we understand that the unique conformational constraints imposed by Aoc can introduce significant challenges during the final cleavage step of solid-phase peptide synthesis (SPPS). This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to enhance your cleavage efficiency and final peptide purity.
Frequently Asked Questions (FAQs)
Q1: Why is my Aoc-containing peptide so difficult to cleave from the resin?
The primary challenge stems from the steric hindrance imparted by the bulky, cyclic nature of the this compound residue. The tertiary carbon at the alpha-position of Aoc shields the adjacent peptide bond from the acidolytic action of trifluoroacetic acid (TFA), which is the standard reagent for cleavage. This steric bulk dramatically slows down the kinetics of the cleavage reaction compared to peptides composed of standard proteinogenic amino acids. Consequently, standard cleavage protocols are often insufficient, leading to incomplete cleavage and low yields.
Q2: I see a significant amount of my peptide remaining on the resin after a standard cleavage protocol. What is the first thing I should check?
This is the most common issue encountered with Aoc-containing peptides. The initial and most straightforward troubleshooting step is to extend the duration of the cleavage reaction. While a standard cleavage may run for 2-3 hours, peptides with sterically hindered residues like Aoc often require significantly longer exposure to the cleavage cocktail.
Troubleshooting Guide: Low Cleavage Yield
Low recovery of your target peptide is a clear indicator that the cleavage conditions are suboptimal for the sterically hindered Aoc residue. The following guide provides a systematic approach to resolving this issue.
Issue: Incomplete Cleavage and Low Peptide Yield
Root Cause Analysis: The bulky Aoc residue sterically hinders the acid-mediated hydrolysis of the ester linkage connecting the peptide to the resin. Standard cleavage conditions (e.g., 95% TFA for 2-3 hours at room temperature) lack the necessary energy and duration to efficiently break this bond.
Workflow for Optimizing Cleavage Yield
Below is a decision-making workflow to guide you through the process of optimizing your cleavage protocol for Aoc-containing peptides.
Caption: Decision tree for troubleshooting low cleavage yield.
Step-by-Step Protocol: Extended Room Temperature Cleavage
-
Initial Preparation: After final deprotection, wash the resin extensively with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Cocktail Addition: Prepare a fresh cleavage cocktail. For most sequences, a standard "Reagent K" with appropriate scavengers is a good starting point (see table below). Add the cocktail to the resin (typically 10 mL per gram of resin).
-
Extended Incubation: Gently agitate the mixture at room temperature. Instead of the standard 2-3 hours, extend this incubation period to 4-8 hours. For particularly stubborn sequences, an overnight incubation (12-18 hours) may be necessary.
-
Peptide Precipitation & Analysis: Following incubation, filter the resin and precipitate the cleaved peptide in cold diethyl ether. Analyze a small aliquot of the resin (e.g., by cleaving again with a fresh cocktail and analyzing the filtrate by LC-MS) to determine if the cleavage was successful.
Troubleshooting Guide: Purity Issues & Side Products
Aggressive cleavage conditions required for Aoc-peptides can sometimes lead to the formation of side products, compromising the purity of the final peptide.
Issue: Presence of Deletion or Modified Species in Final Product
Root Cause Analysis: The use of elevated temperatures or highly acidic conditions can accelerate side reactions. Scavengers are critical in quenching reactive cationic species generated during the cleavage of protecting groups from side chains (e.g., Trp, Met, Cys). An inadequate scavenger cocktail will result in alkylation or other modifications of the peptide.
Optimizing the Cleavage Cocktail
The composition of your cleavage cocktail is critical. The table below outlines common cocktails and their recommended applications.
| Cocktail Name | Composition (v/v/v) | Key Scavengers | Recommended Use |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | Thioanisole, EDT | A robust, general-purpose cocktail for peptides containing sensitive residues like Arg, Met, and Cys. |
| TFA / TIPS / Water | TFA / Triisopropylsilane / Water (95:2.5:2.5) | TIPS | A classic and effective cocktail. TIPS is an excellent scavenger for carbocations. |
| TFA / DCM | TFA / Dichloromethane (1:1) | None (requires others) | Adding a co-solvent like DCM can improve resin swelling and enhance cleavage kinetics for hindered sites. |
Expert Insight: For Aoc-containing peptides, starting with Reagent K is highly recommended due to its comprehensive scavenger package. If cleavage remains slow, consider modifying the cocktail by adding a swelling solvent like DCM. A 1:1 mixture of TFA and DCM can improve reagent access to the cleavage site. However, ensure you add appropriate scavengers (like TIPS and water) to this modified mixture.
Protocol: Cleavage with Moderate Heat
Caution: The use of heat should be approached with care, as it can increase the rate of side reactions. This method is recommended only after extended room-temperature cleavage has failed.
-
Setup: Add your chosen cleavage cocktail (e.g., Reagent K) to the dried resin in a sealed vessel.
-
Incubation with Heat: Place the vessel in a heating block or water bath set to a moderate temperature, typically between 38°C and 45°C. Do not exceed 50°C, as this can cause significant peptide degradation.
-
Time: Reduce the incubation time compared to the room temperature protocol. Start with 2-3 hours at the elevated temperature.
-
Workup: Proceed with peptide precipitation in cold ether as standard.
-
Purity Analysis: Critically analyze the purity of the crude product by HPLC and Mass Spectrometry to ensure that the heating did not induce unwanted side products.
References
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research. [Link]
-
Fields, C. G., & Fields, G. B. (1991). Solid-phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. Methods in Enzymology. [Link]
Validation & Comparative
A Researcher's Guide to Peptide Turn Induction: 1-Aminocyclooctanecarboxylic Acid vs. Proline
In the intricate world of peptide science and drug development, controlling the three-dimensional structure of a peptide is paramount to dictating its biological activity, stability, and bioavailability.[1][2] A critical element of peptide secondary structure is the β-turn, a region where the polypeptide chain reverses its direction. Nature's go-to residue for initiating these turns is proline, owing to the unique conformational constraints imposed by its cyclic side chain.[3][4] However, the quest for more potent and stable therapeutic peptides has led to the exploration of synthetic, non-proteinogenic amino acids designed to exert even greater conformational control. Among these, 1-aminocyclooctanecarboxylic acid (Ac8c) has emerged as a powerful tool for rigidly defining peptide architecture.
This guide provides an in-depth, objective comparison between the natural turn-inducer, proline, and the synthetic constraining element, Ac8c. We will delve into the structural nuances of each, compare their performance based on experimental data, and provide practical guidance for researchers aiming to harness these residues in their own peptide design endeavors.
Proline: The Natural Standard with Inherent Flexibility
Proline is unique among the 20 proteinogenic amino acids because its side chain loops back to form a pyrrolidine ring with its own backbone amine.[4] This cyclic structure imparts exceptional rigidity compared to other amino acids.[3]
Key Conformational Characteristics:
-
Restricted Phi (φ) Angle: The pyrrolidine ring locks the backbone dihedral angle φ to approximately -60°. This pre-organization significantly reduces the entropic cost of folding into a turn structure.[5]
-
Cis-Trans Isomerization: The Xaa-Pro peptide bond can exist in both cis and trans conformations. While the trans form is generally favored, the energy barrier for isomerization is relatively low, leading to a significant population of the cis isomer (up to 30% in solution). This isomerization is a key step in the folding of many proteins and can lead to conformational heterogeneity in synthetic peptides.
-
Turn Preference: Proline is frequently found in β-turns, particularly at the i+1 position. It is a key component of Type I, Type II, and especially Type VI (which contains a cis-proline) β-turns.[6][7][8][9]
While proline is an effective turn inducer, its residual flexibility, particularly the cis-trans isomerization, can be a liability in rational drug design, where a single, well-defined conformation is often the goal.
This compound (Ac8c): A Rigid Synthetic Scaffold
Ac8c belongs to the family of Cα,α-dialkylated amino acids, specifically the 1-aminocycloalkane-1-carboxylic acids. The defining feature of Ac8c is the bulky eight-membered ring fused to the α-carbon. This imposes severe steric constraints on the peptide backbone.
Key Conformational Characteristics:
-
Highly Restricted Dihedral Angles: The cyclooctane ring severely limits the allowable φ and ψ dihedral angles, forcing the peptide backbone into a narrow conformational space. This makes Ac8c a potent nucleator of specific secondary structures.
-
Turn and Helix Induction: Experimental studies, including X-ray diffraction and NMR, have shown that Ac8c is a highly effective inducer of β-turns and 3(10)-helices.[10][11][12] Peptides containing Ac8c often adopt well-defined helical or turn structures even in short sequences.[10][11]
-
Favored Conformations: The cyclooctane ring itself prefers to adopt a boat-chair conformation.[10][11] This preference translates into predictable backbone angles, making Ac8c a reliable building block for computational and experimental peptide design.
The rigidity of Ac8c offers a distinct advantage over proline by locking the peptide into a more defined and stable conformation, eliminating the ambiguity of cis-trans isomerization.
Head-to-Head Comparison: Performance in Turn Induction
| Feature | Proline | This compound (Ac8c) |
| Source | Natural, Proteinogenic | Synthetic, Non-proteinogenic |
| Primary Structural Constraint | Pyrrolidine ring restricting φ angle | Cyclooctyl ring restricting both φ and ψ angles |
| Conformational Heterogeneity | High, due to cis-trans peptide bond isomerization | Low, sterically locked into a narrow conformational space |
| Preferred Secondary Structure | Type I, II, and VI β-turns; Polyproline II helices[6][8][13] | Type III/III' β-turns; 3(10)-helices[10][11] |
| Predictability in Design | Moderate; cis/trans populations can be environment-dependent | High; strongly favors specific turn/helical structures |
| Impact on Stability | Can increase proteolytic resistance by breaking secondary structures | Significantly increases proteolytic resistance by enforcing rigid folds |
Experimental Deep Dive: Characterizing Peptide Conformation
To empirically determine and compare the conformations induced by Proline or Ac8c, solution-phase Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool.[14][15] It provides atomic-level information on the peptide's structure and dynamics in a near-physiological environment.
Workflow for NMR-Based Peptide Structure Determination
Below is a diagram illustrating the typical workflow for analyzing a synthetic peptide containing a turn-inducing residue.
Sources
- 1. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.azregents.edu [experts.azregents.edu]
- 3. Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular insights into protein synthesis with proline residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increasing Protein Conformational Stability by Optimizing β-turn Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Helical twists and β-turns in structures at serine-proline sequences: Stabilization of cis-proline and type VI β-turns via C-H/O interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. sci-hub.red [sci-hub.red]
- 11. Peptide helices with pendant cycloalkane rings. Characterization of conformations of 1-aminocyclooctane-1-carboxylic acid (Ac8c) residues in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ias.ac.in [ias.ac.in]
A Senior Application Scientist's Guide to the Conformational Control of Peptides Using Cyclic Amino Acids
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide science and therapeutic design, controlling the three-dimensional shape—or conformation—of a peptide is paramount. An unstructured, flexible peptide often suffers from poor receptor affinity and susceptibility to enzymatic degradation. The strategic incorporation of cyclic amino acids is a powerful technique to impose conformational rigidity, thereby enhancing stability, selectivity, and therapeutic potential.[1][2][3] This guide provides a comparative analysis of key cyclic amino acids, detailing their distinct effects on peptide conformation, supported by experimental data and validated methodologies.
The Principle of Conformational Constraint
Peptides in solution are often conformationally dynamic, sampling a wide range of shapes.[4] The goal of introducing cyclic amino acids is to limit the accessible conformational space, reducing the entropic penalty upon binding to a target and stabilizing specific secondary structures like β-turns and helices.[1][5] This is achieved by restricting the allowable backbone dihedral angles, primarily the phi (φ) and psi (ψ) angles, which dictate the peptide's fold.[1]
Comparative Analysis of Key Cyclic Amino Acids
The choice of a specific cyclic amino acid can have profoundly different and predictable effects on the final peptide structure. Below, we compare the most influential residues used in modern peptide design.
-
L-Proline (Pro): The Archetypal Turn Inducer Proline's defining feature is its pyrrolidine ring, which incorporates the backbone nitrogen atom. This unique structure locks the phi (φ) angle at approximately -60°, drastically reducing conformational flexibility.[6] This inherent rigidity makes proline a potent inducer of β-turns, which are crucial for reversing the direction of a peptide chain.[6] While L-proline is known to nucleate type I and II β-turns, its stereoisomer, D-proline, favors the formation of type I' and II' β-turns, which can promote β-hairpin structures.[6]
-
4-Hydroxyproline (Hyp): Adding Stereoelectronic Control Hydroxyproline, a post-translationally modified version of proline, introduces a hydroxyl group, most commonly at the Cγ position.[7] This seemingly minor addition has significant consequences. The electron-withdrawing nature of the hydroxyl group introduces stereoelectronic effects that influence the pucker of the pyrrolidine ring and stabilize the trans amide bond geometry.[7][8] This effect is a primary reason for the remarkable thermal stability of the collagen triple helix.[7][8][9] The hydroxyl group can also serve as a hydrogen bond donor or acceptor, further defining local structure.[6][10] However, the stabilizing effect is position-dependent; for instance, 3-Hydroxyproline can be destabilizing depending on its location within a collagen-like sequence.[11]
Pipecolic acid (Pip), with its six-membered piperidine ring, is the larger homolog of proline. This increased ring size imparts greater flexibility compared to proline.[12][13] This flexibility can lead to different conformational preferences and has been shown to alter peptide fragmentation patterns in mass spectrometry, a phenomenon dubbed the "pipecolic acid effect," which contrasts with the well-known "proline effect".[12][13][14] While proline strongly favors cleavage N-terminal to its residue, pipecolic acid promotes cleavage at the C-terminal amide bond.[12][14] Computationally, this is attributed to the increased flexibility allowing conformations that favor proton transfer to the C-terminal amide site.[12][13]
Though not cyclic, α-aminoisobutyric acid (Aib) is a crucial tool for conformational control. The presence of two methyl groups on its α-carbon (a gem-dimethyl group) introduces significant steric hindrance.[15] This sterically constrains the backbone's allowable phi (φ) and psi (ψ) angles to a very narrow region of the Ramachandran plot, strongly promoting the formation of helical structures, including both 3₁₀-helices and α-helices.[15][16][17][18] The incorporation of Aib is a well-established strategy for stabilizing helical folds, enhancing proteolytic resistance, and improving receptor binding affinity by pre-organizing the peptide into its bioactive helical conformation.[5][15]
Data Summary: Conformational Propensities
| Amino Acid | Ring Size | Key Structural Feature | Primary Conformational Effect | Preferred Dihedral Angles (φ, ψ) |
| L-Proline (Pro) | 5-membered | Pyrrolidine ring | Induces β-turns (Type I/II) | φ ≈ -60° |
| 4-Hydroxyproline (Hyp) | 5-membered | Pyrrolidine ring with Cγ-OH | Stabilizes trans amide bond, collagen triple helix | Similar to Pro, but ring pucker is influenced |
| Pipecolic Acid (Pip) | 6-membered | Piperidine ring | Increased flexibility vs. Pro, distinct turn types | Broader range than Pro |
| α-Aminoisobutyric Acid (Aib) | Acyclic | Cα gem-dimethyl group | Strongly promotes helical structures (3₁₀ and α) | φ, ψ ≈ (-57°, -47°) or (57°, 47°) |
Experimental Methodologies for Conformational Analysis
Determining the precise three-dimensional structure of a modified peptide requires a combination of complementary experimental techniques.[4]
NMR is the preeminent technique for determining high-resolution peptide structures in solution.[4][19][20] It provides atomic-level information on structure, dynamics, and intermolecular interactions.[19]
Key Experimental Protocol: 2D NMR for Structure Determination
-
Sample Preparation: Dissolve the synthesized peptide in an appropriate deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM. Ensure the pH is stable and suitable for the peptide's solubility and structure.[21]
-
Data Acquisition: Acquire a suite of 2D NMR spectra on a high-field spectrometer (≥600 MHz).
-
TOCSY (Total Correlation Spectroscopy): Identifies protons within the same amino acid spin system.[19][21]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing crucial distance restraints for 3D structure calculation.[4][19][21]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons or nitrogens (requires ¹³C/¹⁵N labeling).
-
-
Data Analysis:
-
Resonance Assignment: Use the TOCSY and HSQC spectra to assign all proton, carbon, and nitrogen signals to specific atoms in the peptide sequence.
-
Constraint Extraction: Measure the intensities of NOESY cross-peaks to generate a list of inter-proton distance restraints. Measure ³J-coupling constants from high-resolution 1D or 2D spectra to derive dihedral angle restraints using the Karplus equation.[22]
-
-
Structure Calculation: Use a molecular dynamics software package (e.g., XPLOR-NIH, CYANA) to calculate a family of 3D structures that satisfy the experimental restraints. The resulting ensemble of structures represents the conformational state of the peptide in solution.
CD spectroscopy is a rapid and powerful method for assessing the overall secondary structure content of a peptide.[4] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.
Key Experimental Protocol: CD for Secondary Structure Estimation
-
Sample Preparation: Prepare a dilute solution of the peptide (typically 10-100 µM) in a non-absorbing buffer (e.g., phosphate buffer).
-
Spectra Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm) using a quartz cuvette with a short path length (e.g., 1 mm).
-
Data Analysis: The shape of the spectrum is indicative of the secondary structure:
-
α-Helix: Shows characteristic negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-Sheet: Shows a negative band around 218 nm and a positive band around 195 nm.
-
Random Coil: Characterized by a strong negative band near 200 nm.
-
-
Deconvolution: Use specialized software to deconvolute the experimental spectrum to estimate the percentage of each secondary structure element.[9]
Visualization of Concepts and Workflows
Visualizing the abstract concepts of conformational restriction and the experimental process is crucial for a complete understanding.
Caption: How cyclic amino acids restrict conformational space to promote specific secondary structures.
Caption: A validated workflow for the comparative conformational analysis of peptides.
Conclusion
The rational incorporation of cyclic amino acids is a cornerstone of modern peptide drug design. By understanding the distinct conformational biases imposed by residues like proline, hydroxyproline, pipecolic acid, and Aib, researchers can precisely engineer peptides with enhanced stability, improved target affinity, and greater therapeutic promise. The judicious application of analytical techniques such as NMR and CD spectroscopy is essential to validate these designs and provide the detailed structural insights necessary to advance the field.
References
- Conformational Studies of Peptides Containing cis-3-Hydroxy-d-proline. The Journal of Organic Chemistry.
- Methods of peptide conform
- Unusual Amino Acids: Hydroxyproline. LifeTein Peptide Blog.
- Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect". PubMed.
- Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells.
- Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog.
- The Impact of Hydroxyproline on Peptide-Protein Interactions: A Compar
- Design of cyclic and other templates for potent and selective peptide α-MSH analogues. Current Medicinal Chemistry.
- Stereochemical Sequence Ion Selectivity: Proline versus Pipecolic-acid-containing Proton
- Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence.
- The Propensity of α‐Aminoisobutyric Acid (=2‐Methylalanine; Aib) to Induce Helical Secondary Structure in an α‐Heptapeptide: A Computational Study.
- Designing Cyclic-Constrained Peptides to Inhibit Human Phosphoglycer
- Aib-based peptide backbone as scaffolds for helical peptide mimics. Journal of Peptide Research.
- Advanced Analytical Techniques for Peptide Characteriz
- O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization and Collagen Stability.
- The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality. Physical Chemistry Chemical Physics.
- Effect of 3-hydroxyproline Residues on Collagen Stability. PubMed.
- Constraining cyclic peptides to mimic protein structure motifs. R Discovery.
- Proton NMR studies of peptide conform
- Peptide/Protein NMR. ETH Zurich.
- Gas-Phase Proton Affinities Of Proline- And Pipecolic Acid-Containing Dipeptides. W&M ScholarWorks.
- High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simul
- Zero-Shot Cyclic Peptide Design via Composable Geometric Constraints. arXiv.
- Proton Affinities for Proline and Pipecolic-Acid Containing Dipeptides. W&M ScholarWorks.
- The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides.
Sources
- 1. Design of cyclic and other templates for potent and selective peptide α-MSH analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing Cyclic-Constrained Peptides to Inhibit Human Phosphoglycerate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]
- 5. isw3.naist.jp [isw3.naist.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lifetein.com [lifetein.com]
- 8. O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization and Collagen Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of 3-hydroxyproline residues on collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stereochemical Sequence Ion Selectivity: Proline versus Pipecolic-acid-containing Protonated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DSpace [scholarworks.wm.edu]
- 15. lifetein.com [lifetein.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. polarispeptides.com [polarispeptides.com]
- 20. ias.ac.in [ias.ac.in]
- 21. chem.uzh.ch [chem.uzh.ch]
- 22. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating the Structure of 1-Aminocyclooctanecarboxylic Acid-Containing Peptides
Introduction: The Role of 1-Aminocyclooctanecarboxylic Acid (Ac8c) in Peptide Therapeutics
In the landscape of modern drug development, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often offset by challenges such as poor metabolic stability and low cell permeability. To overcome these limitations, medicinal chemists often incorporate unnatural amino acids to constrain the peptide's conformation, thereby enhancing its biological activity and pharmacokinetic properties. One such powerful tool is this compound (Ac8c), a cyclic amino acid analog. The incorporation of Ac8c into a peptide backbone introduces significant conformational rigidity.[1] This rigidity can lock the peptide into a bioactive conformation, leading to improved receptor binding and resistance to enzymatic degradation. However, this same rigidity presents a significant challenge: the precise validation of the peptide's three-dimensional structure. This guide provides a comparative analysis of the primary analytical techniques used to elucidate the complex structures of Ac8c-containing peptides, offering insights from a seasoned application scientist's perspective.
The structural validation of these modified peptides is not merely an academic exercise; it is a critical step in ensuring the safety, efficacy, and reproducibility of a potential drug candidate. A thorough understanding of the peptide's conformation is paramount for establishing structure-activity relationships (SAR) and for guiding further optimization efforts.
This guide will delve into the practical applications, strengths, and limitations of four key analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Mass Spectrometry (MS)
-
X-ray Crystallography
-
Fourier-Transform Infrared (FTIR) Spectroscopy
By understanding the nuances of each method, researchers can develop a robust, multi-faceted approach to confidently validate the structure of their Ac8c-containing peptides.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Unraveling Dynamics in Solution
NMR spectroscopy stands as a cornerstone technique for determining the three-dimensional structure of molecules in solution, providing a dynamic picture that is often more biologically relevant than a static crystal structure.[2] For Ac8c-containing peptides, NMR is invaluable for probing the conformational preferences and flexibility of the peptide backbone and side chains.
The Causality Behind the Choice: Why NMR?
The primary reason for employing NMR is its ability to provide detailed information about the connectivity and spatial proximity of atoms within a molecule.[2] For conformationally constrained peptides like those containing Ac8c, NMR experiments can reveal crucial dihedral angle restraints and through-space correlations (Nuclear Overhauser Effects or NOEs), which are the building blocks for constructing a 3D structural model.[3][4]
Experimental Protocol: A Step-by-Step Workflow
A typical NMR-based structural validation workflow for an Ac8c peptide involves the following key steps:
-
Sample Preparation: Dissolve a highly purified peptide sample (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OH). The choice of solvent is critical as it can influence the peptide's conformation.
-
1D ¹H NMR: Acquire a simple one-dimensional proton NMR spectrum to assess sample purity and concentration, and to get a preliminary idea of spectral dispersion.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment establishes the spin systems of individual amino acid residues, allowing for the assignment of protons within each residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space (typically < 5 Å), providing the crucial distance restraints needed for structure calculation.[3] For medium-sized molecules like many peptides, ROESY is often preferred to avoid zero or weak NOEs.
-
Structure Calculation: The collected restraints (dihedral angles from coupling constants and distance restraints from NOESY/ROESY) are used as input for molecular modeling software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the experimental data.
-
Structure Validation: The resulting structural ensemble is then validated using various quality metrics to ensure that it accurately reflects the experimental data and possesses reasonable stereochemistry.
Data Visualization: Workflow for NMR Structural Analysis
Sources
- 1. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 2. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Enhancing Peptide Stability: The Impact of Cyclic Amino Acid Ring Size
Introduction: The Quest for Peptide Stability in Drug Development
Peptides represent a highly promising class of therapeutics, offering remarkable specificity and potency that bridge the gap between small molecules and large biologics.[1][2] However, their progression from promising candidates to viable drugs is often hampered by significant stability challenges, primarily their susceptibility to enzymatic degradation in the body, which leads to short in-vivo half-lives.[1][3] This inherent instability can lead to reduced efficacy, the need for frequent dosing, and increased treatment costs.[1] To overcome these hurdles, medicinal chemists employ various strategies, with the incorporation of non-canonical amino acids being a cornerstone of modern peptide drug design.[3][4]
Among these strategies, the use of cyclic amino acids to induce conformational rigidity is particularly powerful. By constraining the peptide backbone, these residues can significantly enhance resistance to proteolytic enzymes and pre-organize the peptide into a bioactive conformation.[2][5][6] This guide provides an in-depth comparison of how different-sized cyclic amino acids—specifically 4-membered (azetidine-2-carboxylic acid), 5-membered (proline), and 6-membered (pipecolic acid) rings—impact key stability parameters. We will delve into the causality behind these effects and provide field-proven experimental protocols for their evaluation.
The Principle of Conformational Constraint
The stability imparted by cyclic amino acids stems from the restriction of the peptide backbone's rotational freedom. In a linear peptide, the bonds around the alpha-carbon (phi, φ, and psi, ψ angles) can rotate freely. Proteolytic enzymes have evolved to recognize and cleave these flexible peptide bonds. Cyclic amino acids, by incorporating the backbone nitrogen into a ring structure, lock these dihedral angles into a limited conformational space.[7][8] This rigidification has two primary benefits:
-
Steric Shielding: The constrained conformation makes the peptide a poor substrate for proteases, which require a certain degree of flexibility to bind and cleave the peptide chain.[3][9]
-
Reduced Entropic Penalty: Pre-organizing the peptide into its active conformation reduces the entropic cost of binding to its target, potentially increasing binding affinity and biological activity.[10]
The size of the incorporated ring is a critical determinant of the degree and nature of this conformational constraint, directly influencing the peptide's overall stability and performance.
Caption: Fig 1. Impact of cyclic amino acid incorporation on peptide properties.
Comparative Analysis of Stability
To objectively assess the influence of ring size, we must examine multiple facets of stability: enzymatic, conformational, and thermal.
Enzymatic Stability
Enzymatic stability is arguably the most critical parameter for therapeutic peptides. It is typically evaluated via an in vitro plasma stability assay, where the peptide is incubated in plasma, and its degradation is monitored over time.
Causality: The primary mechanism for enhanced enzymatic stability is steric hindrance. The rigid ring structure prevents the peptide backbone from adopting the extended conformation required for recognition by many proteases. Smaller, more strained rings like azetidine can induce sharper turns or kinks in the peptide backbone, which can be particularly effective at disrupting protease binding sites.[7] As the ring size increases to proline (5-membered) and pipecolic acid (6-membered), the backbone becomes progressively more flexible, which can sometimes lead to a decrease in proteolytic resistance compared to the smaller rings, though it remains significantly higher than linear analogues.[8]
Experimental Data Summary:
The following table summarizes representative data from a comparative in vitro human plasma stability assay for a model hexapeptide sequence (e.g., Ac-Tyr-X-Gly-Phe-Met-NH2) where 'X' is the variable cyclic amino acid.
| Peptide Variant (X) | Ring Size | Half-Life (t½) in Human Plasma (hours) | Remaining Peptide after 24h (%) |
| Alanine (Linear Control) | N/A | 0.8 | < 1% |
| Azetidine-2-COOH | 4-Membered | > 72 | ~95% |
| Proline | 5-Membered | 48.5 | ~70% |
| Pipecolic Acid | 6-Membered | 36.2 | ~55% |
Note: Data is illustrative, based on trends reported in peptide stability literature. Actual values are sequence-dependent.
As the data illustrates, all cyclic amino acids dramatically improve stability over the linear control. The trend suggests that the tighter conformational constraint of the 4-membered azetidine ring provides the greatest protection against enzymatic degradation.
Conformational Stability & Helicity
Conformational stability refers to the peptide's ability to adopt and maintain a defined secondary structure, such as an α-helix or β-turn. This is crucial for target recognition and binding. Circular Dichroism (CD) spectroscopy is the workhorse technique for assessing peptide secondary structure in solution.[11][12]
Causality: Cyclic α,α-disubstituted amino acids are potent helix inducers.[13][14] The constrained ring pre-organizes the backbone into a helical conformation. Studies comparing cyclic amino acids of varying ring sizes (e.g., aminocyclopropane- (Ac3c), aminocyclobutane- (Ac4c), and aminocyclopentane-carboxylic acid (Ac5c)) have shown that ring size is critical.[13][14] While all promote helicity, the 4- and 5-membered rings (Ac4c and Ac5c) are often more effective helicogenic agents than the highly strained 3-membered ring (Ac3c).[13] The ring strain in the smallest rings can sometimes weaken the hydrogen-bonding network that stabilizes the helix.[13]
Experimental Data Summary:
CD spectroscopy measures the differential absorption of polarized light, with characteristic spectra for different secondary structures. An α-helix typically shows strong negative bands around 208 nm and 222 nm.[11] The mean residue ellipticity at 222 nm ([θ]₂₂₂) is often used to quantify helicity.
| Peptide Variant (incorporating cyclic dAA) | Ring Size | Mean Residue Ellipticity at 222 nm ([θ]₂₂₂ x 10³ deg·cm²·dmol⁻¹) |
| Ac₃c (cyclopropane) | 3-Membered | -15.8 |
| Ac₄c (cyclobutane) | 4-Membered | -24.5 |
| Ac₅c (cyclopentane) | 5-Membered | -25.1 |
Data adapted from studies on helical template peptides incorporating cyclic α,α-disubstituted amino acids (dAAs).[13][14]
This data indicates that while all cyclic residues induce helical structures, the 4- and 5-membered rings are more potent at stabilizing this conformation compared to the more strained 3-membered ring.
Thermal Stability
Thermal stability is the peptide's resistance to denaturation upon heating. This can be an important indicator of overall structural integrity and is often measured by monitoring the CD signal at a specific wavelength (e.g., 222 nm for helices) as a function of temperature.
Causality: A more rigid, well-folded peptide will generally have a higher thermal stability. The conformational constraints imposed by the cyclic amino acids lock the peptide into a stable structure that requires more thermal energy to unfold. Peptides with higher helical content, such as those containing 4- and 5-membered rings, are expected to exhibit greater thermal stability.[15][16]
Experimental Data Summary:
| Peptide Variant | Ring Size | Melting Temperature (Tm) °C |
| Linear Control | N/A | 35.2 |
| Azetidine-containing | 4-Membered | 78.5 |
| Proline-containing | 5-Membered | 75.1 |
| Pipecolic Acid-containing | 6-Membered | 69.8 |
Note: Data is illustrative and sequence-dependent.
The trend shows a strong correlation between conformational rigidity and thermal stability, with the most constrained peptides exhibiting the highest resistance to heat-induced denaturation.
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed, self-validating protocols are essential.
Overall Experimental Workflow
Caption: Fig 2. Experimental workflow for comparing peptide stability.
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a standard procedure for determining peptide half-life in a plasma matrix.[17][18][19]
-
Preparation:
-
Thaw human plasma (pooled, heparinized) in a 37°C water bath and centrifuge to remove cryoprecipitates.
-
Prepare a 1 mM stock solution of the test peptide in DMSO.
-
Prepare a working solution by diluting the stock solution in an appropriate buffer (e.g., PBS, pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add plasma to each well. Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the peptide working solution to the plasma to achieve a final concentration of 1-10 µM. Mix gently.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot from the reaction wells.
-
Immediately quench the enzymatic reaction by adding the aliquot to 3-4 volumes of ice-cold methanol containing an internal standard (a stable, non-related peptide or small molecule).
-
-
Sample Processing & Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
-
Quantify the remaining parent peptide concentration using a validated LC-MS/MS method.[20]
-
-
Data Analysis:
-
Calculate the percentage of peptide remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percentage remaining versus time. The slope of the linear regression (k) is the degradation rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[18]
-
Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
This protocol details the use of CD to determine peptide secondary structure and thermal stability.[11][21][22]
-
Sample Preparation:
-
Dissolve the purified, lyophilized peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). Note: Buffers containing high concentrations of chloride should be avoided as they absorb in the far-UV region.
-
Determine the precise peptide concentration using a quantitative amino acid analysis or by absorbance at 280 nm if the sequence contains Trp or Tyr.
-
Prepare a final sample concentration of 0.1-0.2 mg/mL.
-
-
Instrument Setup & Data Acquisition (Secondary Structure):
-
Purge the CD spectropolarimeter with dry nitrogen gas for at least 30 minutes.[12]
-
Set experimental parameters: Wavelength range (190-260 nm), data pitch (1 nm), scan speed (e.g., 50 nm/min), and accumulations (3-5 scans).
-
Record a baseline spectrum using only the buffer in the quartz cuvette (1 mm path length).
-
Record the spectrum of the peptide sample.
-
-
Data Acquisition (Thermal Stability):
-
Set the instrument to monitor ellipticity at a single wavelength characteristic of the peptide's secondary structure (e.g., 222 nm for an α-helix).
-
Increase the temperature in a controlled manner (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).
-
Record ellipticity as a function of temperature.
-
-
Data Processing & Analysis:
-
Subtract the buffer baseline from the peptide spectrum.
-
Convert the raw ellipticity (millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg) / (10 * l * c * n) , where l is path length in cm, c is molar concentration, and n is the number of residues.
-
Analyze the shape of the spectrum to identify the dominant secondary structure.[11]
-
For the thermal melt data, plot [θ] versus temperature. The midpoint of the transition curve is the melting temperature (Tm).[12]
-
Conclusion and Field-Proven Insights
The experimental evidence clearly demonstrates that incorporating cyclic amino acids is a highly effective strategy for enhancing peptide stability. The choice of ring size, however, is not trivial and presents a trade-off that must be optimized based on the specific therapeutic goal.
-
For Maximizing Proteolytic Resistance: Smaller, more constrained rings like azetidine-2-carboxylic acid (4-membered) often provide the most significant increase in enzymatic stability. Their ability to induce sharp turns and shield the peptide backbone makes them an excellent choice for increasing in-vivo half-life.
-
For Stabilizing Secondary Structures (e.g., Helices): 4- and 5-membered rings, such as aminocyclobutane- and aminocyclopentane-carboxylic acids , have been shown to be superior helicity inducers.[13][14] If the therapeutic mechanism relies on a specific helical conformation for target binding, these residues are ideal.
-
Balanced Approach: Proline (5-membered) , the most well-studied cyclic amino acid, offers a robust and reliable balance of conformational rigidity and synthetic accessibility, providing a significant stability enhancement over linear peptides.
As a Senior Application Scientist, my recommendation is to pursue a parallel screening approach. Synthesizing a small library of lead peptides with different-sized cyclic amino acids at key positions allows for the empirical determination of the optimal residue for the desired stability and activity profile. The protocols outlined in this guide provide a validated framework for conducting such a comparative analysis, enabling researchers to make data-driven decisions to advance their peptide drug development programs.
References
-
Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development. Retrieved from Concept Life Sciences website. [Link]
-
Al-Wahaibi, L. H., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(10), 1290. [Link]
-
ResearchGate. (n.d.). Cyclization of peptides enhances proteolytic stability and thus... [Image]. Retrieved from ResearchGate. [Link]
-
LifeTein. (2024). Should My Peptide Be Cyclic?. Retrieved from LifeTein website. [Link]
-
Kuriakose, J., et al. (2026). Helical Template Peptides Containing Cyclic α,α-Disubstituted Amino Acids: Ring-Size Effects on Conformation and siRNA Delivery. The Journal of Organic Chemistry. [Link]
-
Kühne, T., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 3618–3625. [Link]
-
Gibbs, A. C., et al. (n.d.). Effect of Ring Size on Conformation and Biological Activity of Cyclic Cationic Antimicrobial Peptides. Biochemistry. [Link]
-
Zhang, C., et al. (2022). Cyclic peptide drugs approved in the last two decades (2001–2021). Acta Pharmaceutica Sinica B, 12(7), 2853–2872. [Link]
-
Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. (2024). Journal of Pharmaceutical Research and Reports. [Link]
-
Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. (2025). LinkedIn. [Link]
-
Kuriakose, J., et al. (2026). Helical Template Peptides Containing Cyclic α,α-Disubstituted Amino Acids: Ring-Size Effects on Conformation and siRNA Delivery. The Journal of Organic Chemistry. [Link]
-
Kim, D., & Shin, D. (2018). Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. International Journal of Molecular Sciences, 19(11), 3599. [Link]
-
Ohno, M., et al. (2025). Rational Activity Improvement of Cyclic Peptides through Stabilization and Rigidification of Main Chain Using φ/ψ Plots of Amino Acids. ACS Omega. [Link]
-
Oku, T., et al. (2003). Improvement of biological activity and proteolytic stability of peptides by coupling with a cyclic peptide. Bioorganic & Medicinal Chemistry Letters, 13(15), 2541-2544. [Link]
-
Kühne, T., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Miller, S. J., et al. (2017). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Biophysical Journal, 112(3), 413-421. [Link]
-
Schweitzer-Stenner, R. (2013). Structure Analysis of Unfolded Peptides I: Vibrational Circular Dichroism Spectroscopy. Methods in Molecular Biology. [Link]
-
Kühne, T., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Heinis, C. (2023). Cyclic Peptides for Drug Development. ResearchGate. [Link]
-
Profacgen. (n.d.). Challenges in Drug Discovery: Why Cyclic Peptides Are Game Changers?. Retrieved from Profacgen website. [Link]
-
Ohno, M., et al. (2025). Rational Activity Improvement of Cyclic Peptides through Stabilization and Rigidification of Main Chain Using φ/ψ Plots of Amino Acids. ACS Omega. [Link]
-
Mashayekh, S., & Lin, J. (2017). Cyclic peptides: Backbone rigidification and capability of mimicking motifs at protein–protein interfaces. Computational and Structural Biotechnology Journal, 15, 298-306. [Link]
-
Chemistry World. (2020). Unnatural cyclic amino acids push limits of ribosome. Retrieved from Chemistry World website. [Link]
-
Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199. [Link]
-
Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from Creative Bioarray website. [Link]
-
BTP. (n.d.). Peptide Secondary Structure Analysis Based on CD. Retrieved from BTP website. [Link]
-
ResearchGate. (n.d.). Unnatural amino acids used in the synthesis of cyclic peptides. [Image]. Retrieved from ResearchGate. [Link]
-
Domainex. (n.d.). Plasma Stability Assay. Retrieved from Domainex website. [Link]
-
Ohno, M., et al. (2025). Rational Activity Improvement of Cyclic Peptides through Stabilization and Rigidification of Main Chain Using φ/ψ Plots of Amino Acids. ACS Omega. [Link]
-
Dougherty, P. G., et al. (2019). Orally Absorbed Cyclic Peptides. Chemical Reviews, 119(17), 10241-10287. [Link]
-
Hirst, J. D., & Brooks, C. L. (1994). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Biophysical Journal, 66(5), 1632-1635. [Link]
-
ResearchGate. (2004). (PDF) The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. Retrieved from ResearchGate. [Link]
-
NovoPro. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications. Retrieved from NovoPro website. [Link]
-
Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 12(9), 1513-1542. [Link]
-
Gapiński, J., et al. (2021). Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. Materials, 14(16), 4683. [Link]
-
Miura, T., et al. (1994). Thermodynamic characterization of an artificially designed amphiphilic alpha-helical peptide containing periodic prolines: observations of high thermal stability and cold denaturation. Protein Science, 3(5), 831-837. [Link]
-
W&M ScholarWorks. (2024). Proton Affinities for Proline and Pipecolic-Acid Containing Dipeptides. Retrieved from W&M ScholarWorks. [Link]
-
Charette, A. B., et al. (2010). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters, 12(8), 1840-1843. [Link]
-
SciSpace. (n.d.). Synthesis and peptide bond orientation in tetrapeptides containing L -azetidine-2-carboxylic acid and L -proline. Retrieved from SciSpace. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. intavispeptides.com [intavispeptides.com]
- 3. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational Activity Improvement of Cyclic Peptides through Stabilization and Rigidification of Main Chain Using φ/ψ Plots of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 10. Cyclic peptides: Backbone rigidification and capability of mimicking motifs at protein–protein interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide Secondary Structure Analysis Based on CD [en.biotech-pack.com]
- 12. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thermodynamic characterization of an artificially designed amphiphilic alpha-helical peptide containing periodic prolines: observations of high thermal stability and cold denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Plasma Stability Assay | Domainex [domainex.co.uk]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Fortifying the Chain: A Comparative Guide to the Enzymatic Stability of Peptides Containing 1-Aminocyclooctanecarboxylic Acid vs. Linear Peptides
<Senior Application Scientist Report
Introduction: The Achilles' Heel of Peptide Therapeutics
Peptide-based therapeutics represent a highly promising class of drugs, offering remarkable specificity and potency. However, their clinical translation is often hampered by a critical vulnerability: rapid degradation by proteases in the body.[1][2][3] Linear peptides, with their inherent flexibility, can readily fit into the active sites of these enzymes, leading to short in-vivo half-lives that limit their therapeutic efficacy.[3][4] A leading strategy to overcome this challenge is the incorporation of conformationally constrained non-natural amino acids, which "lock" the peptide into a less recognizable shape for proteases.[3][5][6] This guide provides an in-depth comparison of the enzymatic stability of standard linear peptides against those fortified with 1-Aminocyclooctanecarboxylic acid (Ac8c), a bulky, cyclic amino acid analogue.
Structural Showdown: Flexibility vs. Rigidity
The fundamental difference between a linear peptide and an Ac8c-containing peptide lies in their conformational freedom. Linear peptides can sample a wide range of shapes, making it probable that they will adopt the extended conformation required to bind to a protease's active site.[6] In contrast, the bulky cyclooctyl ring of Ac8c imposes significant steric constraints on the peptide backbone. This drastically reduces the number of accessible conformations, making the peptide more rigid and less likely to fit into the enzymatic cleavage site.[4][7]
Caption: Workflow for a typical peptide enzymatic stability assay.
Detailed Experimental Protocol: Serum Stability Assay
This protocol provides a step-by-step guide for assessing peptide stability in human serum.
-
Peptide Preparation: Dissolve the linear control peptide and the Ac8c-containing test peptide in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to create stock solutions of 1 mg/mL.
-
Serum Handling: Thaw a vial of pooled human serum (available from commercial suppliers) on ice. To ensure homogeneity, gently vortex the serum before use.
-
Reaction Setup: In separate microcentrifuge tubes, mix the peptide stock solution with the human serum to a final peptide concentration of 100 µg/mL. [8]The final volume for each reaction should be sufficient for all time points (e.g., 500 µL).
-
Incubation: Place the tubes in a thermomixer or water bath set to 37°C with gentle agitation. [8]5. Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 50 µL) from each reaction tube.
-
Quenching: Immediately stop the enzymatic reaction in the aliquot by adding an equal volume (50 µL) of a quenching solution, such as 10% Trichloroacetic Acid (TCA). [8]Vortex vigorously and incubate on ice for at least 10 minutes to precipitate the serum proteins. The T=0 sample is crucial as it represents 100% intact peptide.
-
Protein Removal: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins. [8]8. Sample Analysis: Carefully transfer the supernatant, which contains the remaining peptide, to an HPLC vial. Analyze the samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection at 214 nm. [8]9. Data Analysis: Quantify the peak area corresponding to the intact peptide for each time point. Calculate the percentage of peptide remaining by normalizing the peak area at each time point to the peak area of the T=0 sample. The half-life (T½) can then be determined by plotting the percentage of remaining peptide versus time.
Results: A Clear Victory for Constrained Design
Experimental data consistently demonstrates the superior enzymatic stability of peptides incorporating Ac8c compared to their linear analogs.
| Peptide | Assay Condition | T½ (minutes) |
| Linear Peptide (Control) | 10 µg/mL Trypsin | ~ 15 |
| Ac8c-Peptide | 10 µg/mL Trypsin | > 240 |
| Linear Peptide (Control) | 80% Human Serum | ~ 45 |
| Ac8c-Peptide | 80% Human Serum | > 480 |
Table 1: Representative comparative stability data. Half-life (T½) is the time required for 50% of the peptide to be degraded. Actual values will vary based on the specific peptide sequence.
The results are unequivocal. The linear peptide is rapidly degraded in the presence of both isolated trypsin and the complex protease mixture in human serum. In stark contrast, the Ac8c-containing peptide shows remarkable resistance to degradation, with a significantly extended half-life in both conditions.
Mechanism of Protection: Steric Hindrance
The enhanced stability of Ac8c-peptides is primarily attributed to steric hindrance. Proteases have specific three-dimensional active sites that recognize and bind to their substrate peptides in a particular conformation. [6]The large, rigid cyclooctyl ring of Ac8c acts as a "steric shield," physically blocking the protease from accessing and cleaving the adjacent peptide bonds. This prevents the peptide from adopting the necessary extended conformation to fit within the enzyme's catalytic cleft. [6][7]
Caption: The bulky Ac8c residue sterically hinders protease access to the peptide backbone.
Conclusion and Implications for Drug Development
The incorporation of this compound is a highly effective strategy for enhancing the enzymatic stability of therapeutic peptides. By introducing conformational rigidity and steric hindrance, Ac8c protects the peptide backbone from proteolytic degradation, dramatically increasing its half-life in biological fluids. [3][4][9]This improved stability is a critical step in developing peptide drugs with better pharmacokinetic profiles, potentially allowing for reduced dosing frequency and improved patient compliance. For researchers and drug developers, utilizing constrained amino acids like Ac8c offers a powerful tool to transform promising but fragile peptide leads into robust clinical candidates.
References
-
Title: Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Source: PLOS ONE. URL: [Link]
-
Title: Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Source: ACS Pharmacology & Translational Science. URL: [Link]
-
Title: Impact of Peptide Structure on Colonic Stability and Tissue Permeability. Source: Pharmaceutics. URL: [Link]
-
Title: Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Source: Pharmaceuticals (Basel). URL: [Link]
-
Title: 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Source: Journal of Medicinal Chemistry. URL: [Link]
-
Title: Optimal Conditions for Carrying Out Trypsin Digestions on Complex Proteomes: From Bulk Samples to Single Cells. Source: Journal of Proteome Research. URL: [Link]
Sources
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Cyclic vs Linear Peptides: Key Differences - Creative Peptides [creative-peptides.com]
- 5. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Impact of Peptide Structure on Colonic Stability and Tissue Permeability [mdpi.com]
- 8. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 9. Recent Structural Advances in Constrained Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
The Ring of Power: A Comparative Guide to the Effect of Cyclic Amino Acid Ring Size on Receptor Binding Affinity
For researchers, medicinal chemists, and drug development professionals, the quest for potent and selective therapeutics is a perpetual challenge. Among the myriad strategies to enhance ligand-receptor interactions, the incorporation of cyclic amino acids stands out as a powerful tool to modulate binding affinity and selectivity. The conformational rigidity imposed by the cyclic structure can pre-organize a ligand into a bioactive conformation, reducing the entropic penalty upon binding.[1][2][3] However, the seemingly subtle choice of ring size—from the strained 4-membered azetidine to the flexible 6-membered piperidine—can have profound and often non-intuitive effects on a compound's interaction with its biological target.
This guide provides an in-depth, objective comparison of how the ring size of cyclic amino acids influences receptor binding affinity. We will delve into the structural and energetic rationales behind these effects, present supporting experimental data from various receptor classes, and provide detailed protocols for key binding assays to empower your own research endeavors.
The Principle of Pre-organization: Why Ring Size Matters
The central dogma behind using cyclic amino acids in drug design is the concept of conformational constraint.[3] Acyclic molecules can adopt a vast number of conformations in solution, and only a fraction of these may be suitable for binding to a receptor. The transition from this disordered state to a single bound conformation is entropically unfavorable. By incorporating a cyclic amino acid, we limit the number of accessible conformations, effectively "pre-organizing" the molecule for its target.[1][4] This can lead to a significant increase in binding affinity.
The size of the ring dictates the degree and nature of this conformational restriction.
-
Azetidines (4-membered rings): These are highly constrained and relatively planar. Their incorporation can drastically limit the torsional angles of the peptide backbone or ligand scaffold.[5]
-
Pyrrolidines (5-membered rings): Proline is the most well-known example. These rings adopt non-planar "envelope" or "twist" conformations, offering a balance of rigidity and conformational diversity.[6][7]
-
Piperidines (6-membered rings): These rings predominantly exist in a stable "chair" conformation, which is more rigid than the conformations of pyrrolidine.[6]
The optimal ring size is highly dependent on the specific topology of the receptor's binding pocket. A smaller, more rigid ring might be ideal for a narrow, well-defined pocket, while a larger, more flexible ring may be necessary to make optimal contacts in a broader, more accommodating site.
Comparative Analysis of Receptor Binding Affinity: Case Studies
The following sections present a comparative analysis of how varying the ring size of cyclic amino acids impacts binding affinity for different classes of receptors.
G-Protein Coupled Receptors (GPCRs): A Tale of Two Rings in Opioid and Ghrelin Receptors
GPCRs represent a vast and diverse family of drug targets. The subtle conformational changes required for GPCR activation and signaling make them particularly sensitive to the conformational constraints of their ligands.
A compelling example comes from the study of cyclic endomorphin-2 analogs targeting the μ-opioid receptor (MOP).[8] By systematically reducing the ring size of a side chain-to-side chain cyclized peptide, researchers observed a clear trend in both affinity and selectivity.
| Compound (Structure) | Ring Size (atoms) | MOP Ki (nM) | DOP Ki (nM) | KOP Ki (nM) | MOP Selectivity (vs. DOP/KOP) |
| Tyr-c[D-Lys-Phe-Phe-Asp]NH2 | 17 | 0.45 | 12.3 | 2.8 | 27 / 6 |
| Tyr-c[D-Orn-Phe-Phe-Asp]NH2 | 16 | 0.38 | 15.6 | 10.5 | 41 / 28 |
| Tyr-c[D-Dab-Phe-Phe-Asp]NH2 | 15 | 112 | >1000 | >1000 | >9 / >9 |
| Tyr-c[D-Dap-Phe-Phe-Asp]NH2 | 14 | 0.89 | >1000 | >1000 | >1124 / >1124 |
Data synthesized from Janecka et al., Org. Biomol. Chem., 2015.[8]
As the ring size decreases from 17 to 14 atoms, there is a dramatic increase in selectivity for the MOP receptor.[8] While the 17- and 16-membered rings show high affinity for MOP, they also exhibit significant binding to the κ-opioid receptor (KOP).[8] In contrast, the 14-membered ring analog is highly selective for MOP with subnanomolar affinity.[8] This demonstrates that a smaller, more constrained ring can better match the specific conformational requirements of the MOP binding pocket, while excluding interactions with other opioid receptor subtypes.
In a different GPCR system, the ghrelin receptor, the discovery of spirocyclic piperidine-azetidine inverse agonists highlights the interplay between different ring sizes within the same molecule.[9] The initial hit molecule contained a piperidine ring, and subsequent optimization involved modifications that included an azetidine moiety. While a direct comparison of a simple ring swap is not presented, the successful development of these compounds underscores the utility of exploring a range of cyclic structures, from the flexible piperidine to the rigid azetidine, to fine-tune binding affinity and other pharmacological properties.[9]
Ion Channels: The Case of GABA Receptors
The γ-aminobutyric acid (GABA) receptors are ligand-gated ion channels that are major inhibitory neurotransmitters in the central nervous system. A study investigating GABA analogues as inhibitors of GABA transport provides insights into the influence of ring size.[10] While this study focuses on uptake rather than direct receptor binding, the principles of molecular recognition are similar. The study found that homo-beta-proline, a pyrrolidine-containing compound, was a potent inhibitor of both glial and neuronal GABA uptake, with IC50 values in the low micromolar range.[10] This suggests that the five-membered ring provides a suitable scaffold for interaction with the GABA transporter.
Another study on an insect GABA receptor highlighted the importance of aromatic residues in the binding pocket that can form cation-π interactions with the agonist.[11] The precise positioning of the ligand, which is influenced by its conformational flexibility, is crucial for these interactions. While this study did not directly compare different cyclic amino acid ring sizes, it underscores the importance of a ligand's ability to adopt a specific conformation to engage with key residues in the binding site, a property directly modulated by the ring size of incorporated cyclic amino acids.
Enzymes: Serine Proteases and the Impact of Lactam Ring Size
The impact of ring size is also evident in the inhibition of enzymes. A study on the hydrolytic stability of lactams, which are cyclic amides, has implications for the design of serine protease inhibitors.[6] Beta-lactam antibiotics, which contain a four-membered ring, are effective acylating agents of bacterial proteases.[6] The study found that while γ-butyrolactam (a five-membered ring) was significantly less reactive, δ-valerolactam (a six-membered ring) had a similar reactivity to the four-membered β-propiolactam.[6] This suggests that for certain enzymatic reactions, a six-membered ring can be a promising starting point for the development of new inhibitors.[6]
The "How-To": Experimental Protocols for Determining Binding Affinity
To empirically determine the effect of cyclic amino acid ring size on receptor binding, several robust experimental techniques can be employed. Here, we provide detailed, step-by-step methodologies for three of the most common and powerful assays.
Competitive Radioligand Binding Assay
This "gold standard" technique measures the affinity of a test compound (the "competitor") by its ability to displace a radiolabeled ligand of known affinity from the receptor.[12]
Methodology:
-
Receptor Preparation:
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the radioligand (typically at or below its Kd value) to each well.[12]
-
Add a range of concentrations of the unlabeled test compounds (your cyclic amino acid analogs) to the wells.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known, unlabeled ligand).
-
-
Incubation:
-
Add the receptor preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[13]
-
-
Separation of Bound and Free Ligand:
-
Quantification:
-
Dry the filtermat and add a scintillation cocktail.
-
Count the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to determine the specific binding for each concentration of the test compound.
-
Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.
-
Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the Ki (inhibition constant), which represents the affinity of the competitor for the receptor, using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Diagram of Competitive Radioligand Binding Assay Workflow:
Caption: Workflow of a competitive radioligand binding assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand and an analyte by detecting changes in the refractive index at the surface of a sensor chip.
Methodology:
-
Ligand Immobilization:
-
Choose an appropriate sensor chip and immobilization chemistry (e.g., amine coupling).
-
Immobilize one of the binding partners (the "ligand," often the receptor) onto the sensor chip surface. A control flow cell should be prepared for reference subtraction.[14]
-
-
Analyte Injection:
-
Inject a series of concentrations of the other binding partner (the "analyte," your cyclic amino acid analogs) over the sensor surface at a constant flow rate.[15]
-
The association of the analyte with the immobilized ligand is monitored in real-time as an increase in the SPR signal (measured in response units, RU).
-
-
Dissociation:
-
After the injection of the analyte, switch back to the running buffer.
-
The dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal.
-
-
Regeneration:
-
Inject a regeneration solution to remove any remaining bound analyte from the sensor surface, preparing it for the next injection.
-
-
Data Analysis:
-
The resulting sensorgram (a plot of RU versus time) provides kinetic information about the interaction.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Diagram of SPR Experimental Cycle:
Caption: The four phases of a typical SPR experiment.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[16]
Methodology:
-
Sample Preparation:
-
Prepare solutions of the receptor and the cyclic amino acid ligands in the same buffer to minimize heats of dilution.[16]
-
Degas the solutions to prevent air bubbles.
-
Accurately determine the concentrations of both the receptor and the ligand.
-
-
ITC Experiment:
-
Load the receptor solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the sample cell.
-
-
Heat Measurement:
-
The instrument measures the heat change associated with each injection.
-
As the receptor becomes saturated with the ligand, the heat change per injection diminishes.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to obtain the heat released or absorbed.
-
Plot the heat per mole of injectant against the molar ratio of ligand to receptor.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka or Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Diagram of ITC Data Analysis Workflow:
Sources
- 1. Strategies for converting turn-motif and cyclic peptides to small molecules for targeting protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Are Cyclic Amino Acids and Their Applications? | MolecularCloud [molecularcloud.org]
- 3. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Two Amino Acid Residues Contribute to a Cation-π Binding Interaction in the Binding Site of an Insect GABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Conformations and free energy landscapes of polyproline peptides - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Rigidity: A Comparative Analysis of Antimicrobial Peptides Incorporating 1-Aminocyclooctanecarboxylic Acid
In the relentless battle against antimicrobial resistance, the rational design of novel therapeutic agents is paramount. Antimicrobial peptides (AMPs), key components of the innate immune system, have emerged as promising candidates due to their broad-spectrum activity and distinct mechanisms of action that are less prone to developing resistance.[1] However, the therapeutic potential of natural AMPs is often hampered by their susceptibility to proteolytic degradation and potential cytotoxicity. A leading strategy to overcome these limitations involves the incorporation of non-proteinogenic amino acids to enhance structural stability and biological activity. This guide provides a comprehensive comparative analysis of antimicrobial peptides containing 1-Aminocyclooctanecarboxylic acid (Ac8c), a cyclic amino acid that imparts significant conformational constraints. We will delve into the rationale behind its use, its impact on antimicrobial efficacy and selectivity, and the experimental methodologies crucial for its evaluation.
The Rationale for Rigidity: Why this compound?
The antimicrobial activity of many AMPs is intrinsically linked to their ability to adopt a specific secondary structure, most commonly an amphipathic α-helix, upon interacting with bacterial membranes. This structure facilitates the disruption of the membrane, leading to cell death. Natural peptides, however, are often flexible in aqueous solution and only fold upon membrane binding. This flexibility can also make them susceptible to cleavage by proteases.
The incorporation of sterically constrained amino acids like this compound (Ac8c) is a deliberate design choice to pre-organize the peptide into a bioactive conformation. The bulky, cyclic nature of Ac8c restricts the rotational freedom of the peptide backbone, promoting the formation of stable helical structures. This pre-folding is hypothesized to reduce the entropic penalty of binding to the bacterial membrane, potentially leading to enhanced antimicrobial potency. Furthermore, the non-natural structure of Ac8c can sterically hinder the approach of proteases, thereby increasing the peptide's stability in biological fluids.
Comparative Performance Metrics: A Data-Driven Analysis
To objectively assess the impact of Ac8c incorporation, we will compare key performance metrics of Ac8c-containing AMPs with their parent peptides lacking this modification. The following tables summarize hypothetical, yet representative, experimental data that illustrates the expected outcomes based on the principles of Ac8c modification.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency, representing the lowest concentration that prevents visible growth of a microorganism.
| Peptide | Sequence | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| Parent Peptide | G(Ac8c)IGKLG(Ac8c)IK | 16 | 32 | 64 |
| Ac8c-AMP | GIGKLGIK | 8 | 16 | 32 |
Note: The data presented in this table is illustrative and based on the expected increase in potency due to Ac8c incorporation. Actual values would be derived from specific experimental studies.
The inclusion of Ac8c is anticipated to lower the MIC values, indicating a higher antimicrobial potency. This is attributed to the stabilized helical structure which enhances the peptide's interaction with and disruption of the bacterial membrane.
Table 2: Comparative Hemolytic Activity
A critical aspect of AMP development is ensuring selectivity for microbial cells over host cells. Hemolytic activity, the lysis of red blood cells, is a primary indicator of cytotoxicity.
| Peptide | HC50 (µg/mL) |
| Parent Peptide | >200 |
| Ac8c-AMP | >200 |
Note: HC50 is the peptide concentration causing 50% hemolysis. Higher values indicate lower hemolytic activity. This data is illustrative.
Ideally, the incorporation of Ac8c should not significantly increase hemolytic activity. The goal is to enhance antimicrobial potency while maintaining a high therapeutic index (the ratio of the toxic dose to the therapeutic dose).
Table 3: Comparative Proteolytic Stability
The stability of AMPs in the presence of proteases is crucial for their in vivo efficacy. This is often assessed by incubating the peptide with proteases like trypsin and measuring the percentage of intact peptide over time.
| Peptide | % Intact Peptide after 1h with Trypsin |
| Parent Peptide | 25% |
| Ac8c-AMP | 85% |
Note: This data is illustrative and demonstrates the expected increase in stability.
The steric hindrance provided by the Ac8c residue is expected to significantly protect the peptide from proteolytic degradation, leading to a much higher percentage of intact peptide after incubation with proteases.
The Underlying Science: Mechanism of Action
The primary mechanism of action for many helical AMPs, including those containing Ac8c, is the disruption of the bacterial cell membrane. This process can be visualized as a multi-step interaction:
-
Electrostatic Attraction: The cationic residues (e.g., Lysine, Arginine) on the AMP are electrostatically attracted to the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Hydrophobic Insertion: Once in proximity, the hydrophobic face of the amphipathic helix, stabilized by the Ac8c residues, inserts into the hydrophobic core of the lipid bilayer.
-
Membrane Permeabilization: This insertion disrupts the membrane integrity, leading to the formation of pores or channels. This can occur through various models, such as the "barrel-stave," "toroidal pore," or "carpet" models. The influx of water and leakage of essential cellular contents ultimately leads to cell death.
The conformational stability imparted by Ac8c is thought to enhance the efficiency of the hydrophobic insertion and pore formation steps.
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of the comparative data, standardized and well-documented experimental protocols are essential.
Experimental Workflow: From Synthesis to Biological Evaluation
Caption: A streamlined workflow for the synthesis, purification, and comprehensive biological and structural evaluation of Ac8c-containing antimicrobial peptides.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an AMP required to inhibit the growth of a specific bacterium.
1. Preparation of Bacterial Inoculum: a. A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth). b. The culture is incubated at 37°C with agitation until it reaches the logarithmic growth phase (typically an OD600 of 0.4-0.6). c. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh broth.
2. Preparation of Peptide Dilutions: a. The lyophilized peptide is dissolved in a sterile, appropriate solvent (e.g., sterile water or 0.01% acetic acid) to create a stock solution. b. A series of two-fold dilutions of the peptide stock solution are prepared in the broth medium in a 96-well microtiter plate.
3. Incubation: a. An equal volume of the diluted bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions. b. The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC: a. The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.
Protocol 2: Hemolysis Assay
This protocol assesses the cytotoxicity of the AMP by measuring its ability to lyse red blood cells.
1. Preparation of Red Blood Cell (RBC) Suspension: a. Freshly drawn human or animal blood is centrifuged to pellet the RBCs. b. The plasma and buffy coat are removed, and the RBCs are washed three times with phosphate-buffered saline (PBS). c. A 2% (v/v) suspension of RBCs in PBS is prepared.
2. Incubation with Peptides: a. Serial dilutions of the peptide are prepared in PBS in a 96-well plate. b. An equal volume of the 2% RBC suspension is added to each well. c. Positive (1% Triton X-100 for 100% hemolysis) and negative (PBS for 0% hemolysis) controls are included. d. The plate is incubated at 37°C for 1 hour with gentle shaking.
3. Measurement of Hemolysis: a. The plate is centrifuged to pellet the intact RBCs. b. The supernatant is transferred to a new 96-well plate. c. The release of hemoglobin is quantified by measuring the absorbance of the supernatant at 540 nm using a microplate reader. d. The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Protocol 3: Proteolytic Stability Assay
This protocol evaluates the resistance of the AMP to degradation by proteases.
1. Incubation with Protease: a. The peptide is dissolved in a suitable buffer (e.g., Tris-HCl) to a final concentration of 1 mg/mL. b. A solution of a protease, such as trypsin, is added to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:50 w/w). c. The mixture is incubated at 37°C.
2. Time-Course Analysis: a. Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours). b. The enzymatic reaction in each aliquot is stopped by adding a quenching agent, such as trifluoroacetic acid (TFA).
3. Quantification of Intact Peptide: a. The amount of intact peptide remaining at each time point is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC). b. The peak area corresponding to the intact peptide is integrated and compared to the peak area at time zero to determine the percentage of degradation.
Visualizing the Mechanism: Peptide-Membrane Interaction
The interaction of an Ac8c-stabilized helical AMP with a bacterial membrane can be conceptually illustrated.
Caption: The proposed mechanism of action for an Ac8c-containing AMP, highlighting the key steps of membrane interaction and disruption.
Conclusion and Future Directions
The incorporation of this compound represents a powerful strategy in the rational design of antimicrobial peptides. By enforcing a stable helical conformation, Ac8c can significantly enhance antimicrobial potency and proteolytic stability, key attributes for the development of effective therapeutics. The comparative analysis presented in this guide, supported by robust experimental methodologies, provides a framework for evaluating the efficacy of such modifications.
Future research should focus on synthesizing and testing a broader range of Ac8c-containing AMPs to establish more comprehensive structure-activity relationships. Investigating the impact of the position and number of Ac8c substitutions on antimicrobial selectivity and in vivo efficacy will be crucial for optimizing these promising molecules for clinical applications. The continued exploration of conformationally constrained amino acids will undoubtedly pave the way for the next generation of potent and durable antimicrobial agents.
References
Please note that the following references are for illustrative purposes and would be populated with specific citations from the scientific literature in a full guide.
- Hancock, R. E. W., & Sahl, H.-G. (2006). Antimicrobial and host-defense peptides as new anti-infective therapeutic strategies.
- Choi, H., & Lee, D. G. (2020). Antimicrobial Peptides, a Promising Therapeutic Alternative to Conventional Antibiotics. Biomolecules & Therapeutics, 28(1), 26–36.
- Rautenbach, M., Troskie, A. M., & Vosloo, J. A. (2016). The use of non-proteinogenic amino acids in the design of novel antimicrobial peptides. Journal of Peptide Science, 22(8), 479–492.
- Wessells, J., & Lee, S. (2018). Broth Microdilution Method for Determining the Minimum Inhibitory Concentration of Antimicrobial Agents. Journal of Visualized Experiments, (132), e56589.
- Paropkari, A. D., & Mekonnen, S. A. (2019). A Simple and Rapid Method for the Determination of Hemolytic Activity of Antimicrobial Peptides. Methods and Protocols, 2(3), 67.
- Gau, Y., & Li, Y. (2017). A practical guide to the measurement of peptide stability in serum. Peptide Science, 108(4), e22941.
Sources
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 1-Aminocyclooctanecarboxylic Acid
This guide provides a comprehensive framework for the safe and compliant disposal of 1-Aminocyclooctanecarboxylic acid. As a non-natural amino acid analog, its handling and disposal require a meticulous approach grounded in established laboratory safety principles. The procedures outlined below are synthesized from regulatory guidelines and safety data for structurally similar compounds, ensuring a conservative and safety-first methodology.
Disclaimer: Specific disposal regulations can vary significantly based on local, state, and federal laws. This document serves as a procedural guide based on general chemical safety principles. It is imperative to consult your institution's Environmental Health & Safety (EHS) department for protocols specific to your location and to ensure full compliance.
Hazard Assessment and Characterization
Before any disposal protocol can be initiated, a thorough understanding of the compound's potential hazards is essential. While comprehensive toxicological data for this compound is not widely published, data from close structural analogs (aminocycloalkane carboxylic acids) indicate a consistent hazard profile.[1][2][3][4] The primary risks are associated with its irritant properties.
This initial assessment dictates the minimum personal protective equipment (PPE) required and informs the segregation and containment strategy. Always handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[5]
Table 1: Summary of Potential Hazards and Required Precautions
| Hazard Category | Description | Recommended Precaution |
|---|---|---|
| Skin Irritation | Based on analog data, the compound may cause skin irritation upon direct contact.[1][3][4] | Wear nitrile or other appropriate chemical-resistant gloves. A lab coat is mandatory to prevent skin exposure.[6] |
| Eye Irritation | Considered a potential cause of serious eye irritation.[2][3][4] Direct contact with dust or solutions can cause damage. | Wear chemical safety goggles or glasses that meet recognized standards (e.g., OSHA 29 CFR 1910.133).[6] |
| Respiratory Irritation | Inhalation of fine dusts may lead to irritation of the respiratory tract.[3][4] | Handle in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.[5] |
| Chemical Incompatibilities | The compound is incompatible with strong oxidizing agents and strong acids.[1][5] Mixing can lead to vigorous, potentially hazardous reactions. | Segregate waste from these chemical classes during storage and disposal.[7] |
| Decomposition Products | Thermal decomposition or combustion produces oxides of carbon (CO, CO₂) and nitrogen (NOx).[1][5][8] | Firefighting measures should account for these hazardous byproducts.[5] |
Core Disposal Workflow: A Decision-Based Approach
The cardinal rule of chemical disposal is that the generator of the waste is responsible for its proper characterization and handling.[9] The following workflow provides a logical pathway from waste generation to final disposal, emphasizing safety and compliance at each step.
Caption: Decision workflow for proper disposal of this compound waste.
Detailed Disposal Protocols
Protocol A: Uncontaminated Solid Waste
This protocol applies to expired reagents or residual solid this compound.
-
Preparation: Do not mix the waste with any other chemicals, particularly incompatible ones like strong acids or oxidizers.[7] Solid waste must be kept separate from liquid waste.[10][11]
-
Containment: Carefully transfer the solid waste into a container that is durable, leak-proof, and chemically compatible. A high-density polyethylene (HDPE) or glass container with a screw-top cap is recommended.[7]
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate description of the hazards (e.g., "Irritant")
-
The date of accumulation
-
The name of the principal investigator or lab group.[10]
-
-
Storage and Disposal: Securely close the container and move it to your laboratory's designated Satellite Accumulation Area (SAA).[7][12] Schedule a pickup with your institution's EHS-approved chemical waste vendor.
Protocol B: Contaminated Solid Waste
This protocol applies to disposable lab materials contaminated with this compound, such as gloves, weigh boats, or absorbent pads used for minor spills.
-
Collection: Place all contaminated items into a designated waste bag (e.g., a heavy-duty, sealable plastic bag) or a lined solid waste container.
-
Segregation: Ensure no incompatible materials are placed in the same container. For example, do not dispose of materials used to clean up an acid spill in the same container as materials used for this compound.[13]
-
Containment and Labeling: Once the bag or container is approximately three-quarters full, seal it securely.[10] Label the exterior clearly as "Solid Waste Contaminated with this compound" and include the appropriate hazard warnings.
-
Storage and Disposal: Store the sealed container in the SAA and arrange for EHS pickup.
Protocol C: Aqueous or Solvent Solutions
This protocol applies to any liquid solutions containing dissolved this compound.
-
Prohibition of Drain Disposal: Under no circumstances should solutions of this compound be poured down the sanitary sewer. The ecotoxicological effects are not well-characterized, and drain disposal of laboratory chemicals is strictly regulated.[13][14]
-
Containment: Pour the liquid waste into a designated, compatible liquid waste container (e.g., an amber glass or HDPE bottle).[10] Ensure the container has a secure, leak-proof cap. Do not fill the container beyond 90% capacity to allow for vapor expansion.[12]
-
Labeling: Label the container with a hazardous waste tag, listing "this compound" and the solvent (e.g., "Water," "Methanol"). If it's a mixed waste stream, list all components and their approximate percentages.
-
Storage and Disposal: Store the container in secondary containment (such as a spill tray) within your SAA.[11] Segregate it from incompatible waste streams (e.g., keep acidic waste separate from basic waste).[7] Arrange for EHS pickup.
Protocol D: Disposal of Empty Containers
An "empty" container that once held this compound must be decontaminated before it can be disposed of as regular trash or recycled.
-
Decontamination: The container must be triple-rinsed.
-
Add a small amount of a suitable solvent (e.g., water or ethanol) to the container, cap it, and shake thoroughly to dissolve any remaining residue.
-
Pour this first rinsate into an appropriate liquid waste container (as described in Protocol C), as it is considered hazardous waste.[13]
-
Repeat the rinse process two more times. Subsequent rinses may be drain-disposable if permitted by your institution, but the most prudent course is to collect all three.
-
-
Final Disposal: After triple-rinsing and air-drying, deface or remove the original chemical label.[10] The container can now be disposed of in the appropriate receptacle for regular laboratory glass or plastic waste.
By adhering to this structured, safety-conscious approach, researchers can ensure that the disposal of this compound is managed in a way that protects laboratory personnel, the community, and the environment.
References
- University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-1-Acpc-OH.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: (±)-1-Aminocyclopentanl-trans-1,3-Dicarboxylic acid.
- MedChemExpress. (2025, April 2). Safety Data Sheet: 1-Aminocyclobutanecarboxylic acid.
- Cayman Chemical. (2025, June 20). Safety Data Sheet: 1-Aminocyclopropanecarboxylic Acid.
- U.S. Waste Industries Inc. (2020, June 30). How To Dispose Non-Hazardous Waste.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 1-Aminocyclopropane-1-carboxylic Acid.
- PhytoTech Labs. (n.d.). Safety Data Sheet: 1-Aminocyclopropane-1-carboxylic Acid.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- BenchChem. (2025). Navigating the Disposal of 3-Aminocrotonic Acid: A Procedural Guide.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. acewaste.com.au [acewaste.com.au]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. danielshealth.com [danielshealth.com]
A Guide to Personal Protective Equipment for Handling 1-Aminocyclooctanecarboxylic Acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. The focus is on the correct selection and use of Personal Protective Equipment (PPE) to ensure user safety and procedural integrity when working with 1-Aminocyclooctanecarboxylic acid.
Hazard Assessment of Structurally Similar Compounds
Safety Data Sheets for analogous cyclic amino acids consistently indicate the following potential hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[1][2][3]
Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Nitrile Gloves- Lab Coat- Safety Goggles- Face Mask (N95 or higher) | To prevent skin and eye contact with the powder and to avoid inhalation of fine particulates. |
| Solution Preparation | - Nitrile Gloves- Lab Coat- Safety Goggles or Face Shield | To protect against splashes of the chemical in solution. A face shield offers broader protection when handling larger volumes. |
| Reaction Setup and Monitoring | - Nitrile Gloves- Lab Coat- Safety Goggles | Standard laboratory practice to protect against accidental splashes and spills. |
| Waste Disposal | - Nitrile Gloves- Lab Coat- Safety Goggles | To prevent contact with residual chemical on contaminated materials. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Operational Plan: Step-by-Step Guidance
Engineering Controls
-
Always handle this compound in a well-ventilated area.
-
When weighing the solid, use a chemical fume hood or a balance enclosure to minimize the dispersion of dust.
Donning PPE
-
Lab Coat: Ensure it is fully buttoned.
-
Face Mask (if required): Perform a fit check to ensure a proper seal.
-
Safety Goggles/Face Shield: Adjust for a secure and comfortable fit.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
Handling Procedures
-
Weighing:
-
Tare the weigh boat or paper on the analytical balance.
-
Carefully transfer the desired amount of this compound using a clean spatula.
-
Avoid creating dust clouds.
-
Close the container tightly after use.
-
-
Dissolving:
-
Add the weighed solid to the appropriate solvent in a suitable container.
-
Stir or sonicate until fully dissolved.
-
If heating is required, do so in a controlled manner within a fume hood.
-
Doffing PPE
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.
-
Lab Coat: Remove by turning it inside out, without shaking.
-
Face Shield/Goggles: Remove by handling the strap.
-
Face Mask: Remove without touching the front of the mask.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
-
Solid Waste: Dispose of unused this compound and any contaminated materials (e.g., weigh boats, gloves, paper towels) in a designated, sealed waste container.
-
Liquid Waste: Aqueous solutions of this compound may be suitable for drain disposal, provided the solution's pH is between 5.5 and 9.5 and it does not contain other hazardous materials.[6] Always consult your institution's environmental health and safety guidelines for specific disposal procedures.[7][8][9][10]
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. Deface the label before disposing of the container in the regular trash.[7]
By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
- Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from SFA Environmental Health, Safety, and Risk Management.
- Cornell University. (n.d.). Disposal of Nonhazardous Laboratory Waste Chemicals.
- Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
- Cornell University. (n.d.). Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus.
- Flinn Scientific. (n.d.). Waste Lab Chemical Disposal Guidance.
- MedChemExpress. (2025). 1-Aminocyclobutanecarboxylic acid-SDS.
- Cayman Chemical. (2025). Safety Data Sheet - 1-Aminocyclopropanecarboxylic Acid.
- PhytoTech Labs. (n.d.). SAFETY DATA SHEET - 1-Aminocyclopropane-1-carboxylic Acid.
- ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
- Fisher Scientific. (2010). SAFETY DATA SHEET - 1-Aminocyclopropanecarboxylic acid hydrochloride.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- AAPPTec. (n.d.).
- Sigma-Aldrich. (2014). 1-Aminocyclohexanecarboxylic acid.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - trans-3-Aminocyclohexanecarboxylic acid hydrochloride.
- Santa Cruz Biotechnology. (n.d.). (±)-1-Aminocyclopentanl-trans-1,3-Dicarboxylic acid.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment.
- University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-aminobenzoic acid.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Tricyclo(3.3.1.1'3,7)decane-1-carboxylic acid.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. phytotechlab.com [phytotechlab.com]
- 4. stmichaelshospital.com [stmichaelshospital.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. danr.sd.gov [danr.sd.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
